molecular formula C21H25ClN6O2 B1684468 Capivasertib CAS No. 1143532-39-1

Capivasertib

货号: B1684468
CAS 编号: 1143532-39-1
分子量: 428.9 g/mol
InChI 键: JDUBGYFRJFOXQC-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Capivasertib is a small-molecule, ATP-competitive inhibitor that selectively targets all three isoforms (AKT1, AKT2, AKT3) of the serine/threonine kinase AKT . By inhibiting AKT phosphorylation and the activity of downstream substrates, this compound disrupts the PI3K/AKT signaling pathway, a key driver of cell proliferation, survival, and metabolic processes . This pathway is frequently activated in cancer through alterations in genes such as PIK3CA, AKT1, and PTEN . Its primary research value lies in studying oncology, particularly hormone receptor-positive, HER2-negative breast cancer with alterations in the PIK3CA/AKT/PTEN pathway . Clinical evidence from the CAPItello-291 trial demonstrated that this compound, in combination with fulvestrant, significantly improved progression-free survival, validating its potential as a targeted therapeutic . For researchers, this compound is a critical tool for investigating AKT-dependent signaling mechanisms, understanding and overcoming resistance to endocrine therapy in breast cancer, and exploring its efficacy in other solid tumors . Pharmacokinetic data shows an absolute bioavailability of 29% and a half-life of approximately 8.3 hours . This compound is primarily metabolized by the CYP3A4 enzyme and should be handled by trained professionals using appropriate safety procedures . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150710
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143532-39-1
Record name AZD-5363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capivasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPIVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Capivasertib: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. Capivasertib (formerly AZD5363) is a potent, orally bioavailable, selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the PI3K/AKT/mTOR pathway, and the experimental methodologies used to elucidate its function.

Introduction: The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors and nutrients. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2).

Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and glycogen (B147801) synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. By inhibiting pro-apoptotic proteins and activating pro-survival factors, AKT plays a central role in preventing apoptosis. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or activating mutations in AKT itself, is a common driver of tumorigenesis and therapeutic resistance.[1]

This compound: Mechanism of Action

This compound is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its phosphorylation and subsequent activation.[4] This blockade of AKT activity leads to the inhibition of downstream signaling, resulting in decreased cell proliferation, survival, and metabolism in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[5] Preclinical studies have shown that this compound's anti-tumor effects are particularly pronounced in cancer models with alterations in PIK3CA, AKT1, or PTEN.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
AKT13Cell-free kinase assay[2][3]
AKT27-8Cell-free kinase assay[2]
AKT37-8Cell-free kinase assay[2][3]
Cell Line IC50 (µM) Assay Type Reference
HGS27 (Gastric)4.6SRB Assay[3]
AGS (Gastric)0.1SRB Assay[3]
N87 (Gastric)14.18SRB Assay[3]
SNU-1 (Gastric)24.04SRB Assay[3]
MKN45 (Gastric)30.0SRB Assay[3]
MGC803 (Gastric)44.4SRB Assay[3]
AN3-CA0.869CellTiter-Glo Assay[7]
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSpecies/PopulationDosingReference
Tmax1-2 hoursHumans400 mg twice daily[6]
Absolute Bioavailability29%Humans400 mg single dose[6]
Steady-state Cmax1371 ng/mL (30% CV)Humans400 mg twice daily (4 days on/3 days off)[6]
Steady-state AUC8,069 hr*ng/mL (37% CV)Humans400 mg twice daily (4 days on/3 days off)[6]
Volume of Distribution (Vd/F)1847 L (36% CV)HumansNot specified[6]
Clearance (CL/F)62.2 L/h (initial)Humans400 mg twice daily (4 days on/3 days off)[8]
Terminal Half-life (t1/2)8.34 hoursHumansMultiple doses[8]
Table 3: Clinical Efficacy of this compound in Combination Therapy
TrialTreatment ArmPopulationMedian PFS (months)Median OS (months)ORR (%)Reference
CAPItello-291 This compound + FulvestrantOverall7.2Immature22.9[9][10]
Placebo + FulvestrantOverall3.6Immature12.2[9][10]
This compound + FulvestrantAKT Pathway Altered7.3Immature28.8[9][10]
Placebo + FulvestrantAKT Pathway Altered3.1Immature9.7[9][10]
FAKTION This compound + FulvestrantOverall10.329.3Not Reported[11][12]
Placebo + FulvestrantOverall4.823.4Not Reported[11][12]
Table 4: Pharmacodynamic Biomarker Modulation by this compound (STAKT Trial)
BiomarkerThis compound 480 mg b.i.d. (H-score absolute change)Placebo (H-score absolute change)P-valueReference
pGSK3β-55.3Not Reported0.006[13][14][15]
pPRAS40-83.8Not Reported< 0.0001[13][14][15]
pS6-42.3Not Reported0.004[13][14][15]
pAKT81.3Not Reported0.005[13][14][15]
Ki67 (% positive nuclei)-9.6%Not Reported0.031[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assays (MTS/SRB)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

MTS Assay Protocol:

  • Seed cells in 96-well plates at a density that allows for logarithmic growth over a 72-hour period and incubate overnight.[5]

  • Treat cells with a range of this compound concentrations (e.g., 0.003 to 30 µM) for 72 hours.[5]

  • Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.[5]

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.[5]

SRB Assay Protocol:

  • Seed cells in 96-well plates and treat with this compound as described for the MTS assay.[5]

  • After 72 hours, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[5]

  • Wash the plates five times with deionized water and allow them to air dry.[5]

  • Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.[5]

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with 10 mM Tris base (pH 10.5).[5]

  • Measure the absorbance at 510 nm using a microplate reader.[5]

  • Calculate cell viability and IC50 values as described for the MTS assay.[5]

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream targets.

Protocol:

  • Culture cancer cells to 70-80% confluency and treat with this compound (e.g., 0.03-10 µM) for a specified time (e.g., 2 hours).[3][5]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Determine the protein concentration of the lysates using a BCA protein assay.[5]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), total and phospho-GSK3β, total and phospho-PRAS40, and other relevant downstream targets overnight at 4°C.[16]

  • Wash the membrane three times with TBST.[16]

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane three times with TBST.[16]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[16]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Subcutaneously inject cancer cells (e.g., BT474c) into the flank of immunodeficient mice.[5]

  • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5]

  • Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 100-300 mg/kg, twice daily). The vehicle control group should receive the same formulation without the active compound.[3][5]

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).[5]

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for pathway biomarkers).

Visualizing the PI3K/AKT/mTOR Pathway and this compound's Intervention

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascade and the point of intervention for this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Survival Cell Survival AKT->Survival promotes This compound This compound This compound->AKT mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

Experimental_Workflow InVitro In Vitro Studies CellLines Cancer Cell Lines InVitro->CellLines Treatment This compound Treatment (Dose-Response) CellLines->Treatment Viability Cell Viability Assay (MTS/SRB) Treatment->Viability WesternBlot Western Blot (p-AKT, p-GSK3β, etc.) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Biomarker Biomarker Modulation WesternBlot->Biomarker InVivo In Vivo Studies Xenograft Establish Xenograft Tumors in Mice InVivo->Xenograft InVivoTreatment This compound Treatment (Oral Gavage) Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume InVivoTreatment->TumorMeasurement PDAnalysis Pharmacodynamic Analysis (Tumor Lysates) InVivoTreatment->PDAnalysis Efficacy Anti-tumor Efficacy TumorMeasurement->Efficacy PD Target Engagement PDAnalysis->PD

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound has emerged as a promising therapeutic agent that effectively targets the hyperactivated PI3K/AKT/mTOR pathway in various cancers. Its potent and selective inhibition of all three AKT isoforms leads to a significant reduction in downstream signaling, ultimately inhibiting cancer cell proliferation and survival. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential, particularly in combination with other targeted therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of this compound and other AKT inhibitors in cancer biology and drug development. The continued exploration of this pathway and its inhibitors holds great promise for advancing cancer treatment.

References

Preclinical Profile of Capivasertib in Ovarian Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including ovarian cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2][3][4][5] Alterations such as mutations in PIK3CA and loss of PTEN function are common in certain ovarian cancer subtypes, making the AKT pathway a rational target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the preclinical studies of this compound in ovarian cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of AKT, preventing its phosphorylation and subsequent activation of downstream effector proteins.[6] By inhibiting AKT, this compound disrupts the signaling cascade that promotes cell cycle progression, glucose metabolism, and cell survival. Key downstream targets of AKT that are inhibited by this compound include Glycogen Synthase Kinase 3 Beta (GSK3β), Proline-Rich AKT Substrate of 40 kDa (PRAS40), and the mTOR complex 1 (mTORC1) substrate, ribosomal protein S6.[7][8]

Below is a diagram illustrating the mechanism of action of this compound within the PI3K/AKT/mTOR signaling pathway.

Capivasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO->Apoptosis Promotes PTEN PTEN PTEN->PIP3 Inhibits

This compound inhibits AKT, blocking downstream signaling.

In Vitro Efficacy

Cell Viability Assays

This compound has demonstrated potent anti-proliferative activity as a single agent in a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer (GDSC) database are summarized in the table below.[9][10]

Cell LineTissue Sub-typeIC50 (µM)
EFO-27Ovary0.218923
OVCAR-3Ovary1.091100
OVCAR-4Ovary1.341100
CAOV-3Ovary1.637500
OAW-42Ovary1.832900
COV362Ovary2.059400
OVISEOvary2.215500
SK-OV-3Ovary2.503400
RMUGSOvary2.628800
OV-90Ovary2.915800
TOV-21GOvary3.250300
COV504Ovary3.421400
KURAMOCHIOvary3.844300
OVCAR-8Ovary4.301300
OVCAR-5Ovary4.418400
EFO-21Ovary4.509800
FU-OV-1Ovary5.314600
JHOM-1Ovary6.002800
HEY-A8Ovary6.275700
IGROV1Ovary6.444900
OVSAHOOvary7.025300
RMG-IOvary8.000000
SNU-119Ovary8.000000
COV318Ovary8.000000
JHOS-2Ovary8.000000
JHOS-4Ovary8.000000
MCASOvary8.000000
OVMANAOvary8.000000
OVKATEOvary8.000000
TYK-NUOvary8.000000

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[9][10]

Combination Studies

Preclinical studies have explored the synergistic potential of this compound with standard-of-care chemotherapeutic agents. In a study by Fabi et al., this compound was shown to sensitize ovarian cancer cell lines to doxorubicin.[7]

Cell LineDoxorubicin IC50 (µM)Doxorubicin + 5 µM AZD5363 IC50 (µM)
A27800.450.15
A2780CP0.90.3

Data from Fabi et al. (2021).[7]

In Vivo Efficacy

Cell Line-Derived Xenograft (CDX) Models

While specific in vivo data for this compound monotherapy in ovarian cancer xenografts is limited in the public domain, studies in other cancer types demonstrate its anti-tumor activity. For instance, in a breast cancer xenograft model (BT474c), chronic oral dosing of this compound led to dose-dependent tumor growth inhibition.[8] Similar studies are warranted to establish the in vivo efficacy of this compound in orthotopic ovarian cancer models.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts, which more closely recapitulate the heterogeneity and microenvironment of human tumors, are invaluable tools for preclinical drug evaluation.[11][12] While specific studies on this compound in ovarian cancer PDX models are not widely published, the methodology for establishing and utilizing these models for therapeutic testing is well-documented.[11][12]

Below is a generalized workflow for a preclinical trial using patient-derived ovarian cancer xenografts.

PDX_Experimental_Workflow Patient Patient with Ovarian Cancer Tumor Tumor Tissue (Surgical Resection) Patient->Tumor Implantation Implantation into Immunocompromised Mice Tumor->Implantation PDX Establishment of PDX Model Implantation->PDX Expansion Tumor Expansion and Passaging PDX->Expansion Treatment Treatment with This compound Expansion->Treatment Control Vehicle Control Expansion->Control Monitoring Tumor Growth Monitoring Treatment->Monitoring Control->Monitoring Analysis Data Analysis and Biomarker Assessment Monitoring->Analysis

Workflow for preclinical efficacy testing in PDX models.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK3β, phospho-GSK3β (Ser9), total S6, phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Line Preparation: Culture the desired ovarian cancer cell line and harvest the cells during the logarithmic growth phase.

  • Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneous Model: Inject 1-5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.

    • Orthotopic (Intraperitoneal) Model: Inject 1-5 x 10^6 cells directly into the peritoneal cavity. For some models, surgical implantation onto the ovarian bursa may be performed.[10]

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width^2)/2.

    • Orthotopic Model: Monitor tumor burden using bioluminescence imaging (for luciferase-expressing cell lines) or by measuring abdominal circumference and body weight.

  • Drug Administration: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dose and schedule (e.g., 100-150 mg/kg, twice daily).[6]

  • Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days) and monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Patient-Derived Xenograft (PDX) Model Establishment and Treatment
  • Tumor Acquisition: Obtain fresh tumor tissue from consenting patients undergoing surgery for ovarian cancer.

  • Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously or intraperitoneally into immunodeficient mice within 24 hours of collection.[11][12]

  • Passaging: Once the tumors reach a certain size (e.g., >1000 mm³), harvest and passage them into new recipient mice for expansion.

  • Preclinical Trial: Once a cohort of mice with established PDX tumors of a similar size is available, randomize them into treatment and control groups and proceed with drug administration and efficacy evaluation as described for CDX models.

Conclusion

Preclinical studies provide a strong rationale for the clinical investigation of this compound in ovarian cancer. Its potent inhibition of the frequently activated PI3K/AKT/mTOR pathway, demonstrated by its in vitro anti-proliferative activity, suggests its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. Further in vivo studies, particularly using orthotopic and patient-derived xenograft models of ovarian cancer, are crucial to fully elucidate its therapeutic efficacy and to identify predictive biomarkers for patient selection. The experimental protocols outlined in this guide provide a framework for conducting such preclinical investigations.

References

Capivasertib: A Technical Guide for Prostate Cancer Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capivasertib (AZD5363) is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in the pathogenesis and progression of prostate cancer.[1] this compound, by competitively inhibiting the ATP-binding site of AKT, effectively disrupts this oncogenic signaling.[1] This technical guide provides an in-depth overview of this compound as a potential therapeutic agent for prostate cancer, with a focus on its mechanism of action, data from key clinical trials, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of all three AKT isoforms, a key node in the PI3K/AKT/mTOR signaling cascade.[1][2] In prostate cancer, this pathway is often dysregulated, most commonly through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[3] PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3β, PRAS40, and the mTOR complex 1 (mTORC1), promoting cell survival, proliferation, and resistance to therapy.[4] By inhibiting AKT, this compound blocks these downstream signaling events, leading to anti-tumor effects.[4]

Capivasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits This compound This compound This compound->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation

Diagram 1: this compound's inhibition of the PI3K/AKT signaling pathway.

Clinical Trial Data in Prostate Cancer

This compound has been evaluated in several clinical trials for prostate cancer, primarily in combination with other standard-of-care agents. The following tables summarize key quantitative data from two pivotal trials: CAPItello-281 and ProCAID.

CAPItello-281: this compound in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

The Phase III CAPItello-281 trial evaluated the efficacy and safety of this compound in combination with abiraterone (B193195) and androgen deprivation therapy (ADT) in patients with PTEN-deficient de novo mHSPC.[5][6]

Table 1: Efficacy Data from the CAPItello-281 Trial [7][8]

EndpointThis compound + Abiraterone + ADT (n=507)Placebo + Abiraterone + ADT (n=505)Hazard Ratio (95% CI)p-value
Median Radiographic Progression-Free Survival (rPFS)33.2 months25.7 months0.81 (0.66 - 0.98)0.034
Median Overall Survival (OS)Not ReachedNot Reached0.90 (0.71 - 1.15)0.401
Time to Next Treatment37.0 months28.5 months0.75 - 1.11 (95% CI)N/A
Symptomatic Skeletal Event-Free Survival42.5 months37.3 monthsN/AN/A

Table 2: Safety Data from the CAPItello-281 Trial (Grade ≥3 Adverse Events) [8]

Adverse EventThis compound + Abiraterone + ADT (%)Placebo + Abiraterone + ADT (%)
Any Grade ≥3 AE67%40.4%
Diarrhea51.9% (all grades)8.0% (all grades)
Hyperglycemia38.0% (all grades)12.9% (all grades)
Rash35.4% (all grades)7.0% (all grades)
ProCAID: this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The Phase II ProCAID trial investigated the addition of this compound to docetaxel (B913) and prednisolone (B192156) in patients with mCRPC.[9][10][11][12][13][14]

Table 3: Efficacy Data from the ProCAID Trial [4][9]

EndpointThis compound + Docetaxel + Prednisolone (n=75)Placebo + Docetaxel + Prednisolone (n=75)Hazard Ratio (95% CI)p-value
Median Composite Progression-Free Survival (cPFS)7.03 months6.70 months0.92 (0.73 - 1.16)0.32
Median Overall Survival (OS)31.15 months20.27 months0.54 (0.34 - 0.88)0.01

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PTEN Immunohistochemistry (IHC) for Patient Selection

Objective: To identify patients with PTEN-deficient tumors for enrollment in clinical trials such as CAPItello-281.[3][7][15][16]

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tumor tissue is sectioned at 4-5 µm.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Antibody Incubation: Slides are incubated with a primary antibody against PTEN. A commonly used and validated antibody is the rabbit monoclonal antibody clone 6H2.1.[17][18] The antibody is diluted according to the manufacturer's instructions and incubated for a specified time (e.g., 60 minutes at room temperature).

  • Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.

  • Counterstaining: Slides are counterstained with hematoxylin.

  • Scoring: PTEN expression is evaluated by a pathologist. In the CAPItello-281 trial, PTEN deficiency was defined as ≥90% of viable malignant cells with no specific cytoplasmic staining.[7] Internal positive controls (e.g., surrounding benign glands or stroma) should show intact PTEN expression.[19]

PTEN_IHC_Workflow Start FFPE Tumor Tissue Sectioning Sectioning (4-5 µm) Start->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PrimaryAb Primary Antibody (anti-PTEN) AntigenRetrieval->PrimaryAb Detection Detection System (Polymer-HRP, DAB) PrimaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Scoring Pathologist Scoring (≥90% loss) Counterstain->Scoring

Diagram 2: Workflow for PTEN immunohistochemistry.
Western Blotting for AKT Pathway Modulation

Objective: To assess the in vitro and in vivo pharmacodynamic effects of this compound on the phosphorylation status of AKT and its downstream effectors.[20][21]

Protocol:

  • Cell/Tissue Lysis: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) or tumor xenograft tissue are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23]

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total proteins of interest. Recommended antibodies and starting dilutions include:

    • p-AKT (Ser473) (1:1000)

    • Total AKT (1:1000)

    • p-GSK3β (Ser9) (1:1000)

    • Total GSK3β (1:1000)

    • A loading control such as GAPDH or β-actin (1:5000)[24]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a digital imaging system.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a preclinical setting.[22][25]

Protocol:

  • Cell Culture: Human prostate cancer cell lines (e.g., DU-145, PC-3) are cultured in appropriate media.[22][23]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.[22][26]

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.[25] For patient-derived xenografts (PDX), tumor fragments are implanted.[26]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally on an intermittent schedule (e.g., 4 days on, 3 days off).[27][28][29]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, IHC).

Xenograft_Workflow CellCulture Prostate Cancer Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy Control->Efficacy

Diagram 3: General workflow for a prostate cancer xenograft study.

Mechanisms of Resistance

Understanding potential mechanisms of resistance to this compound is crucial for the development of effective long-term treatment strategies. Preclinical studies have begun to explore these mechanisms. One identified mechanism involves the upregulation of mTORC1-driven translation, suggesting that proteomic profiling may help identify patients prone to resistance.[30] Another study in breast cancer models pointed to the upregulation of ER signaling and rewiring of pathways to bypass AKT inhibition and reactivate mTORC1 as a resistance mechanism.[31] Further research is needed to fully elucidate the resistance landscape in prostate cancer.[32][33]

Conclusion

This compound has demonstrated promising clinical activity in prostate cancer, particularly in the PTEN-deficient population. Its targeted mechanism of action offers a rational therapeutic approach for a disease often driven by aberrant PI3K/AKT signaling. The data from the CAPItello-281 and ProCAID trials provide a strong foundation for its further development and potential integration into the treatment paradigm for prostate cancer. Continued research into predictive biomarkers and mechanisms of resistance will be critical to optimizing its clinical utility.

References

The Discovery and Development of Capivasertib (AZD5363): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[2][3] Capivasertib (formerly AZD5363, brand name TRUQAP™) is a first-in-class, potent, and selective oral inhibitor of the serine/threonine kinase AKT, a central node in this pathway.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, culminating in its regulatory approval.

Discovery and Medicinal Chemistry

The development of this compound originated from a fragment-based drug design strategy, a method that builds upon small, low-complexity molecules that bind to the target protein.[4][6] The initial starting point was a pyrrolopyrimidine scaffold identified through collaboration between the Institute of Cancer Research (ICR) and Astex Therapeutics Ltd.[7]

The lead optimization process involved extensive structure-activity relationship (SAR) studies to address several key challenges:[7]

  • Potency Enhancement: Initial efforts focused on modifying the pyrrolopyrimidine core to improve binding affinity to the ATP-binding pocket of AKT.

  • Selectivity: A significant hurdle was achieving selectivity against closely related AGC family kinases, particularly ROCK, which is involved in regulating blood pressure.[7]

  • hERG Inhibition Reduction: Early compounds exhibited affinity for the hERG ion channel, a major liability associated with cardiac toxicity. Medicinal chemistry efforts were directed at introducing specific substituents to mitigate this off-target activity without compromising AKT potency.[7]

This multi-parameter optimization journey led to the identification of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, designated AZD5363 (this compound).[8] This compound demonstrated a superior balance of high potency, selectivity over ROCK and other kinases, reduced hERG affinity, and favorable pharmacokinetic properties, positioning it for clinical development.[7][8]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[9][10] By binding to the kinase domain's ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of AKT.[11][12] This blockade inhibits the downstream signaling cascade, preventing the phosphorylation of key AKT substrates such as Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich AKT Substrate of 40 kDa (PRAS40).[10][13] The ultimate effect is the suppression of cellular signals that promote cell proliferation and survival, leading to anti-tumor activity.[14][15]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT (1, 2, 3) PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits This compound This compound (AZD5363) This compound->AKT Inhibits CellSurvival Cell Growth, Proliferation, Survival mTORC1->CellSurvival

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Activity

This compound demonstrated potent inhibition of all three AKT isoforms in cell-free kinase assays.[16] In cellular assays, it effectively inhibited the phosphorylation of downstream AKT substrates.[13][17] The compound's antiproliferative activity was assessed across a large panel of cancer cell lines, revealing a significant correlation between sensitivity and the genetic status of the PI3K/AKT pathway, particularly mutations in PIK3CA and PTEN.[13][18] Conversely, mutations in RAS were associated with resistance.[13][18]

Table 1: In Vitro Kinase and Cellular Potency of this compound

Assay Type Target/Cell Line Endpoint Potency Value Reference
Kinase Assay AKT1 IC₅₀ 3 nM [16]
Kinase Assay AKT2 IC₅₀ 8 nM [16]
Kinase Assay AKT3 IC₅₀ 8 nM [16]
Cellular Assay BT474c, LNCaP, MDA-MB-468 IC₅₀ (p-PRAS40, p-GSK3β) ~0.3 - 0.8 µM [13][17]
Proliferation Assay 41 of 182 cell lines GI₅₀ < 3 µM [13][18][19]

| Proliferation Assay | 25 of 182 cell lines | GI₅₀ | < 1 µM |[18] |

In Vivo Activity

In preclinical xenograft models, oral administration of this compound led to a dose- and time-dependent reduction in the phosphorylation of key pharmacodynamic biomarkers, including PRAS40, GSK3β, and S6, confirming target engagement in vivo.[13][18] Chronic oral dosing resulted in significant, dose-dependent inhibition of tumor growth across various xenograft models.[17][18] Notably, this compound demonstrated efficacy in models resistant to other targeted therapies, such as HER2+ breast cancer models resistant to trastuzumab.[13] Furthermore, it showed synergistic anti-tumor activity when combined with standard-of-care agents like docetaxel, lapatinib, and trastuzumab.[13][18]

Table 2: Summary of In Vivo Efficacy of this compound

Model Treatment Dosing Outcome Reference
BT474c Xenograft This compound Monotherapy 50-150 mg/kg, BID Dose-dependent growth inhibition [18]
U87-MG Xenograft This compound Monotherapy Oral Dosing Dose-dependent decrease in ¹⁸F-FDG uptake [13][17]
Breast Cancer Xenografts This compound + Docetaxel Oral Dosing Significantly enhanced antitumor activity [13][18]

| Breast Cancer Xenografts | this compound + Lapatinib/Trastuzumab | Oral Dosing | Significantly enhanced antitumor activity |[13][18] |

Clinical Development

The clinical development program for this compound investigated its safety, tolerability, pharmacokinetics, and efficacy, both as a monotherapy and in combination with other agents.[5] Early phase I trials established a manageable safety profile and determined the recommended Phase II dose (RP2D), often with an intermittent schedule (e.g., 4 days on, 3 days off) to optimize tolerability.[10][20]

The CAPItello-291 Trial

The pivotal Phase III trial, CAPItello-291, was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with fulvestrant (B1683766) for patients with hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer whose disease had progressed on or after aromatase inhibitor therapy.[21][22][23]

CAPItello_291_Workflow PatientPool Patient Population (N=708) HR+/HER2- Advanced Breast Cancer Progression on Aromatase Inhibitor Stratification Stratification: - Liver Metastases - Prior CDK4/6i Use - Region PatientPool->Stratification Randomization Randomization (1:1) Stratification->Randomization ArmA Arm A (n=355) This compound (400 mg BID, 4 days on/3 off) + Fulvestrant Randomization->ArmA Experimental ArmB Arm B (n=353) Placebo + Fulvestrant Randomization->ArmB Control Endpoint Primary Endpoint: Progression-Free Survival (PFS) in Overall Population and in PIK3CA/AKT1/PTEN-altered Population ArmA->Endpoint ArmB->Endpoint

Caption: Simplified workflow of the Phase III CAPItello-291 clinical trial.

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound plus fulvestrant compared to placebo plus fulvestrant.[24][25] The benefit was even more pronounced in the subgroup of patients whose tumors harbored alterations in the PIK3CA, AKT1, or PTEN genes.[25][26]

Table 3: Key Efficacy Results from CAPItello-291

Patient Population Treatment Arm Median PFS (months) Hazard Ratio (95% CI) p-value Reference
Overall Population This compound + Fulvestrant 7.2 0.60 (0.51 - 0.71) <0.001 [25]
Placebo + Fulvestrant 3.6
PIK3CA/AKT1/PTEN-altered This compound + Fulvestrant 7.3 0.50 (0.37 - 0.68) <0.001 [25][26]

| | Placebo + Fulvestrant | 3.1 | | | |

Safety and Tolerability

The safety profile of this compound in combination with fulvestrant was found to be generally manageable.[27] The most common adverse events (AEs) were consistent with the known mechanism of action of AKT inhibition.[26][28]

Table 4: Common Adverse Events (All Grades) in CAPItello-291 (this compound Arm)

Adverse Event Incidence (%) Reference
Diarrhea 72% [26]
Cutaneous Adverse Reactions (Rash) 58% [26]
Nausea 35% [22]
Fatigue 21% [22]

| Hyperglycemia | 18% |[26] |

Regulatory Approval

Based on the positive results of the CAPItello-291 trial, on November 16, 2023, the U.S. Food and Drug Administration (FDA) approved this compound in combination with fulvestrant for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations, following progression on at least one endocrine-based regimen.[21][22] The FDA also approved the FoundationOne®CDx assay as a companion diagnostic to identify eligible patients.[21]

Mechanisms of Acquired Resistance

As with many targeted therapies, acquired resistance to this compound is a clinical challenge. Preclinical studies have begun to elucidate potential mechanisms. In models of acquired resistance, researchers have observed the reactivation of mTORC1 signaling despite continued AKT inhibition, often driven by the upregulation of ER signaling or other signaling pathway components like PDK1 and mTORC2.[29][30] These findings suggest that combination therapies targeting these escape pathways may be a strategy to overcome resistance.[30]

Detailed Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a representative method for determining the IC₅₀ of a compound against AKT isoforms.[16]

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35). Dilute active recombinant AKT1, AKT2, or AKT3 enzyme and a FAM-labeled peptide substrate in the buffer. Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the AKT enzyme, peptide substrate, and ATP (at the Kₘ concentration for each isoform).

  • Compound Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition: Analyze the plate on a Caliper EZ Reader or similar microfluidic capillary electrophoresis instrument. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

B. Cell Proliferation (MTS) Assay

This protocol outlines a common method to assess the effect of a compound on cell viability.[17]

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plates and add fresh media containing the various concentrations of the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • MTS Reagent Addition: Add a solution of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

C. Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to detect changes in protein phosphorylation, confirming target engagement in cells.[17]

  • Cell Culture and Treatment: Plate cells (e.g., BT474c, LNCaP) and allow them to adhere. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PRAS40, anti-phospho-GSK3β, anti-total-AKT, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation levels upon treatment with this compound.

Conclusion

The journey of this compound from a fragment-based chemical starting point to a globally approved therapeutic represents a significant achievement in oncology drug development. Its rational design overcame key medicinal chemistry challenges to produce a potent and selective pan-AKT inhibitor. Rigorous preclinical and clinical evaluation, highlighted by the success of the CAPItello-291 trial, has established this compound, in combination with fulvestrant, as a new standard of care for a defined population of patients with HR-positive, HER2-negative advanced breast cancer, underscoring the value of targeting the PI3K/AKT pathway.

References

Capivasertib: A Deep Dive into its Impact on Cellular Proliferation and Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib, also known as AZD5363, is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4] this compound's mechanism of action involves competitively inhibiting the ATP-binding site of AKT, thereby preventing the phosphorylation and activation of its downstream effectors.[1] This comprehensive guide delves into the technical details of this compound's impact on cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the kinase activity of AKT1, AKT2, and AKT3.[4] This inhibition prevents the phosphorylation of a multitude of downstream substrates, leading to the disruption of key signaling cascades that promote cell growth and survival.[3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from various growth factors and receptors. Upon activation, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream targets to regulate cellular processes.

AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits This compound This compound This compound->AKT Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Impact on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[3] This is primarily achieved through the induction of cell cycle arrest and the inhibition of key proteins involved in cell cycle progression.

Quantitative Data on Anti-Proliferative Activity

The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Cell LineCancer TypeIC50 (nM) for AKT1IC50 (nM) for AKT2IC50 (nM) for AKT3Reference
VariousSolid and Hematologic Tumors388[5]
--0.122.6[1]

Table 1: In Vitro Inhibitory Activity of this compound Against AKT Isoforms.

Clinical studies have also provided evidence of this compound's anti-proliferative effects in patients. A study in patients with ER+ invasive breast cancer showed that treatment with this compound led to a significant decrease in the proliferation marker Ki67.[6][7]

Treatment GroupDoseChange in Ki67 (% positive nuclei)p-valueReference
This compound480 mg b.i.d.-9.6%0.031[6][7]

Table 2: Effect of this compound on Ki67 Levels in ER+ Breast Cancer.

Impact on Cell Survival

In addition to inhibiting proliferation, this compound promotes apoptosis, or programmed cell death, in cancer cells.[3] This is achieved by modulating the activity of key downstream targets of AKT that are involved in cell survival and apoptosis.

Modulation of Downstream Survival Pathways

Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as GSK3β and FOXO transcription factors.[3] By inhibiting AKT, this compound prevents the inactivation of these proteins, leading to the promotion of apoptosis.

Clinical data from the STAKT study demonstrated that this compound treatment leads to a significant decrease in the phosphorylation of GSK3β and PRAS40, both of which are downstream targets of AKT.[6][7]

BiomarkerTreatment GroupDoseAbsolute Change (H-score)p-valueReference
pGSK3βThis compound480 mg b.i.d.-55.30.006[6][7]
pPRAS40This compound480 mg b.i.d.-83.8< 0.0001[6][7]

Table 3: Modulation of AKT Pathway Biomarkers by this compound.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines a common method for assessing the effect of this compound on cell proliferation.

Cell_Proliferation_Workflow Seed Seed cells in 96-well plates Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Treat Treat with varying concentrations of this compound (0.003 - 30 µM) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTS Add MTS reagent Incubate2->Add_MTS Incubate3 Incubate for 1-4 hours Add_MTS->Incubate3 Measure Measure absorbance at 490 nm Incubate3->Measure

Caption: Workflow for a typical cell proliferation assay (MTS).

Detailed Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., ranging from 0.003 to 30 µM).[5] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.[5]

  • MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.[5]

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.[5]

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the levels of phosphorylated proteins in the AKT pathway.

Detailed Methodology:

  • Cell Lysis: Cells are treated with this compound or a vehicle control for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT, anti-phospho-GSK3β) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Logical Relationship of this compound's Effects

The administration of this compound initiates a cascade of molecular events that ultimately lead to a reduction in tumor growth. This can be visualized as a logical flow from drug administration to the final clinical outcome.

Capivasertib_Logic Dosing This compound Administration Inhibition Inhibition of AKT Kinase Activity Dosing->Inhibition Downstream Decreased Phosphorylation of Downstream Targets (e.g., GSK3β, FOXO) Inhibition->Downstream Cellular_Effects Cellular Effects Downstream->Cellular_Effects Proliferation_Arrest Decreased Cell Proliferation (Cell Cycle Arrest) Cellular_Effects->Proliferation_Arrest Apoptosis Increased Apoptosis Cellular_Effects->Apoptosis Outcome Reduced Tumor Growth and Improved Survival Proliferation_Arrest->Outcome Apoptosis->Outcome

Caption: Logical flow from this compound administration to clinical outcome.

Conclusion

This compound is a highly specific and potent inhibitor of the AKT signaling pathway, demonstrating significant effects on both cell proliferation and survival. By targeting a central node in cancer cell signaling, it effectively induces cell cycle arrest and apoptosis. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this promising anti-cancer agent. The continued exploration of this compound, both as a monotherapy and in combination with other agents, holds great promise for the future of cancer treatment.[3][8]

References

Beyond AKT: An In-depth Technical Guide to the Molecular Targets of Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated significant clinical activity in various tumor types, particularly those with alterations in the PI3K/AKT/PTEN pathway.[1][2] While its primary mechanism of action is the competitive inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3), a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for predicting its full therapeutic potential, understanding potential off-target effects, and identifying novel combination strategies. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond AKT, summarizing quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the AKT isoforms. However, kinase profiling studies have revealed inhibitory activity against other kinases, albeit at generally higher concentrations. The following table summarizes the inhibitory potency of this compound against its primary targets and key off-targets.

TargetIC50 (nM)Primary/Off-TargetReference(s)
AKT13Primary[3]
AKT27Primary[3]
AKT37Primary[3]
p70S6K (RPS6KB1)6Off-Target[3]
PKA (PRKACA)7Off-Target[3]
ROCK260Off-Target[3]
ROCK1470Off-Target[3]

Off-Target Signaling Pathways

Inhibition of p70S6K, PKA, and ROCK kinases by this compound can modulate several cellular processes independently of its effects on the canonical AKT pathway.

p70S6K Signaling

p70S6K is a key regulator of protein synthesis and cell growth. Its inhibition by this compound can lead to decreased phosphorylation of its downstream substrate, the 40S ribosomal protein S6 (RPS6), ultimately impacting translation initiation and protein synthesis.[4] This can contribute to the anti-proliferative effects of this compound.

p70S6K_Signaling This compound This compound p70S6K p70S6K This compound->p70S6K Inhibits RPS6 RPS6 p70S6K->RPS6 Phosphorylates Translation Protein Synthesis (Cell Growth) RPS6->Translation Promotes

This compound's inhibition of the p70S6K pathway.
PKA Signaling

Protein Kinase A (PKA) is a crucial mediator of cyclic AMP (cAMP)-dependent signaling, regulating a wide array of cellular functions including gene expression, metabolism, and cell growth. By inhibiting PKA, this compound may interfere with these processes, although the specific downstream consequences of this off-target activity require further investigation.

PKA_Signaling This compound This compound PKA PKA This compound->PKA Inhibits Downstream_PKA Downstream PKA Substrates PKA->Downstream_PKA Phosphorylates Cellular_Processes Gene Expression, Metabolism, Cell Growth Downstream_PKA->Cellular_Processes Regulates ROCK_Signaling This compound This compound ROCK ROCK1 / ROCK2 This compound->ROCK Inhibits Actin_Cytoskeleton Actin Cytoskeleton Dynamics ROCK->Actin_Cytoskeleton Regulates Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility Affects Mobility_Shift_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Assay_Plate 1. Prepare Assay Plate: - Kinase - Fluorescent Peptide Substrate - ATP - this compound (or vehicle) Incubation 2. Incubate at Room Temp Assay_Plate->Incubation Caliper_EZ_Reader 3. Introduce sample to Caliper EZ Reader Incubation->Caliper_EZ_Reader Separation 4. Electrophoretic Separation of Substrate and Product Caliper_EZ_Reader->Separation Detection 5. Fluorescence Detection Separation->Detection Data_Analysis 6. Calculate % Inhibition and Determine IC50 Detection->Data_Analysis

References

Capivasertib's Potent Activity in PTEN-Deficient Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capivasertib, a potent and selective ATP-competitive pan-AKT kinase inhibitor, has demonstrated significant clinical activity in tumors characterized by alterations in the PI3K/AKT/mTOR pathway, particularly in those with a deficiency in the tumor suppressor protein PTEN. The loss or inactivation of PTEN leads to hyperactivation of the AKT signaling cascade, a key driver of tumor cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical efficacy of this compound in PTEN-deficient tumors, with a focus on the pivotal CAPItello-291 trial. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and workflows are provided to support further research and drug development in this targeted therapeutic space.

Introduction: The Rationale for Targeting AKT in PTEN-Deficient Cancers

The Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer.[1][2] A critical negative regulator of this pathway is the Phosphatase and Tensin homolog (PTEN), a tumor suppressor gene commonly mutated or deleted in a wide range of malignancies, including breast cancer.[1] PTEN functions as a lipid phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). Loss of PTEN function results in the accumulation of PIP3 at the cell membrane, leading to the recruitment and subsequent phosphorylation and activation of AKT (also known as Protein Kinase B).[3]

Activated AKT is a central node in this signaling network, phosphorylating a multitude of downstream substrates that promote cell cycle progression, inhibit apoptosis, and stimulate cell growth and metabolism.[3] Consequently, tumors with PTEN deficiency are often dependent on sustained AKT signaling for their growth and survival, making AKT an attractive therapeutic target.

This compound (AZD5363) is an orally bioavailable, potent, and selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4] By blocking the kinase activity of AKT, this compound aims to reverse the oncogenic consequences of PTEN loss and other alterations that lead to AKT pathway activation.

Mechanism of Action of this compound in PTEN-Deficient Tumors

In PTEN-deficient tumor cells, the absence of PTEN's phosphatase activity leads to constitutive activation of the PI3K/AKT pathway. This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT, thereby preventing the phosphorylation of its downstream effectors. This leads to the suppression of pro-proliferative and anti-apoptotic signaling, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Capivasertib_Mechanism_of_Action cluster_pten In PTEN-Deficient Tumors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN (inactive/lost) PTEN->PIP3 dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: Mechanism of Action of this compound in PTEN-Deficient Tumors.

Preclinical Evidence of this compound Activity

Preclinical studies have consistently demonstrated the sensitivity of PTEN-deficient cancer models to this compound. These studies have provided a strong rationale for the clinical development of this agent in biomarker-selected patient populations.

Table 1: Summary of Key Preclinical Findings for this compound in PTEN-Deficient Models

Model SystemCancer TypeKey FindingsReference
Breast Cancer Cell LinesBreast CancerThis compound showed potent anti-proliferative effects, particularly in cell lines with PIK3CA mutations or PTEN loss.[1]
Breast Cancer XenograftsBreast CancerIn vivo, this compound demonstrated significant tumor growth inhibition in HER2-positive, PIK3CA-mutated breast cancer xenografts.[4]
ER-positive, Endocrine-Resistant Cell LinesBreast CancerThe combination of this compound with endocrine therapies (fulvestrant, anastrozole, or tamoxifen) resulted in enhanced suppression of estrogen receptor-mediated transcription and tumor growth in vitro and in vivo.[4]
Triple-Negative Breast Cancer (TNBC) XenograftsBreast CancerThis compound in combination with paclitaxel (B517696) showed promising therapeutic activity in TNBC models, especially in those with PIK3CA/AKT1/PTEN alterations.[5]

Clinical Efficacy: The CAPItello-291 Trial

The landmark Phase III CAPItello-291 trial (NCT04305496) evaluated the efficacy and safety of this compound in combination with fulvestrant (B1683766) versus placebo plus fulvestrant in patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[6] The trial included a prespecified analysis of a subgroup of patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN.

Table 2: Key Efficacy Outcomes from the CAPItello-291 Trial

EndpointPIK3CA/AKT1/PTEN-Altered PopulationOverall Population
Progression-Free Survival (PFS)
This compound + Fulvestrant (Median)7.3 months7.2 months
Placebo + Fulvestrant (Median)3.1 months3.6 months
Hazard Ratio (95% CI)0.50 (0.38 - 0.65)0.60 (0.51 - 0.71)
p-value<0.001<0.001
Objective Response Rate (ORR)
This compound + Fulvestrant28.8%22.9%
Placebo + Fulvestrant9.7%12.2%

Data from Turner NC, et al. N Engl J Med. 2023.

Table 3: Progression-Free Survival in PTEN-Deficient Subgroup (Exploratory Analysis)

Treatment ArmMedian PFSHazard Ratio (95% CI)
This compound + Fulvestrant9.3 months0.52 (0.28–0.93)
Placebo + Fulvestrant3.7 months

Data from Jhaveri K, et al. AACR Annual Meeting 2023.[7]

These results underscore the significant clinical benefit of this compound in a biomarker-selected population with PTEN-deficient tumors, leading to the FDA approval of this compound with fulvestrant for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations.

Detailed Experimental Protocols

Accurate and reproducible biomarker assessment is critical for identifying patients who are most likely to benefit from this compound. The following sections provide detailed methodologies for the key assays used in the clinical evaluation of this compound.

PTEN Immunohistochemistry (IHC)

PTEN_IHC_Workflow Sample Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue Sectioning Sectioning (4-5 μm) Sample->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization AntigenRetrieval Heat-Induced Epitope Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Peroxidase and Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (VENTANA anti-PTEN [SP218] Rabbit Monoclonal) Blocking->PrimaryAb Detection Detection System Incubation (e.g., OptiView DAB IHC Detection Kit) PrimaryAb->Detection Chromogen Chromogen Application (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration and Coverslipping Counterstain->Dehydration Scoring Pathologist Scoring (<10% tumor cell staining = PTEN deficient) Dehydration->Scoring

Figure 2: Experimental Workflow for PTEN Immunohistochemistry.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned at 4-5 µm and mounted on charged glass slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a high pH buffer in a steamer or pressure cooker.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by a protein block to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated with a rabbit monoclonal anti-PTEN antibody (Clone SP218, VENTANA Medical Systems) at a predetermined optimal dilution.[7]

  • Detection: A polymer-based detection system (e.g., OptiView DAB IHC Detection Kit, VENTANA) is used to visualize the primary antibody.

  • Chromogen and Counterstain: Diaminobenzidine (DAB) is used as the chromogen, followed by counterstaining with hematoxylin.

  • Scoring: Stained slides are evaluated by a qualified pathologist. In the context of the CAPItello-291 trial, PTEN deficiency was defined as <10% of tumor cells showing any specific PTEN staining.[7]

Next-Generation Sequencing (NGS) for PIK3CA/AKT1/PTEN Alterations

The FoundationOne®CDx assay, an FDA-approved companion diagnostic, was utilized in the CAPItello-291 trial to identify patients with tumors harboring PIK3CA, AKT1, or PTEN alterations.[9][10]

Methodology Overview:

  • DNA Extraction: DNA is extracted from FFPE tumor tissue specimens.

  • Library Preparation: Whole-genome shotgun library construction is performed.

  • Hybridization-Based Capture: Targeted high-throughput hybridization-based capture is used to enrich for a panel of 324 cancer-related genes.[9][10]

  • Sequencing: The captured DNA libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: A validated bioinformatics pipeline is used to detect various genomic alterations, including substitutions, insertions and deletions (indels), copy number alterations (CNAs), and select gene rearrangements. For PTEN, this includes the detection of mutations and copy number loss.

Western Blotting for AKT Pathway Activation

Western blotting is a standard laboratory technique to assess the activation status of the AKT pathway by measuring the levels of phosphorylated AKT (p-AKT) relative to total AKT.

Protocol:

  • Cell Lysis: Cancer cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-AKT Ser473).[11][12][13]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured using an imaging system.[11][12]

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AKT to serve as a loading control.

  • Densitometry: The band intensities are quantified to determine the ratio of p-AKT to total AKT.

Future Directions and Conclusion

The successful clinical development and approval of this compound for PTEN-deficient and other PI3K/AKT pathway-altered breast cancers represent a significant advancement in precision oncology. Ongoing research is focused on several key areas:

  • Exploring Mechanisms of Resistance: Investigating the molecular mechanisms that lead to acquired resistance to this compound to inform the development of subsequent lines of therapy.

  • Combination Strategies: Evaluating this compound in combination with other targeted agents and immunotherapies to overcome resistance and enhance anti-tumor activity.

  • Expansion to Other Tumor Types: Assessing the efficacy of this compound in other PTEN-deficient malignancies.

References

A Technical Guide to the Kinase Inhibitor Capivasertib and its Interaction with AKT Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib, also known as AZD5363, is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][2][4] Aberrant activation of this pathway, often through mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and therapeutic resistance.[1][5] this compound's mechanism of action involves binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and subsequent activation of downstream effectors.[2][3] This guide provides an in-depth overview of this compound's effects on the AKT isoforms, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent inhibitory activity against all three AKT isoforms in the low nanomolar range. The half-maximal inhibitory concentration (IC50) values from various in vitro kinase assays are summarized below.

IsoformIC50 (nM)Source(s)
AKT1 3[6][7][8]
0.1[1][3]
AKT2 8[6]
7[7][8]
2[1][3]
AKT3 8[6]
7[7][8]
2.6[1][3]

Note: Variations in IC50 values can be attributed to different assay conditions and methodologies.

In cellular assays, this compound inhibits the phosphorylation of downstream AKT substrates with IC50 values typically in the range of 0.3 to 0.8 µM.[6]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival. This compound, by blocking the kinase activity of AKT, prevents these downstream signaling events.

PI3K_AKT_Pathway cluster_upstream Upstream Signaling cluster_akt AKT Node cluster_downstream Downstream Effectors cluster_outputs Cellular Outcomes Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Growth Growth mTORC1->Growth Proliferation Proliferation GSK3b->Proliferation Survival Survival FOXO->Survival inhibits apoptosis This compound This compound This compound->AKT inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Off-Chip Mobility Shift Assay)

This assay is utilized to directly measure the inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms.

Objective: To determine the IC50 values of this compound for AKT1, AKT2, and AKT3.[6]

Materials:

  • Recombinant active AKT1, AKT2, or AKT3 enzymes.[6]

  • 5-FAM-labeled peptide substrate.[6]

  • ATP.[6]

  • Assay Buffer: 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35.[6]

  • Stop Buffer: 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, 5% DMSO.[6]

  • This compound serial dilutions.

Procedure:

  • Incubate active recombinant AKT enzymes (1 to 3 nM) with a 5-FAM-labeled peptide substrate (1.5 µM) and ATP at the Km for each respective isoform.[6][7]

  • Add increasing concentrations of this compound to the reaction mixture.[6]

  • Incubate the reactions at room temperature for 1 hour.[6][7]

  • Stop the reactions by adding the stop buffer.[6][7]

  • Analyze the samples using a Caliper LC3000 instrument, which separates the phosphorylated product from the peptide substrate via electrophoresis.[7]

  • Quantify the laser-induced fluorescence of the substrate and product to determine the extent of inhibition.[7]

  • Calculate IC50 values by plotting the percentage of inhibition against the log of this compound concentration.

Cellular Proliferation Assays

These assays assess the effect of this compound on the growth of tumor cell lines.

1. MTS Assay

Objective: To measure cell viability by assessing metabolic activity.[6]

Materials:

  • Tumor cell lines.

  • 96-well plates.

  • This compound.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.

Procedure:

  • Seed cells in 96-well plates and incubate overnight at 37°C with 5% CO2.[6]

  • Treat the cells with a range of this compound concentrations (e.g., 0.003 to 30 µM) for 72 hours.[6]

  • Add the MTS reagent to each well according to the manufacturer's protocol.[6]

  • Incubate for a specified period (e.g., 1-4 hours) at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Determine the concentration of this compound that reduces cell growth by 50% (GI50) relative to untreated controls.[6]

2. Sytox Green Assay

Objective: To quantify cell death by staining the nuclei of membrane-compromised cells.[6]

Materials:

  • Tumor cell lines.

  • 96-well plates.

  • This compound.

  • Sytox Green nucleic acid dye.

  • Saponin (B1150181).

  • Acumen Explorer or similar fluorescence imaging system.

Procedure:

  • Seed and treat cells with this compound as described for the MTS assay.[6]

  • Add Sytox Green dye (final concentration ~0.13 µM) to each well to stain dead cells.[6]

  • Detect and count the number of dead cells using an Acumen Explorer.[6]

  • Permeabilize the cells by adding saponin (~0.03% final concentration) and incubate overnight to obtain a total cell count.[6]

  • Calculate the number of live cells by subtracting the dead cell count from the total cell count.

  • Determine the GI50 value based on the live cell counts.[6]

Western Blotting for Phospho-protein Analysis

This technique is used to confirm the on-target activity of this compound by assessing the phosphorylation status of AKT and its downstream substrates.

Objective: To measure the inhibition of phosphorylation of AKT targets like GSK3β, PRAS40, and S6 in response to this compound treatment.[9]

Materials:

  • Tumor cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β, anti-phospho-PRAS40, anti-phospho-S6).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[7]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody targeting a specific phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to quantify the levels of phosphorylated proteins relative to total protein or a loading control (e.g., β-actin).

Experimental Workflow

The evaluation of an AKT inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., Caliper, ADP-Glo) Determine_IC50 Determine IC50 values for AKT1, AKT2, AKT3 Kinase_Assay->Determine_IC50 Cell_Lines Select Panel of Tumor Cell Lines (with known PI3K/AKT pathway status) Determine_IC50->Cell_Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTS, Sytox Green) Cell_Lines->Proliferation_Assay Western_Blot Western Blotting for Downstream Targets (p-GSK3β, p-PRAS40, p-S6) Cell_Lines->Western_Blot Determine_GI50 Determine GI50 values Proliferation_Assay->Determine_GI50 Confirm_Target_Engagement Confirm On-Target Activity Western_Blot->Confirm_Target_Engagement Xenograft_Models Tumor Xenograft Models in Mice Determine_GI50->Xenograft_Models Confirm_Target_Engagement->Xenograft_Models Assess_Efficacy Assess Antitumor Efficacy and Pharmacodynamics Xenograft_Models->Assess_Efficacy

General experimental workflow for evaluating an AKT inhibitor.

Conclusion

This compound is a potent pan-AKT inhibitor with demonstrated activity against all three AKT isoforms. Its mechanism of action, centered on the inhibition of the critical PI3K/AKT/mTOR signaling pathway, makes it a promising therapeutic agent for cancers with alterations in this pathway.[1][10] The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other AKT inhibitors, from initial biochemical characterization to cellular and in vivo efficacy studies. A thorough understanding of its interaction with the AKT isoforms is essential for the continued development and clinical application of this targeted therapy.

References

In Vivo Efficacy of Capivasertib in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-AKT inhibitor targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] Preclinical studies in various xenograft models have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with other anticancer agents, providing a strong rationale for its clinical development.[2][3] This technical guide provides an in-depth overview of the in vivo efficacy of this compound in xenograft models, focusing on quantitative data, detailed experimental protocols, and visualization of key biological and experimental processes.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of AKT, a central node in the PI3K/AKT signaling cascade. This inhibition prevents the phosphorylation of numerous downstream substrates, thereby modulating critical cellular processes that contribute to tumorigenesis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors (e.g., GSK3β, PRAS40, S6) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT This compound This compound (AZD5363) This compound->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data on In Vivo Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the in vivo efficacy of this compound in different xenograft models.

Table 1: Efficacy of this compound Monotherapy in Breast Cancer Xenograft Models
Xenograft ModelCancer SubtypeTreatmentDosing ScheduleOutcomeReference
BT474cHER2+This compound100 mg/kg, p.o., b.i.d.Dose- and time-dependent reduction of pPRAS40, pGSK3β, and pS6[4]
KPL-4HER2+This compound130, 200, 300 mg/kg, p.o.Dose-dependent tumor growth inhibition[4]
HCC-1187Triple-NegativeThis compoundNot specifiedTumor growth inhibition[4]
ER-positive PDXER+This compoundNot specifiedInhibition of tumor growth[5]
Table 2: Efficacy of this compound in Combination Therapy in Breast Cancer Xenograft Models
Xenograft ModelCancer SubtypeCombination TreatmentDosing ScheduleOutcomeReference
ER-positiveER+This compound + FulvestrantNot specifiedEnhanced growth suppression compared to single agents[3]
PIK3CA-mutatedER+This compound + FulvestrantNot specifiedEnhanced growth suppression compared to single agents[3]
HER2-positiveHER2+This compound + TrastuzumabNot specifiedSynergistic anti-tumor activity[3]
HER2-positiveHER2+This compound + LapatinibNot specifiedSynergistic anti-tumor activity[3]
Breast CancerNot specifiedThis compound + DocetaxelNot specifiedEnhanced anti-tumor activity[6]
Table 3: Efficacy of this compound in Prostate Cancer Xenograft Models
Xenograft ModelCancer SubtypeTreatmentDosing ScheduleOutcomeReference
LNCaPCastration-ResistantThis compound100 mg/kg, p.o., b.i.d., 5 days/weekSignificant inhibition of tumor growth and PSA velocity[1]
Patient-Derived Xenografts (PDX)Adenocarcinoma and NeuroendocrineThis compound + DocetaxelNot specifiedVaried response, with some models showing sensitivity[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preclinical evaluation of this compound's in vivo efficacy.

General Xenograft Model Establishment and Drug Administration

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture or Patient Tissue Implantation Subcutaneous or Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) Monitoring->Endpoint Harvest Tumor and Tissue Harvesting Endpoint->Harvest Analysis Pharmacodynamic and Histological Analysis Harvest->Analysis

Figure 2: Generalized experimental workflow for in vivo xenograft studies.

1. Cell Lines and Patient-Derived Xenografts (PDXs):

  • Cell Lines: A variety of human cancer cell lines are used, including BT474c, KPL-4, and HCC-1187 for breast cancer, and LNCaP for prostate cancer.[1][4] Cells are cultured under standard conditions before implantation.

  • PDXs: Fresh tumor samples from patients are obtained with informed consent and under institutional review board-approved protocols.[1][7] Tumor fragments are implanted subcutaneously into immunocompromised mice to establish the initial passage.[7]

2. Animal Models:

  • Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of human tumor xenografts.[1][4]

3. Tumor Implantation:

  • Cell Line-Derived Xenografts (CDX): A specific number of cultured cancer cells (e.g., 2 x 10⁶ LNCaP cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[1]

  • Patient-Derived Xenografts (PDX): Small pieces of patient tumor tissue (e.g., 5-10 pieces) are implanted subcutaneously into the flanks of mice.[7]

4. Drug Formulation and Administration:

  • This compound is typically formulated for oral administration (p.o.), often as a suspension.

  • Dosing is administered via oral gavage at specified concentrations (e.g., 100 mg/kg) and schedules (e.g., twice daily, 5 days a week).[1]

5. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • Endpoints for the studies include significant tumor growth inhibition, tumor growth delay, or reaching a predetermined tumor volume.

6. Pharmacodynamic and Histological Analysis:

  • At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic analysis involves measuring the levels of phosphorylated AKT and its downstream effectors (e.g., pPRAS40, pGSK3β, pS6) in tumor tissues via methods like Western blotting or immunohistochemistry to confirm target engagement.[4]

  • Histological analysis is performed to assess tumor morphology and other relevant markers.

Logical Relationships in Combination Therapy Studies

The rationale for combining this compound with other agents often stems from preclinical observations of synergistic or additive anti-tumor effects. The following diagram illustrates the logical relationship in a combination therapy study design.

Combination_Study_Logic Hypothesis Hypothesis: Combination of this compound and Agent X is more effective Group1 Group 1: Vehicle Control Group2 Group 2: This compound Monotherapy Group3 Group 3: Agent X Monotherapy Group4 Group 4: This compound + Agent X Combination Therapy Outcome Outcome Assessment: - Tumor Growth Inhibition - Survival Analysis - Biomarker Modulation Group1->Outcome Group2->Outcome Group3->Outcome Group4->Outcome Conclusion Conclusion: - Synergistic, Additive, or No Enhanced Effect Outcome->Conclusion

Figure 3: Logical flow of a combination therapy study in xenograft models.

Conclusion

The in vivo data from xenograft models provide compelling evidence for the anti-tumor activity of this compound across a range of cancer types, particularly those with alterations in the PI3K/AKT pathway. These preclinical studies have been instrumental in defining effective dosing schedules, identifying potential combination partners, and providing the scientific foundation for the ongoing clinical evaluation of this compound as a promising targeted therapy for cancer patients. The detailed experimental protocols and quantitative outcomes summarized in this guide offer valuable insights for researchers and drug development professionals working to further elucidate the therapeutic potential of AKT inhibition.

References

Early-Stage Clinical Insights on Capivasertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical trial data for Capivasertib (AZD5363), a potent and selective pan-AKT inhibitor. The document focuses on the core preclinical and clinical findings, detailing the mechanism of action, experimental protocols, and key efficacy and safety data from foundational studies.

Introduction

This compound is an orally bioavailable, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[2] Aberrant activation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, is a key driver of tumorigenesis and therapeutic resistance in various cancers, including breast cancer.[3][4] this compound's mechanism of action involves competitively inhibiting the ATP-binding site of AKT, thereby preventing downstream signaling.[1]

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the central node of the PI3K/AKT pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, cell growth, and inhibiting apoptosis. This compound's inhibition of AKT blocks these downstream effects.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 inhibits AKT AKT PDK1->AKT phosphorylates mTORC2->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibits

This compound's inhibition of the PI3K/AKT signaling pathway.

Early-Stage Clinical Trial Data

Phase I Monotherapy and Combination Studies

The initial clinical development of this compound focused on establishing its safety, tolerability, and recommended Phase II dose (RP2D). A first-in-human, open-label, multipart study (NCT01226316) explored a range of oral doses from 80 mg to 800 mg twice daily (BID) on continuous and intermittent schedules.[5] The RP2D was determined to be 480 mg BID on a 4 days on, 3 days off schedule.[5]

Table 1: Efficacy in a Phase I Expansion Cohort of Patients with AKT1E17K-Mutant ER+ Metastatic Breast Cancer

Treatment ArmNumber of PatientsObjective Response Rate (ORR)
This compound Monotherapy2020%
This compound + Fulvestrant (B1683766) (Fulvestrant-pretreated)4336%
This compound + Fulvestrant (Fulvestrant-naïve)4320%

Data from a multipart, first-in-human, phase I study (NCT01226316).[6]

FAKTION: A Phase II Study in ER+/HER2- Advanced Breast Cancer

The FAKTION trial (NCT01992952) was a randomized, double-blind, placebo-controlled Phase II study that evaluated the efficacy and safety of this compound in combination with fulvestrant in postmenopausal women with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer that had progressed on an aromatase inhibitor.[1][7]

Table 2: Efficacy Results from the FAKTION Trial

EndpointThis compound + Fulvestrant (n=69)Placebo + Fulvestrant (n=71)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)10.3 months4.8 months0.58 (0.39-0.84)0.0044 (two-sided)
Median Overall Survival (OS)29.3 months23.4 months0.66 (0.45-0.97)0.035 (two-sided)

Data from the FAKTION trial.[7][8]

Table 3: Common Grade 3-4 Adverse Events in the FAKTION Trial

Adverse EventThis compound + Fulvestrant (n=69)Placebo + Fulvestrant (n=71)
Hypertension32%24%
Rash20%0%
Diarrhea14%4%
Infection6%3%

Data from the FAKTION trial.

CAPItello-291: A Phase III Study in HR+/HER2- Advanced Breast Cancer

The CAPItello-291 trial (NCT04305496) was a Phase III, double-blind, randomized study that further assessed the efficacy of this compound plus fulvestrant versus placebo plus fulvestrant in patients with hormone receptor-positive (HR+), HER2-negative locally advanced or metastatic breast cancer following recurrence or progression on or after aromatase inhibitor therapy.[2][9]

Table 4: Efficacy Results from the CAPItello-291 Trial

PopulationEndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Overall (N=708)Median PFS7.2 months3.6 months0.60 (0.51-0.71)<0.001
AKT Pathway-Altered (n=289)Median PFS7.3 months3.1 months0.50 (0.38-0.65)<0.001
Overall (N=708)ORR22.9%12.2%--
AKT Pathway-Altered (n=289)ORR28.8%9.7%--

Data from the CAPItello-291 trial.[10]

Table 5: Common Grade ≥3 Adverse Events in the CAPItello-291 Trial (this compound Arm)

Adverse EventPercentage of Patients
Rash12.1%
Diarrhea9.3%
Hyperglycemia2.3%

Data from the CAPItello-291 trial.[10]

Experimental Protocols

Generalized Clinical Trial Workflow

The early-stage clinical trials of this compound followed a standard workflow from patient screening to data analysis. This involved identifying eligible patients based on specific inclusion and exclusion criteria, obtaining informed consent, randomizing patients to treatment arms, administering the investigational product and control, monitoring for safety and efficacy, and analyzing the collected data.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization ArmA Arm A: This compound + Backbone Therapy Randomization->ArmA 1:1 ArmB Arm B: Placebo + Backbone Therapy Randomization->ArmB Treatment Treatment Administration (e.g., 28-day cycles) ArmA->Treatment ArmB->Treatment Monitoring Safety & Efficacy Monitoring (Adverse Events, Tumor Assessments) Treatment->Monitoring Progression Disease Progression or Unacceptable Toxicity? Monitoring->Progression Continue Continue Treatment Progression->Continue No Discontinue Discontinue Treatment Progression->Discontinue Yes Continue->Treatment Analysis Data Analysis (PFS, OS, ORR, Safety) Discontinue->Analysis

A generalized workflow for a this compound clinical trial.
FAKTION Trial (NCT01992952) Methodology

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase II trial conducted at 19 hospitals in the UK.[1][8]

  • Patient Population: Postmenopausal women with ER-positive, HER2-negative, metastatic or locally advanced inoperable breast cancer who had relapsed or progressed on an aromatase inhibitor.[1]

  • Intervention:

    • Experimental Arm: Intramuscular fulvestrant 500 mg on day 1 of each 28-day cycle (with a loading dose on day 15 of cycle 1) plus oral this compound 400 mg twice daily on an intermittent weekly schedule of 4 days on and 3 days off.[1]

    • Control Arm: Intramuscular fulvestrant 500 mg with a matching placebo.[1]

  • Primary Endpoint: Progression-free survival.[7]

  • Biomarker Analysis: Tumor tissue was analyzed for PIK3CA mutations and PTEN expression to stratify patients.[7] An enhanced biomarker analysis using next-generation sequencing (NGS) was also performed.[11]

CAPItello-291 Trial (NCT04305496) Methodology
  • Study Design: A Phase III, global, randomized, double-blind, placebo-controlled study.[12]

  • Patient Population: Women and men with HR-positive, HER2-negative locally advanced or metastatic breast cancer who had disease progression during or after aromatase inhibitor treatment, with or without prior CDK4/6 inhibitor therapy.[4][10]

  • Intervention:

    • Experimental Arm: this compound 400 mg orally twice daily for 4 days, followed by 3 days off, plus intramuscular fulvestrant 500 mg every 14 days for the first three injections, then every 28 days.[13]

    • Control Arm: Placebo with matching fulvestrant dosing.[13]

  • Dual Primary Endpoints: Investigator-assessed progression-free survival in both the overall population and in patients with PIK3CA, AKT1, or PTEN-altered tumors.[13]

  • Biomarker Analysis: Tumor alteration status was determined centrally using next-generation sequencing in tumor tissue with the FoundationOne®CDx assay.[6]

Conclusion

Early-stage clinical trials have demonstrated that this compound, in combination with fulvestrant, offers a clinically meaningful improvement in progression-free and overall survival for patients with HR-positive, HER2-negative advanced breast cancer, particularly in those with alterations in the PI3K/AKT pathway. The safety profile of this compound is considered manageable, with the most common adverse events being rash, diarrhea, and hyperglycemia. These promising results have established this compound as a significant new therapeutic option for this patient population.

References

Methodological & Application

Application Notes and Protocols: Capivasertib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent, orally bioavailable, selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][4] Aberrant activation of this pathway, through mechanisms such as mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy.[4][5] this compound is designed to target this pathway, and its efficacy is currently being evaluated in various clinical trials, particularly in breast cancer.[4][6]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability. The provided methodologies for cell viability assays, such as the MTT, MTS, and CellTiter-Glo® assays, are standard and robust methods for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of AKT1, AKT2, and AKT3.[1][4] By blocking the activity of AKT, this compound prevents the phosphorylation of its numerous downstream substrates. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.[1][7]

Capivasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO Transcription Factors AKT->FOXO Cell_Survival Cell Survival (Inhibition of Apoptosis) AKT->Cell_Survival Promotes This compound This compound This compound->AKT Cell_Proliferation Cell Proliferation & Growth mTORC1->Cell_Proliferation Experimental_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Incubation1 2. Overnight Incubation (adherence and recovery) Cell_Seeding->Incubation1 Treatment 3. This compound Treatment (dose-response) Incubation1->Treatment Incubation2 4. Incubation (e.g., 72 hours) Treatment->Incubation2 Viability_Assay 5. Cell Viability Assay (MTT, MTS, or CellTiter-Glo) Incubation2->Viability_Assay Data_Acquisition 6. Data Acquisition (Spectrophotometer or Luminometer) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for pAKT (Ser473) Detection by Western Blot Following Capivasertib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a common hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] this compound prevents the phosphorylation of AKT and its downstream substrates, thereby inhibiting tumor cell proliferation.[1][2]

Western blotting is a widely used and powerful technique to detect and quantify specific proteins, such as phosphorylated AKT (pAKT) at serine 473 (Ser473), a key marker of AKT activation.[3] By analyzing the changes in pAKT levels upon treatment with this compound, researchers can assess the inhibitor's efficacy and dose-dependent effects. These application notes provide a detailed protocol for performing a Western blot to analyze the inhibition of AKT phosphorylation by this compound.

Signaling Pathway and Mechanism of Action

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 at Threonine 308 (Thr308) and by mTORC2 at Serine 473 (Ser473).[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of AKT, preventing the phosphorylation of its downstream targets.[1][2] Interestingly, some studies have shown that by inhibiting downstream signaling, this compound can lead to a feedback mechanism that results in an increase in pAKT levels, a phenomenon important to consider when interpreting results.[4][5]

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits Growth_Factors Growth Factors Growth_Factors->RTK binds pAKT_Thr308 pAKT (Thr308) AKT->pAKT_Thr308 PDK1 phosphorylates pAKT_Ser473 pAKT (Ser473) (Active) pAKT_Thr308->pAKT_Ser473 mTORC2 phosphorylates mTORC2 mTORC2 Downstream_Substrates Downstream Substrates (e.g., GSK3β, PRAS40) pAKT_Ser473->Downstream_Substrates phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Substrates->Cell_Survival_Proliferation promotes This compound This compound This compound->pAKT_Ser473 inhibits kinase activity Western_Blot_Workflow cluster_steps Immunoblotting Steps A 1. Cell Culture & Seeding (e.g., 6-well plates) B 2. This compound Treatment (Dose-response or time-course) A->B C 3. Cell Lysis (Ice-cold lysis buffer with protease/phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Sample Preparation (Add Laemmli buffer, boil 5 min) D->E F 6. SDS-PAGE (Separate proteins by size) E->F G 7. Protein Transfer (Transfer to PVDF membrane) F->G H 8. Immunoblotting G->H I 9. Detection (ECL substrate and imaging) H->I J 10. Stripping & Reprobing (For Total AKT and Loading Control) I->J K 11. Data Analysis (Densitometry and normalization) J->K H1 a. Blocking (5% BSA in TBST, 1 hr) H2 b. Primary Antibody Incubation (Anti-pAKT, 4°C overnight) H3 c. Washing (3x with TBST) H4 d. Secondary Antibody Incubation (HRP-conjugated, 1 hr) H5 e. Final Washing (3x with TBST)

References

Determining the Potency of Capivasertib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism[2][3]. Consequently, inhibitors of this pathway, such as this compound, are of significant interest in oncology research and drug development. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its anti-cancer activity.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of AKT1, AKT2, and AKT3 with high potency[1][3]. By blocking the activity of AKT, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of tumor cell proliferation and induction of apoptosis[2]. The sensitivity of cancer cell lines to this compound has been linked to the genetic status of the PI3K/AKT pathway, with alterations such as PIK3CA mutations, PTEN loss, and HER2 amplification being predictive of responsiveness[1].

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in a variety of cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview of its potency across different cancer types.

Cancer TypeCell LineIC50 (µM)Notes
Breast Cancer OCUB-M0.147
HCC21570.208
UACC-8930.232
BT474cEC50 for FOXO3a nuclear translocation was 0.69 µM.[4][5][6]A concentration of 3 µM is sufficient to almost completely localize FOXO3a to the nucleus.[4][5][6]
MDA-MB-468Cells were exposed to concentrations ranging from 0.003 to 3 µmol/L.[7]
Gastric Cancer AGS0.1
HGC-270.347From Genomics of Drug Sensitivity in Cancer Project.[8]
HGS274.6
N8714.18
SNU-124.04
MKN4530.0
MGC80344.4
Prostate Cancer LNCaP-Clone-FGC0.158
Lung Cancer (SCLC) NCI-H82, NCI-H446, NCI-H211, NCI-N417, NCI-H524, NCI-H345, NCI-H146Active at a clinically achievable range.[9]Specific IC50 values were determined but are presented graphically in the source.
Blood Cancers
NCI-H929 (Multiple Myeloma)0.068
WSU-DLCL2 (Diffuse Large B-Cell Lymphoma)0.096
MOLT-16 (Acute Lymphoblastic Leukemia)0.115
SU-DHL-6 (Diffuse Large B-Cell Lymphoma)0.172
MM1S (Multiple Myeloma)0.206
LOUCY (Acute Lymphoblastic Leukemia)0.209
KE-37 (Acute Lymphoblastic Leukemia)0.247
OCI-LY7 (Diffuse Large B-Cell Lymphoma)0.260
CCRF-CEM (Acute Lymphoblastic Leukemia)0.313
L-363 (Multiple Myeloma)0.376
SU-DHL-5 (Diffuse Large B-Cell Lymphoma)0.415
WSU-NHL (Non-Hodgkin's Lymphoma)0.443
TUR (Diffuse Large B-Cell Lymphoma)0.446
Endometrial Cancer MFE-2960.156
MFE-3190.379
COLO-6840.449
Esophageal Cancer KYAE-10.265
Cervical Cancer ME-1800.310
Bone Cancer EW-18 (Ewing's Sarcoma)0.438
Ovarian Cancer EFO-270.219

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol for Determining this compound IC50 using MTS Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTS assay.

Materials:

  • This compound (AZD5363)

  • Selected cancer cell line

  • Complete cell culture medium (specific to the cell line)

  • 96-well flat-bottom sterile culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations. A suggested starting range is from 0.001 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Include wells with medium only to serve as a blank control.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells in triplicate.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1][5]

  • MTS Assay:

    • Following the 72-hour treatment period, add 20 µL of MTS reagent to each well.[10][11][12]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Mandatory Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) This compound This compound This compound->AKT Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound start->prepare_drug add_drug Add drug dilutions to cells seed_cells->add_drug prepare_drug->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols for Establishing Capivasertib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-AKT inhibitor that has shown significant promise in clinical trials, particularly for hormone receptor-positive breast cancer.[1] As with many targeted therapies, the development of acquired resistance is a major clinical challenge. Understanding the mechanisms of resistance and developing robust preclinical models are crucial for devising strategies to overcome or circumvent this resistance. These application notes provide detailed protocols for establishing this compound-resistant cell line models and characterizing the associated molecular changes.

Data Presentation: Quantitative Analysis of this compound Resistance

Acquired resistance to this compound is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following tables summarize typical quantitative data observed when comparing parental (sensitive) and this compound-resistant cell lines.

Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineCancer TypeParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
A2780Ovarian Carcinoma~0.5 - 1.0>10>10-20[2]
CAMA1Breast CancerNot SpecifiedNot SpecifiedNot Specified[3]
T47DBreast CancerNot SpecifiedNot SpecifiedNot Specified[3]
MCF7Breast CancerNot SpecifiedNot SpecifiedNot Specified[3]

Note: Specific IC50 values can vary between studies and experimental conditions. The data presented are representative values.

Table 2: Alterations in Key Signaling Proteins in this compound-Resistant Models

ProteinChange in Resistant CellsFunctional ImplicationReference
p-AKT (S473/T308)Sustained inhibitionTarget engagement by this compound[3]
p-mTORC1 (e.g., p-S6)Reactivation/sustainedBypass of AKT inhibition[3]
4EBP1Reduced expressionIncreased cap-dependent translation[2]
Cyclin D1OverexpressionCell cycle progression[4]
ERBB3 (HER3)Increased expressionUpregulation of alternative signaling[3]
PDK1UpregulationReactivation of mTORC1 signaling[3]

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of this compound.

Workflow for Generating Resistant Cell Lines

G start Parental Cell Line ic50 Determine Initial IC50 start->ic50 low_dose Culture in low-dose This compound (e.g., IC20-IC50) ic50->low_dose monitor Monitor cell viability and proliferation low_dose->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose Cells recover and proliferate stabilize Stabilize resistant population at a high concentration monitor->stabilize Resistance established increase_dose->monitor characterize Characterize resistant cell line stabilize->characterize end Resistant Cell Line Model characterize->end

Caption: Workflow for developing this compound-resistant cell lines.

Materials:

  • Parental cancer cell line of interest (e.g., A2780, CAMA1)

  • Complete cell culture medium

  • This compound (AZD5363)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and standard culture plates

  • Cell viability assay kit (e.g., CCK-8)

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Plate cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.

    • Determine cell viability using a CCK-8 assay (see Protocol 2).

    • Calculate the IC50 value.

  • Initiate resistance induction:

    • Culture the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the IC50.

    • Initially, a significant proportion of cells will die.

    • Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.

  • Gradual dose escalation:

    • Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound.

    • The increments should be small (e.g., 1.5 to 2-fold increases).

    • Allow the cells to stabilize and resume normal proliferation at each new concentration before proceeding to the next. This process can take several months.

  • Maintenance of the resistant cell line:

    • Once the desired level of resistance is achieved (e.g., stable growth at a concentration >10-fold the initial IC50), the resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype.

  • Validation of resistance:

    • Periodically perform a cell viability assay to confirm the IC50 of the resistant cell line and compare it to the parental line. A significant shift in the IC50 indicates the successful establishment of a resistant model.

    • Cryopreserve stocks of the resistant cell line at different passages.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50.

Materials:

  • Parental and resistant cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol is for assessing the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, anti-4EBP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat parental and resistant cells with or without this compound for the desired time.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Mechanisms of Resistance

Acquired resistance to this compound often involves the reactivation of downstream signaling pathways or the activation of parallel bypass pathways.

PI3K/AKT/mTOR Signaling Pathway and this compound Action

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E eIF4E FourEBP1->eIF4E eIF4E->Proliferation This compound This compound This compound->AKT

Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of this compound on AKT.

Mechanisms of Acquired Resistance to this compound

G cluster_0 Bypass Mechanisms cluster_1 Downstream Alterations cluster_2 Upstream Reactivation MAPK MAPK Pathway (e.g., via EGFR/HER3) mTORC1_reactivation mTORC1 Reactivation MAPK->mTORC1_reactivation ER Estrogen Receptor (ER) Signaling ER->mTORC1_reactivation Proliferation Resistant Cell Growth & Proliferation mTORC1_reactivation->Proliferation FourEBP1_loss Reduced 4EBP1 Expression Cap_translation Increased Cap-Dependent Translation FourEBP1_loss->Cap_translation Cap_translation->Proliferation PDK1_up PDK1 Upregulation PDK1_up->mTORC1_reactivation mTORC2_up mTORC2 Upregulation mTORC2_up->mTORC1_reactivation AKT_inhibited AKT (Inhibited by This compound) AKT_inhibited->mTORC1_reactivation Bypassed

Caption: Key mechanisms of acquired resistance to this compound.

Conclusion

The development and characterization of this compound-resistant cell line models are indispensable for advancing our understanding of drug resistance in AKT-driven cancers. The protocols and data presented herein provide a framework for researchers to establish these critical preclinical tools. By elucidating the molecular underpinnings of resistance, new therapeutic strategies, such as combination therapies, can be developed to improve patient outcomes.

References

Application Notes & Protocols: Generating Patient-Derived Xenografts for Capivasertib Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients into immunodeficient mice, have emerged as a crucial preclinical tool.[4][5] These models largely retain the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of targeted therapies like this compound compared to traditional cell line-derived xenografts.[4][5]

These application notes provide a detailed protocol for the generation and utilization of PDX models in preclinical studies evaluating the efficacy of this compound, both as a monotherapy and in combination with other agents.

This compound: Mechanism of Action

This compound inhibits the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[2][3] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby disrupting downstream signaling that promotes cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, is common in various cancers, including breast, prostate, and ovarian cancers.[1][6] Preclinical studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo.[2][7]

Signaling Pathway

Capivasertib_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT (AKT1, AKT2, AKT3) PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Generation of Patient-Derived Xenografts (PDX)

This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue. All procedures involving live animals must be approved and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female)[8]

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • Sterile cryovials

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

  • Tumor Tissue Collection and Processing:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.

    • Process the tissue within 2-6 hours of collection.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation into Host Mice:

    • Anesthetize the immunodeficient mouse.

    • Shave and sterilize the implantation site (e.g., dorsal flank).

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can sometimes improve engraftment rates.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per IACUC protocol.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.

    • Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.

    • The remaining tumor tissue can be passaged into new host mice to expand the PDX model.

  • Cryopreservation and Banking:

    • Place minced tumor fragments into cryovials containing cryopreservation medium.

    • Freeze the vials slowly to -80°C using a controlled-rate freezer, then transfer to liquid nitrogen for long-term storage.

Protocol 2: In Vivo Efficacy Studies with this compound in PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.

Materials:

  • Established PDX-bearing mice with tumor volumes of 150-250 mm³

  • This compound (formulated for oral administration)

  • Vehicle control

  • Combination therapy agents (e.g., fulvestrant, paclitaxel), if applicable

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Study Initiation and Randomization:

    • Once tumors in the cohort of PDX-bearing mice reach the desired size range, randomize the animals into treatment groups (e.g., Vehicle, this compound monotherapy, Combination therapy).

    • Record the initial tumor volume and body weight of each mouse.

  • Drug Administration:

    • Administer this compound and vehicle control to the respective groups via oral gavage. A common dosing schedule for this compound in preclinical models is intermittent, such as four days on and three days off.[9] The recommended dose in a phase I study was 480 mg twice daily on a 4-days-on, 3-days-off schedule.[10]

    • If testing a combination, administer the other drug(s) according to their established protocols.

  • Monitoring and Data Collection:

    • Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint and Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.

    • At the end of the study, euthanize the mice and collect the tumors.

    • Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.

    • Tumor samples can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT, immunohistochemistry for Ki67).

Data Presentation

Table 1: Preclinical Efficacy of this compound in PDX Models
PDX ModelCancer TypeGenetic Alteration(s)Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Reference
Breast Cancer PDXER+ Breast CancerPIK3CA mutantThis compound + FulvestrantNot SpecifiedSignificant growth suppression[10]
Breast Cancer PDXHER2-negative Breast CancerPIK3CA/AKT1/PTEN alterationsThis compound + PaclitaxelNot SpecifiedPromising activity[6]
Prostate Cancer PDXCastration-Resistant Prostate CancerMultiple alterationsCDK4/6i + AKTi (this compound)Not SpecifiedSynergistic antitumor activity[11]
Table 2: Clinical Trial Data for this compound
Clinical TrialPhaseCancer TypeTreatmentPopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
CAPItello-291IIIHR+, HER2- Advanced Breast CancerThis compound + FulvestrantOverall7.2 months22.9%
CAPItello-291IIIHR+, HER2- Advanced Breast CancerPlacebo + FulvestrantOverall3.6 months12.2%
CAPItello-291IIIHR+, HER2- Advanced Breast Cancer (AKT pathway altered)This compound + FulvestrantBiomarker-altered7.3 months28.8%
CAPItello-291IIIHR+, HER2- Advanced Breast Cancer (AKT pathway altered)Placebo + FulvestrantBiomarker-altered3.1 months9.7%
FAKTIONIIHR+ Advanced Breast CancerThis compound + FulvestrantPI3K/AKT/PTEN alteredImproved PFS and OSNot specified
Phase IIAdvanced Solid Tumors (AKT1 E17K mutant)This compound MonotherapyER+ MBC5.5 months20%

Experimental Workflow Diagram

PDX_Workflow cluster_generation PDX Model Generation cluster_efficacy This compound Efficacy Study PatientTumor 1. Obtain Fresh Patient Tumor Tissue Implantation 2. Implant into Immunodeficient Mice PatientTumor->Implantation Engraftment 3. Monitor for Tumor Engraftment Implantation->Engraftment Passaging 4. Passage and Expand PDX Model Engraftment->Passaging Banking 5. Cryopreserve and Bank PDX Tissue Passaging->Banking Cohort 6. Establish Cohort of PDX-bearing Mice Passaging->Cohort Randomization 7. Randomize into Treatment Groups Cohort->Randomization Dosing 8. Administer this compound +/- Combination Agent Randomization->Dosing Monitoring 9. Monitor Tumor Growth and Animal Health Dosing->Monitoring Analysis 10. Endpoint Analysis and Tissue Collection Monitoring->Analysis

Caption: Workflow for generating PDX models and conducting this compound efficacy studies.

Conclusion

Patient-derived xenograft models are invaluable for the preclinical evaluation of targeted therapies like this compound. By closely recapitulating the heterogeneity and molecular characteristics of human tumors, PDX models provide a robust platform for assessing drug efficacy, identifying predictive biomarkers, and exploring combination strategies. The protocols and information provided in these application notes offer a comprehensive guide for researchers aiming to utilize PDX models in their this compound-related studies. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible preclinical data, ultimately accelerating the clinical development of this promising anti-cancer agent.

References

Capivasertib Dosing for In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many cancers, making it a key target for therapeutic intervention.[2] Preclinical in vivo studies using mouse models are crucial for evaluating the efficacy and pharmacodynamics of this compound. These application notes provide detailed protocols for the dosing and administration of this compound in mouse xenograft models, including formulation, administration routes, and representative dosing schedules.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound functions by competitively inhibiting the ATP-binding site of AKT isoforms, thereby preventing the phosphorylation of its downstream substrates.[1] This action effectively blocks the PI3K/AKT/mTOR signaling cascade, which is critical for cell survival, growth, and metabolism.[1][3] The pathway is often activated in cancer through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1.[2][4]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis This compound This compound This compound->AKT Inhibition

Diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize representative dosing schedules and formulations for this compound in preclinical mouse models.

Table 1: this compound Dosing Schedules in Mouse Xenograft Models

Tumor ModelMouse StrainDose (mg/kg)Dosing ScheduleAdministration RouteReference
BT474c (Breast Cancer)Nude100-300Twice daily for 14 daysOral Gavage[5][6]
U87-MG (Glioblastoma)Nude100-300Chronic oral dosingOral Gavage[5][7]
PDGCX (Gastric Cancer)N/A100-300Twice daily for 20 daysOral Gavage[6]
Various Tumor TypesNude/SCID130, 200, 300Chronic oral dosingOral Gavage[5]

Table 2: Recommended Formulation for Oral Administration in Mice

ComponentConcentrationPurposeReference
Dimethyl Sulfoxide (DMSO)10%Solubilizing Agent[6][8]
Kleptose® HPB (Hydroxypropyl-β-cyclodextrin)25% w/vSolubilizing and Stabilizing Agent[6][8]
Sterile Water or BufferTo final volumeVehicle[6][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound solution suitable for oral administration in mice.

Materials:

  • This compound (AZD5363) powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Kleptose® HPB (Hydroxypropyl-β-cyclodextrin), parenteral grade

  • Sterile phosphate-buffered saline (PBS) or water for injection

  • Sterile, light-protected tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 150 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.

  • Prepare the vehicle:

    • In a sterile tube, dissolve the Kleptose® HPB in sterile PBS or water to a final concentration of 25% (w/v). For example, to make 10 mL of vehicle, dissolve 2.5 g of Kleptose® HPB in approximately 7.5 mL of PBS/water and then bring the final volume to 10 mL.

    • Add DMSO to the Kleptose® HPB solution to a final concentration of 10%. For a 10 mL final volume, this would be 1 mL of DMSO.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder.

    • First, dissolve the this compound powder in the required volume of DMSO.

    • Slowly add the this compound/DMSO solution to the Kleptose® HPB solution while vortexing to ensure proper mixing.

  • Final Formulation: The final formulation should be a clear solution of this compound in 10% DMSO and 25% w/v Kleptose® HPB.[6][8]

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, protect from light and store at 4°C.

Protocol 2: Subcutaneous Xenograft Tumor Model and this compound Administration

This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line (e.g., BT474c, U87-MG)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles for cell injection and oral gavage

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Preparation:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • This compound Administration:

    • Administer the prepared this compound solution or vehicle control via oral gavage at the determined dose and schedule (e.g., 150 mg/kg, twice daily).[5][6]

  • Monitoring and Endpoints:

    • Monitor animal body weight and overall health status 2-3 times per week.

    • Continue tumor volume measurements throughout the study.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A Culture & Harvest Tumor Cells C Implant Tumor Cells Subcutaneously in Mice A->C B Prepare this compound Dosing Solution F Administer this compound (Oral Gavage) B->F D Monitor Tumor Growth C->D E Randomize Mice into Groups D->E E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Reached G->H I Excise Tumors for Pharmacodynamic Analysis H->I J Analyze Data (Tumor Growth Inhibition) H->J

General workflow for a this compound in vivo efficacy study using a xenograft mouse model.

Concluding Remarks

These protocols provide a framework for conducting in vivo studies with this compound in mouse models. The specific dose and schedule may require optimization depending on the tumor model and experimental objectives. It is crucial to monitor for signs of toxicity, such as significant body weight loss, and adjust the dose if necessary. Pharmacodynamic studies to confirm target inhibition in tumor tissue are highly recommended to correlate drug exposure with biological activity.

References

Application Notes and Protocols for Assessing Capivasertib Synergy with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (Truqap) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many cancers, often leading to uncontrolled cell proliferation and resistance to therapy.[1][5] this compound works by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby blocking downstream signaling.[1]

Preclinical and clinical evidence suggests that combining this compound with chemotherapy can lead to synergistic anti-tumor effects.[6][7][8] The rationale for this combination lies in the potential for this compound to overcome resistance mechanisms to chemotherapy and to enhance the cytotoxic effects of these agents. These application notes provide detailed methodologies for assessing the synergistic potential of this compound with various chemotherapeutic agents in both preclinical and clinical settings.

This compound's Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound targets the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound. Growth factor signaling activates PI3K, leading to the production of PIP3. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then influences a multitude of downstream effectors to promote cell survival and proliferation. This compound's inhibition of AKT blocks these downstream signals.[3][4][9]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Effectors (mTORC1, GSK3β, FOXO) AKT->Downstream Activates PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: PI3K/AKT signaling pathway and this compound's point of inhibition.

Experimental Workflow for Synergy Assessment

A systematic approach is crucial for evaluating drug synergy. The workflow typically begins with in vitro screening to identify promising combinations, followed by more complex in vivo models to confirm efficacy and assess tolerability before proceeding to clinical evaluation.

Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_clinical Clinical Evaluation A 1. Single-Agent Dose-Response (Determine IC50 for this compound and Chemotherapy Agent) B 2. Checkerboard Assay (Test matrix of concentrations) A->B C 3. Synergy Analysis (Calculate CI or FIC Index) B->C D 4. Select Animal Model (e.g., Patient-Derived Xenograft) C->D Promising Synergy E 5. Monotherapy & Combination Tolerance/Efficacy Study D->E F 6. Measure Endpoints (Tumor Growth Inhibition, Survival) E->F G 7. Phase I/II Clinical Trial (Assess Safety and Preliminary Efficacy) F->G Confirmed Efficacy H 8. Analyze Clinical Endpoints (PFS, OS, ORR) G->H

Caption: General experimental workflow for assessing drug synergy.

In Vitro Synergy Assessment Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to systematically assess the interaction between two compounds.[10][11]

Objective: To determine if the combination of this compound and a chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and Chemotherapy Agent (stock solutions)

  • 96-well flat-bottom microtiter plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into the inner 64 wells of a 96-well plate.

    • Fill the outer wells with 200 µL of sterile PBS or medium to minimize evaporation ("edge effect").

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[11]

  • Drug Dilution Preparation:

    • Prepare a series of drug dilutions in complete medium at four times (4x) the final desired concentrations. For an 8x8 matrix, you will need 8 concentrations of this compound and 8 concentrations of the chemotherapy agent. It is recommended to center the dilutions around the known IC50 value of each drug.

  • Drug Addition to Plate:

    • After 24-hour incubation, carefully remove the medium from the wells containing cells.

    • Add 50 µL of fresh medium to all 64 wells.

    • Using a multichannel pipette, add 50 µL of each 4x chemotherapy agent dilution to the appropriate columns (e.g., columns 2 through 9).

    • Add 50 µL of each 4x this compound dilution to the appropriate rows (e.g., rows A through H).

    • This creates a two-dimensional matrix where each well has a unique combination of drug concentrations. Be sure to include wells for each drug alone (mono-therapy controls) and a no-drug control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Assessment of Cell Viability:

    • Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index, also known as the Combination Index (CI).[12][13]

Formula: FIC Index = FIC of Drug A + FIC of Drug B

  • FIC A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

  • FIC B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additivity: 0.5 < FIC Index ≤ 1.0 (some interpretations extend this to 4.0)[12][13]

  • Antagonism: FIC Index > 4.0[12]

Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[14][15] An isobole is a line connecting the doses of two drugs that, when given in combination, produce the same effect.[16]

Isobologram Isobologram Analysis origin x_axis origin->x_axis  Dose of Chemotherapy y_axis origin->y_axis Dose of This compound IC50_A IC50 (this compound) IC50_B IC50 (Chemo) IC50_A->IC50_B Line of Additivity SynergyPoint S SynergyLabel Synergy (CI < 1.0) AntagonismPoint A AntagonismLabel Antagonism (CI > 1.0)

Caption: Isobologram illustrating synergy, additivity, and antagonism.

Methodology:

  • Generate dose-response curves for this compound and the chemotherapy agent individually to determine their respective IC50 values.

  • Plot the IC50 value for this compound on the y-axis and the IC50 for the chemotherapy agent on the x-axis.

  • Draw a straight line connecting these two points. This is the "line of additivity" or isobole.[16]

  • Perform combination experiments using a fixed ratio of the two drugs and determine the doses required to achieve 50% inhibition.

  • Plot this experimental combination point on the graph.

    • Points falling below the line indicate synergy .

    • Points falling on the line indicate additivity .

    • Points falling above the line indicate antagonism .[16]

Preclinical Synergy Data for this compound Combinations

Preclinical studies have demonstrated the synergistic potential of this compound with various chemotherapy agents across different cancer types.

Cancer TypeChemotherapy AgentModelKey FindingsReference
Breast CancerDocetaxelHER2+ PIK3CA-mutated xenograftsDemonstrated synergy in vivo.[6]
Breast CancerPaclitaxelTriple-Negative Breast Cancer (TNBC) modelsPreclinical activity observed, particularly in models with PI3K/AKT pathway alterations.[7]
Acute Lymphoblastic LeukemiaDexamethasone, VenetoclaxALL cell lines and xenograft modelsCombination showed greater cell killing in vitro and led to 60-70% tumor growth inhibition in vivo.[17]
Breast CancerFulvestrant (B1683766) (Endocrine Therapy)ER+ Breast Cancer ModelsCombination is effective in cell lines and tumors resistant to CDK4/6 inhibitors.[18] Preclinical models suggest synergistic efficacy.[19][18][19]

In Vivo Synergy Assessment Protocol

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with chemotherapy in a living organism.

Protocol Outline:

  • Model Selection: Choose an appropriate animal model, such as a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model that reflects the human cancer of interest.

  • Study Groups: Establish multiple treatment groups:

    • Vehicle Control

    • This compound alone

    • Chemotherapy agent alone

    • This compound + Chemotherapy combination

  • Dosing and Administration:

    • Determine the maximum tolerated dose (MTD) for each single agent and the combination.

    • Administer drugs according to a clinically relevant schedule. For example, this compound is often given orally on an intermittent schedule (e.g., 4 days on, 3 days off).[20][21]

  • Endpoint Measurement:

    • Monitor animal body weight and general health as a measure of toxicity.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

    • Survival analysis can also be performed as a secondary endpoint.

  • Data Analysis: Compare the TGI or survival outcomes between the combination group and the single-agent and vehicle control groups. Statistical analysis (e.g., ANOVA, Kaplan-Meier analysis) is used to determine significance.

Clinical Assessment of Synergy

The ultimate validation of synergy comes from well-designed clinical trials. The combination of this compound with chemotherapy has been evaluated in several clinical studies.

Trial Name (Identifier)Cancer TypeCombination TherapyKey Efficacy Endpoints & ResultsReference
PAKT (Phase II)Metastatic Triple-Negative Breast Cancer (mTNBC)This compound + PaclitaxelProgression-Free Survival (PFS): 5.9 months (combo) vs. 4.2 months (placebo). HR=0.74. Overall Survival (OS): 19.1 months (combo) vs. 12.6 months (placebo). HR=0.61. Benefit was more pronounced in patients with PIK3CA/AKT1/PTEN-altered tumors (PFS HR=0.30).[7]
CAPItello-291 (Phase III)HR+, HER2- Advanced Breast CancerThis compound + FulvestrantPFS (Overall): 7.2 months (combo) vs. 3.6 months (placebo). HR=0.60. PFS (AKT-pathway altered): 7.3 months (combo) vs. 3.1 months (placebo). HR=0.50.[8][22]

Note: While Fulvestrant is an endocrine therapy, the principles of assessing clinical benefit for a combination therapy are the same and provide a valuable framework.

Conclusion

Assessing the synergy between this compound and chemotherapy requires a multi-faceted approach, progressing from robust in vitro screening to confirmatory in vivo studies and ultimately to rigorous clinical trials. Methodologies such as the checkerboard assay and isobologram analysis provide a quantitative framework for defining the nature of the drug interaction at the preclinical stage. The data generated from these protocols are essential for making informed decisions in the drug development process, identifying patient populations most likely to benefit, and designing effective combination therapy regimens for cancer treatment.

References

Protocol for Apoptosis Assay in Cells Treated with Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent and selective pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and apoptosis resistance.[1][3] By inhibiting AKT, this compound effectively blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant AKT pathway activation.[4][5] These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines treated with this compound using three standard methods: Annexin V/PI staining, TUNEL assay, and Caspase-Glo® 3/7 assay.

Mechanism of Action: this compound-Induced Apoptosis

This compound is an ATP-competitive inhibitor that prevents the phosphorylation and activation of AKT.[4] This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which is a key regulator of cell survival and proliferation.[3][6] In cancer cells with alterations in the PI3K/AKT/PTEN pathway, such as PIK3CA mutations or PTEN loss, this compound can effectively suppress tumor growth by inducing programmed cell death, or apoptosis.[2][6] The inhibition of AKT leads to the dephosphorylation of its downstream targets, which in turn modulates the expression and function of proteins involved in the apoptotic process, ultimately leading to the activation of caspases and the execution of apoptosis.[3][5]

Capivasertib_Signaling_Pathway This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream activates Apoptosis Apoptosis AKT->Apoptosis inhibits This compound This compound This compound->AKT inhibits This compound->Apoptosis promotes Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound inhibits AKT, leading to apoptosis.

Data Presentation

The following tables summarize quantitative data on the induction of apoptosis by this compound and other PI3K/AKT pathway inhibitors in various cancer cell lines.

Table 1: Caspase-3/7 Activity in Cancer Cell Lines Treated with this compound

Cell Line Cancer Type Treatment Fold Change in Caspase-3/7 Activity (vs. Control) Reference
SNU601-R Gastric Cancer 5 nM SN38 + 1 µM this compound ~1.8 [7]
AGS-R Gastric Cancer 5 nM SN38 + 1 µM this compound ~2.5 [7]
WSU-DLCL2 Diffuse Large B-cell Lymphoma This compound + Venetoclax (B612062) Rapid induction [8]
SUDHL-4 Diffuse Large B-cell Lymphoma This compound + Venetoclax Rapid induction [8]
Glioblastoma Cells Glioblastoma This compound Dose-dependent increase [9]

| Brain Metastasis Cells | Brain Metastasis | this compound | Dose-dependent increase |[9] |

Table 2: Illustrative Data for Annexin V-Positive Cells Following PI3K/AKT Pathway Inhibition (Note: The following data is representative of the effects of PI3K/AKT inhibitors and is intended for illustrative purposes.)

Cell Line Cancer Type Treatment % Annexin V Positive Cells Reference (Illustrative)
HCT-116 Colorectal Cancer 6.0 nM Actinomycin V 61.53 [10]
MDA-MB-231 Breast Cancer Doxorubicin 43.2 (Early + Late) [11]

| HTLV-1 Transformed Cells | T-cell Leukemia | AKT inhibitor II | Dose-dependent increase |[1] |

Table 3: Illustrative Data for TUNEL-Positive Cells Following PI3K/AKT Pathway Inhibition (Note: The following data is representative of the effects of PI3K/AKT inhibitors and is intended for illustrative purposes.)

Cell Line Cancer Type Treatment % TUNEL Positive Cells Reference (Illustrative)
NCI-H460 Lung Cancer 10 µM LY294002 + 100 ng/ml TRAIL ~35 [9]
H9c2 Cardiomyocytes Hypoxia/Reoxygenation 21.39

| HTLV-1 Transformed Cells | T-cell Leukemia | LY294002 | Dose-dependent increase |[1] |

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Annexin_V_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed cells and allow to adhere overnight B Treat cells with this compound (and controls) for desired time A->B C Harvest cells (including supernatant) and wash with cold PBS B->C D Resuspend cells in 1X Annexin V Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 minutes at room temperature in the dark E->F G Add 1X Binding Buffer F->G H Analyze by flow cytometry within 1 hour G->H I Gate populations to quantify viable, apoptotic, and necrotic cells H->I

Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium (save it, as it may contain floating apoptotic cells), wash cells with PBS, and detach with Trypsin-EDTA. Neutralize trypsin with complete medium and combine with the saved supernatant.

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

TUNEL_Workflow TUNEL Assay Workflow cluster_0 Sample Preparation cluster_1 TUNEL Reaction cluster_2 Detection & Analysis A Treat cells with this compound and harvest B Fix cells with 4% paraformaldehyde A->B C Permeabilize cells with 0.1% Triton X-100 B->C D Incubate cells with TdT and BrdUTP/Fluor-dUTP C->D E Wash to remove unincorporated nucleotides D->E F (If using BrdUTP) Incubate with fluorescently labeled anti-BrdU antibody E->F Indirect Method G Counterstain nuclei with DAPI/PI E->G Direct Method F->G H Analyze by fluorescence microscopy or flow cytometry G->H

Workflow for TUNEL apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Nuclear counterstain (e.g., DAPI or PI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V protocol (steps 1-3).

  • Fixation: Resuspend the cell pellet in 1% paraformaldehyde in PBS and incubate on ice for 15-30 minutes.

  • Permeabilization: Wash the cells with PBS and resuspend in ice-cold 70% ethanol. Incubate on ice for at least 30 minutes (can be stored at -20°C for several days).

  • TUNEL Reaction:

    • Wash the cells with wash buffer provided in the kit.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the fluorescently labeled dUTP in the reaction buffer).

    • Resuspend the permeabilized cells in the TUNEL reaction mixture.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Washing: Stop the reaction by adding a rinse buffer (as provided in the kit or PBS). Wash the cells twice to remove any unincorporated labeled nucleotides.

  • Analysis:

    • For Fluorescence Microscopy: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

    • For Flow Cytometry: Resuspend the cells in a buffer containing a nuclear stain like PI. Analyze the cells on a flow cytometer, detecting the fluorescence of the incorporated nucleotide and the nuclear stain. Apoptotic cells will show a significant increase in fluorescence in the TUNEL channel.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Caspase_Glo_Workflow Caspase-Glo® 3/7 Assay Workflow cluster_0 Cell Treatment cluster_1 Assay Reaction cluster_2 Measurement A Seed cells in a 96-well plate B Treat with this compound and controls A->B C Equilibrate plate to room temperature B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at room temperature D->E F Measure luminescence using a plate reader E->F G Calculate fold change in caspase activity F->G

Workflow for Caspase-Glo® 3/7 assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well in 100 µL of medium).

  • Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control for apoptosis) for the desired duration.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other measurements.

    • Calculate the fold change in caspase activity by dividing the background-subtracted luminescence of the treated samples by the background-subtracted luminescence of the vehicle control samples.

By following these detailed protocols, researchers can effectively quantify the apoptotic effects of this compound in cancer cell lines, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Capivasertib in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Capivasertib (also known as AZD5363) is a potent, orally bioavailable, and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][3] Alterations such as mutations in PIK3CA or AKT1, or the loss of the tumor suppressor PTEN, can lead to the hyperactivation of this pathway.[2][4] this compound is an ATP-competitive inhibitor that blocks the phosphorylation of downstream AKT substrates, thereby impeding oncogenic signaling.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro experiments.

This compound Solubility

The solubility of this compound can vary slightly between different batches and suppliers. It is highly soluble in organic solvents like DMSO but is insoluble in aqueous solutions.[5][6] For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in DMSO, which is then further diluted in a cell culture medium to the final desired concentration.

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 86 - 130 mg/mL200.5 - 303.1 mMSonication or ultrasound may be required to achieve maximum solubility.[5][6][7][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
Ethanol 1 - 29 mg/mL2.3 - 67.6 mMSonication is recommended to aid dissolution.[5][6][8]
Water Insoluble-

Note: The molecular weight of this compound is 428.92 g/mol .[7]

Protocols for Solution Preparation

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 428.92 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 428.92 g/mol × 1000 mg/g = 4.29 mg

  • Weighing: Carefully weigh out 4.29 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile amber vial. Add 1 mL of sterile, anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[5]

    • For long-term storage (up to 1 year), create small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[5][7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the high-concentration stock solution to the final working concentration for treating cells in culture.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Mix gently before use.

  • Serial Dilution (Optional): It is often necessary to perform an intermediate dilution from the stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 1 µl of the 10 mM stock solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the drug from the effects of the solvent.

  • Application: Mix the medium containing this compound or the vehicle control gently and apply it to the cells.

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound targets the PI3K/AKT pathway, a critical signaling cascade that promotes cell survival and proliferation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream substrates, including GSK3β and PRAS40, to regulate cellular processes.[1][9] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the negative regulator PTEN.[2][10]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Cell_Responses Cell Growth Survival Proliferation mTORC1->Cell_Responses GSK3b->Cell_Responses Regulates Transcription Gene Transcription FOXO->Transcription Transcription->Cell_Responses Leads to GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 Inhibits This compound This compound This compound->AKT Inhibits (All Isoforms)

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Example Experimental Protocol: Cell Viability Assay (MTS Assay)

This protocol outlines the use of this compound in a cell viability assay to determine its effect on cancer cell proliferation. The MTS assay is a colorimetric method for assessing the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., breast, prostate cancer cells)[4][11]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

    • Incubate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for an IC₅₀ determination is 0.003 µM to 30 µM.[5][7]

    • Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for a specified period, typically 72 hours.[5][7]

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare 10 mM This compound Stock (in DMSO) seed_cells Seed Cells in 96-Well Plate prep_working Prepare Working Solutions (Serial Dilution) seed_cells->prep_working Overnight Incubation treat_cells Treat Cells with This compound & Controls prep_working->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add MTS Reagent incubate->add_reagent read_plate Measure Absorbance (490 nm) add_reagent->read_plate calc_ic50 Calculate % Viability & Determine IC50 read_plate->calc_ic50

Caption: General workflow for an in vitro cell viability assay using this compound.

References

Application Notes and Protocols for Screening Capivasertib Sensitivity in a Panel of Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (also known as AZD5363) is a potent and selective pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway can be driven by genetic alterations such as mutations in PIK3CA and AKT1, or the loss of the tumor suppressor PTEN.[4][5]

This compound has demonstrated significant anti-tumor activity in preclinical studies and has been approved in combination with fulvestrant (B1683766) for the treatment of patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer with one or more PIK3CA/AKT1/PTEN alterations.[6] Therefore, screening a panel of cancer cell lines for their sensitivity to this compound is a critical step in preclinical research to identify responsive cancer types, investigate mechanisms of resistance, and discover potential biomarkers of drug sensitivity.

These application notes provide a detailed protocol for assessing the in vitro sensitivity of a panel of cell lines to this compound using a cell viability assay.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound. Growth factor signaling activates Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. PTEN acts as a negative regulator by dephosphorylating PIP3. This compound directly inhibits the kinase activity of all AKT isoforms, thereby blocking downstream signaling.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylates Downstream Downstream Effectors AKT->Downstream Activates PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT Inhibits PTEN PTEN PTEN->PIP3 Inhibits experimental_workflow start Start cell_culture 1. Select and Culture Panel of Cell Lines start->cell_culture cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment 3. Prepare Serial Dilutions of this compound and Treat Cells cell_seeding->drug_treatment incubation 4. Incubate for 72 hours drug_treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) incubation->viability_assay data_acquisition 6. Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis 7. Analyze Data and Calculate IC50 Values data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Capivasertib Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (brand name Truqap) is a potent and selective, ATP-competitive, small-molecule inhibitor targeting all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation and hyperactivation of this pathway are common drivers in many human cancers, making it a key therapeutic target.[1][5] this compound works by binding to the ATP-binding pocket of AKT, which prevents its phosphorylation and activation, thereby blocking downstream signaling.[1]

While this compound has demonstrated significant anti-tumor activity as a monotherapy in preclinical models, combination strategies are essential to enhance efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application.[1][6] Acquired resistance to AKT inhibitors can arise from reactivation of downstream signaling, such as mTORC1, or through the upregulation of parallel compensatory pathways like the estrogen receptor (ER) pathway.[5][7][8]

This document provides detailed guidelines and protocols for the preclinical experimental design of combination therapy studies involving this compound. Common combination partners include endocrine therapies like fulvestrant (B1683766) (an ER downregulator) for ER-positive breast cancer, chemotherapy agents such as paclitaxel (B517696) for triple-negative breast cancer (TNBC), and CDK4/6 inhibitors.[9][10][11][12]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central node for cellular growth and survival signals. This compound directly inhibits AKT, the central kinase in this cascade.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Translation Protein Synthesis (Growth, Proliferation) S6K->Translation _4EBP1->Translation Inhibits PTEN PTEN PTEN->PIP3 This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Crosstalk with Estrogen Receptor (ER) Signaling

In hormone receptor-positive (HR+) breast cancer, there is significant crosstalk between the PI3K/AKT and ER pathways. Activation of the AKT pathway can lead to endocrine resistance, providing a strong rationale for combining this compound with ER antagonists like fulvestrant.[11][13]

Pathway_Crosstalk cluster_pi3k PI3K/AKT Pathway cluster_er ER Pathway PI3K PI3K AKT AKT PI3K->AKT ER Estrogen Receptor (ER) AKT->ER Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription This compound This compound This compound->AKT Inhibits Estrogen Estrogen Estrogen->ER ER->PI3K Activates ER->Gene_Transcription Fulvestrant Fulvestrant Fulvestrant->ER Degrades

Caption: Crosstalk between the PI3K/AKT and Estrogen Receptor (ER) signaling pathways.
General Experimental Workflow

A typical preclinical study to evaluate this compound combinations follows a structured workflow from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A 1. Cell Line Selection (e.g., PIK3CA/PTEN altered) B 2. Single Agent IC50 Determination A->B C 3. Combination Matrix (Cell Viability Assay) B->C D 4. Synergy Analysis (e.g., Bliss, CI Score) C->D E 5. Western Blot for Pathway Modulation D->E F 6. Xenograft Model Establishment (CDX/PDX) E->F Proceed with Synergistic Combos G 7. Treatment Groups (Vehicle, Single, Combo) F->G H 8. Efficacy Assessment (Tumor Growth Inhibition) G->H I 9. Ex Vivo Analysis (Biomarkers, IHC) H->I

Caption: Preclinical workflow for evaluating this compound combination therapies.

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound in combination with another agent and to quantify synergistic interactions.[14] The MTT assay is a common colorimetric method for this purpose.[14][15][16]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for ER+, BT-20 for TNBC)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Combination drug (stock solution in appropriate solvent)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Multichannel pipette and plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Treat cells in a matrix format, where each drug is tested alone and in combination across a range of concentrations. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.[17]

    • Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[15] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot for Pathway Modulation

Western blotting is used to confirm that this compound and its combination partner are modulating their intended molecular targets and pathways.[18]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)[19]

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Protocol:

  • Cell Lysis: After drug treatment for the desired time (e.g., 2-24 hours), wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.[18] Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), add Laemmli buffer, and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane extensively with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their corresponding total protein levels to assess pathway inhibition.

In Vivo Xenograft Tumor Model Study

In vivo studies are critical for validating the therapeutic efficacy of a drug combination in a living system.[21][22]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG)

  • Cancer cells for implantation (e.g., 5 x 10⁶ cells in Matrigel/PBS)

  • Calipers for tumor measurement

  • This compound formulation for oral gavage

  • Combination drug formulation for appropriate delivery route

  • Vehicle control solution

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[23] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (typically n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination partner drug alone

    • Group 4: this compound + Combination partner

  • Drug Administration: Administer drugs according to a predetermined schedule. For this compound, a clinical schedule of 4 days on/3 days off per week is often mimicked.[24]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor body weight and animal health status.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. The primary endpoint is often Tumor Growth Inhibition (TGI).

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate TGI at the end of the study.

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of anti-tumor effects.

    • Assess for synergistic effects using established models for in vivo data.[25][26]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate interpretation and comparison.

Table 1: Example In Vitro IC50 Values

Cell Line Histology PI3K/AKT Status This compound IC50 (µM) Drug X IC50 (µM)
MCF-7 Breast (ER+) PIK3CA mutant 0.45 1.2
T47D Breast (ER+) PIK3CA mutant 0.60 1.8
MDA-MB-468 Breast (TNBC) PTEN null 0.30 5.5

| A2780 | Ovarian | PTEN null | 0.25 | 0.8 |

Table 2: Example Combination Synergy Analysis

Cell Line Combination Dosing Ratio Combination Index (CI) at Fa=0.5* Interpretation
MCF-7 This compound + Fulvestrant 1:2 0.65 Synergy
MDA-MB-468 This compound + Paclitaxel 1:10 0.78 Synergy
A2780 This compound + Olaparib 1:5 1.05 Additive

*Fa=0.5 represents the dose combination that inhibits 50% of cell growth.

Table 3: Example Western Blot Densitometry

Treatment (MCF-7 cells, 6h) p-AKT/Total AKT Ratio (Fold Change vs. Control) p-S6/Total S6 Ratio (Fold Change vs. Control)
Vehicle Control 1.00 1.00
This compound (0.5 µM) 0.21 0.35
Drug X (1.0 µM) 0.95 0.91

| Combination | 0.15 | 0.22 |

Table 4: Example In Vivo Xenograft Efficacy

Treatment Group (MCF-7 Model) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) P-value vs. Control
Vehicle Control 1520 ± 185 - -
This compound 851 ± 110 44% <0.01
Fulvestrant 790 ± 98 48% <0.01

| Combination | 289 ± 65 | 81% | <0.001 |

References

Application Notes: Elucidating Capivasertib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Knockout Screens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capivasertib (also known as AZD5363) is a potent, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It is a promising therapeutic agent for various cancers where the PI3K/AKT/mTOR signaling pathway is frequently hyper-activated.[2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation, often through mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a common feature in many cancers, including breast cancer.[2][4] While this compound has shown significant anti-tumor activity, the development of acquired resistance remains a major clinical challenge, limiting its long-term efficacy.[5][6]

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful and unbiased tool to systematically identify the genetic drivers of drug resistance.[7][8] By creating genome-wide libraries of single-gene knockouts, researchers can identify specific genes whose loss confers a survival advantage to cancer cells in the presence of a therapeutic agent like this compound.[7][8][9] This application note describes the use of pooled lentiviral CRISPR-Cas9 knockout screens to identify and validate genes and pathways responsible for resistance to this compound.

Principle of the Assay

The core principle of a pooled CRISPR-Cas9 knockout screen for drug resistance is based on positive selection. A heterogeneous population of cancer cells, engineered to express the Cas9 nuclease, is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs). This library is designed to target and knock out every gene in the genome. The transduction is performed at a low multiplicity of infection to ensure that each cell, on average, receives a single sgRNA, resulting in a single-gene knockout.

This population of knockout cells is then cultured in the presence of this compound at a concentration that is cytotoxic to the majority of the cells. Cells that harbor a gene knockout conferring resistance to this compound will survive and proliferate, leading to an enrichment of their corresponding sgRNAs in the surviving cell population. By extracting genomic DNA from both the treated and untreated (control) cell populations and using next-generation sequencing (NGS) to quantify the abundance of each sgRNA, researchers can identify the genes whose knockout leads to drug resistance.

Key Resistance Mechanisms Identified by CRISPR Screens

Genome-wide CRISPR-Cas9 screens have been instrumental in uncovering the mechanisms of resistance to PI3K/AKT pathway inhibitors, including this compound.[10] A predominant theme emerging from these studies is the reactivation of downstream mTORC1 signaling.[5][10][11]

In studies using PTEN-null breast cancer cell lines, CRISPR screens identified that the loss of negative regulators of mTORC1, such as TSC1 and TSC2 , are dominant drivers of resistance to both this compound (an AKT inhibitor) and PI3Kβ inhibitors.[10][11] Deletion of TSC1 or TSC2 leads to constitutive activation of mTORC1, bypassing the need for AKT signaling and thereby rendering the cells resistant to this compound's effects.[10]

Other identified resistance genes often converge on the PI3K/AKT/mTOR pathway. For instance, loss of INPPL1 and PIK3R2 has been shown to drive resistance specifically to PI3Kβ inhibitors through the reactivation of AKT signaling.[10][11] While these are not direct this compound resistance mechanisms, they highlight the pathway's ability to develop compensatory signaling loops.

Data Presentation

The following table summarizes key genes identified in CRISPR-Cas9 screens whose knockout confers resistance to this compound or other PI3K/AKT pathway inhibitors.

GeneFunction/PathwayDrugCancer TypeReference
TSC1 Negative regulator of mTORC1 (part of TSC complex)This compound, AZD8186 (PI3Kβi)PTEN-null Breast Cancer[10][11]
TSC2 Negative regulator of mTORC1 (part of TSC complex)This compound, AZD8186 (PI3Kβi)PTEN-null Breast Cancer[10][11]
INPPL1 Inositol polyphosphate-5-phosphatase, SHIP2AZD8186 (PI3Kβi)PTEN-null Breast Cancer[11][12]
PIK3R2 Regulatory subunit of PI3KAZD8186 (PI3Kβi)PTEN-null Breast Cancer[11][12]
FIBP FGF intracellular binding proteinThis compound, AZD8186 (PI3Kβi)PTEN-null Breast Cancer[11][12]
NPRL2 Component of the GATOR1 complexThis compoundPTEN-null Breast Cancer[11][12]
DEPDC5 Component of the GATOR1 complexThis compoundPTEN-null Breast Cancer[11][12]

Mandatory Visualizations

Caption: PI3K/AKT/mTOR signaling pathway and this compound resistance.

CRISPR_Screen_Workflow cluster_library_prep Phase 1: Library Transduction cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Analysis A Cas9-expressing Cancer Cell Line C Lentiviral Transduction (Low MOI) A->C B Pooled Lentiviral sgRNA Library B->C D Pool of Single-Gene Knockout Cells C->D E Split Population D->E F Control (Untreated) E->F G This compound Treatment (e.g., IC80) E->G I Genomic DNA Extraction F->I H Enrichment of Resistant Cells G->H H->I J sgRNA Amplification (PCR) I->J K Next-Generation Sequencing (NGS) J->K L Data Analysis: Identify Enriched sgRNAs K->L M Candidate Resistance Genes L->M

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (formerly AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in preclinical models is crucial for designing clinical trials and optimizing its therapeutic potential. These application notes provide a summary of available preclinical pharmacokinetic data and detailed protocols for key experiments.

Data Presentation

In Vitro Potency of this compound
TargetIC₅₀ (nM)
AKT13
AKT27
AKT37

In vitro potency of this compound against the three AKT isoforms.

Pharmacokinetic Parameters of this compound in Dogs
ParameterValue
Dose (Oral) 5 mg/kg
Dose (Intravenous) 1 mg/kg
Bioavailability 47.04%
Clearance Low

Pharmacokinetic parameters of this compound following a single oral or intravenous administration in dogs.[1]

Preclinical Pharmacodynamic-Pharmacokinetic Relationship in Mouse Xenograft Models

In preclinical studies using mouse xenograft models, the oral administration of this compound has been shown to cause a dose- and time-dependent inhibition of the phosphorylation of key downstream biomarkers of AKT activity, such as PRAS40, GSK3β, and S6.[2][3] A crucial finding from these studies is the correlation between plasma concentration and target engagement. Specifically, the EC₅₀ for the phosphorylation of PRAS40 in BT474c xenografts was determined to be approximately 0.1 µmol/L of total plasma exposure.[2] This demonstrates that therapeutic concentrations of this compound are achievable in vivo and lead to significant inhibition of the target pathway. Chronic oral dosing in these models resulted in dose-dependent tumor growth inhibition.[2]

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration to mice.

1. Animal Model:

  • Species: Female athymic nude mice (or other appropriate strain).

  • Age: 6-8 weeks.

  • Acclimatization: Allow at least one week for acclimatization to the facility conditions.

2. Formulation and Dosing:

  • Vehicle: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) in water).

  • Dose: Administer this compound orally (p.o.) via gavage at a specified dose (e.g., 100 mg/kg). The dosing volume should be appropriate for the size of the animal (e.g., 10 mL/kg).

3. Blood Sampling:

  • Time points: Collect blood samples at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Method: Collect approximately 50-100 µL of blood from the saphenous vein or by retro-orbital bleeding into tubes containing an anticoagulant (e.g., K2EDTA).

  • Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until analysis.

4. Data Analysis:

  • Analyze plasma samples for this compound concentration using a validated bioanalytical method (see Protocol 2).

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.

Protocol 2: Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 20 µL).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • MRM transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Calibration and Quality Control:

  • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

  • Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Mandatory Visualizations

G cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates via inhibiting TSC2 GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation TSC2 TSC2 Apoptosis Inhibition of Apoptosis GSK3b->Apoptosis FOXO->Apoptosis This compound This compound This compound->AKT Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

G cluster_0 Preclinical PK Workflow Dosing Dosing (e.g., Oral Gavage) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Capivasertib Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during Western blot analysis of Capivasertib's effects on the AKT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Why do I see an increase in phosphorylated AKT (pAKT) levels after treating cells with this compound, an AKT inhibitor?

This is a documented paradoxical effect. This compound is an ATP-competitive inhibitor, meaning it binds to the kinase domain of AKT. This binding prevents AKT from phosphorylating its downstream targets but can also lock AKT in a hyperphosphorylated and inactive state.[1] This conformation can be more readily detected by phospho-specific antibodies, leading to an apparent increase in the pAKT signal on a Western blot, even though the kinase activity is inhibited.[2][3]

Q2: If pAKT levels are not a reliable indicator of this compound activity, what should I be looking at?

To confirm this compound's inhibitory effect, it is crucial to assess the phosphorylation status of well-established downstream targets of AKT. A significant decrease in the phosphorylation of proteins such as Glycogen Synthase Kinase 3β (GSK3β) at Ser9 and Proline-Rich AKT Substrate 40 kDa (PRAS40) at Thr246 is a reliable indicator of this compound's on-target activity.[2][3][4]

Q3: Should I expect to see a change in total AKT protein levels after this compound treatment?

Generally, you should not expect a significant change in total AKT protein levels after short-term treatment with this compound. The drug is designed to inhibit the kinase activity of AKT, not to induce its degradation.[5] If you observe a decrease in total AKT, it may indicate an off-target effect or a secondary cellular response, such as apoptosis, especially with prolonged treatment durations or high concentrations.

Q4: What are the key phosphorylation sites to monitor for AKT activation?

The two primary phosphorylation sites that indicate full activation of AKT are Threonine 308 (Thr308) and Serine 473 (Ser473).[6] Phosphorylation at both sites is generally required for maximal AKT activity. When using this compound, you may observe an increase in the signal from antibodies targeting these sites, as explained in Q1.

Troubleshooting Guide for Unexpected Western Blot Results

This guide addresses common issues encountered when performing Western blots to analyze the effects of this compound.

Observed Problem Potential Cause Recommended Solution
No change or increase in pAKT (Ser473/Thr308) signal with this compound treatment. This is an expected paradoxical effect of some ATP-competitive AKT inhibitors.[2][3]- Confirm inhibition by assessing downstream targets like pGSK3β (Ser9) and pPRAS40 (Thr246), which should decrease. - Perform a kinase activity assay as a direct measure of AKT function.
Weak or no signal for pAKT or downstream targets. - Low protein concentration: The target protein may be of low abundance in your sample.[7] - Inefficient antibody binding: The antibody concentration may be too low or the incubation time too short.[7] - Phosphatase activity: Phosphatases in the sample may have dephosphorylated the target protein.- Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). - Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[7] - Always use fresh lysis buffer containing phosphatase and protease inhibitors.
High background on the blot. - Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding. - Antibody concentration too high: The primary or secondary antibody concentration may be excessive.[8] - Inadequate washing: Unbound antibodies may not have been sufficiently washed off.- Block the membrane for at least 1 hour at room temperature or overnight at 4°C. For phospho-proteins, 5% BSA in TBST is often recommended over milk.[9] - Titrate your primary and secondary antibodies to find the optimal concentration. - Increase the number and duration of wash steps.
Non-specific bands are observed. - Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[10] - Protein degradation: The target protein may have been cleaved or degraded.[10]- Use an affinity-purified primary antibody. - Ensure that fresh protease inhibitors are included in your lysis buffer and that samples are kept on ice.[10]
Bands for downstream targets (pGSK3β, pPRAS40) do not decrease as expected. - Drug inactivity: The this compound may be degraded or used at a suboptimal concentration. - Cell line resistance: The cell line being used may have resistance mechanisms to AKT inhibition.- Verify the concentration and activity of your this compound stock. - Consider using a positive control cell line known to be sensitive to this compound. - Investigate potential resistance mechanisms, such as mutations in the PI3K/AKT pathway.
Total AKT levels are decreased. - Prolonged treatment or high drug concentration: This may be inducing apoptosis or other cellular processes leading to protein degradation.- Perform a time-course and dose-response experiment to find optimal conditions. - Check for markers of apoptosis, such as cleaved PARP or cleaved Caspase-3.

Quantitative Data Summary

The following table summarizes the expected changes in key biomarkers following treatment with this compound, based on clinical study data.

BiomarkerExpected Change with this compoundExample Quantitative Data (Absolute Change in H-score)[2][3]
pAKT (Ser473/Thr308) Paradoxical Increase+81.3
pPRAS40 (Thr246) Decrease-83.8
pGSK3β (Ser9) Decrease-55.3
pS6 Decrease-42.3
Total AKT No significant changeNot Applicable
Ki67 (Proliferation Marker) Decrease-9.6%

Experimental Protocols

Detailed Western Blot Protocol for Analyzing AKT Pathway Phosphorylation

This protocol provides a step-by-step guide for performing a Western blot to assess the effects of this compound on the AKT signaling pathway.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • If necessary, serum-starve the cells for a few hours to reduce basal AKT phosphorylation.

  • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer:

  • Load 20-40 µg of protein per lane into a precast polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pAKT Ser473, anti-pGSK3β Ser9, or anti-total AKT) at the recommended dilution (typically 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at the recommended dilution (typically 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

8. Stripping and Re-probing (Optional):

  • To probe for another protein (e.g., total AKT or a loading control like GAPDH or β-actin), the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed as described above.

Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits This compound This compound This compound->AKT Inhibits CellSurvival Cell Survival & Proliferation GSK3b->CellSurvival PRAS40->CellSurvival

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Caption: A typical workflow for a Western blot experiment.

Troubleshooting_Tree Start Unexpected WB Result Q1 Is pAKT signal increased or unchanged? Start->Q1 A1_Yes Paradoxical Effect. Check downstream targets (pGSK3β, pPRAS40). Q1->A1_Yes Yes A1_No Is signal weak or absent? Q1->A1_No No Q2 Are downstream targets decreased? A1_Yes->Q2 A2_Yes Inhibition Confirmed. Q2->A2_Yes Yes A2_No Check drug activity and cell sensitivity. Q2->A2_No No A1_No_Yes Increase protein load. Optimize antibodies. Use phosphatase inhibitors. A1_No->A1_No_Yes Yes A1_No_No Are there non-specific or unexpected bands? A1_No->A1_No_No No A1_No_No_Yes Check for degradation. Optimize blocking/washing. Verify antibody specificity. A1_No_No->A1_No_No_Yes Yes A1_No_No_No Consult general troubleshooting guides. A1_No_No->A1_No_No_No No

Caption: A decision tree for troubleshooting this compound Western blot results.

References

Technical Support Center: Optimizing Capivasertib Concentration for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Capivasertib in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, growth, and metabolism.[3][4] In many cancers, this pathway is hyperactivated, and by inhibiting AKT, this compound can suppress tumor cell growth and survival.[3][5]

Q2: What is a typical starting concentration range for this compound in short-term (e.g., 72-hour) cell viability assays?

A2: Based on published data, a common concentration range for this compound in short-term cell viability assays is 0.003 µM to 30 µM.[6][7] The half-maximal inhibitory concentration (IC50) for cell proliferation is typically in the range of 0.3 to 0.8 µM in sensitive cell lines.[7] However, the optimal concentration is highly cell-line dependent.[4] It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

Q3: How stable is this compound in cell culture medium at 37°C?

A3: There is limited publicly available data specifically detailing the long-term stability of this compound in aqueous cell culture media at 37°C. While the half-life of this compound in human plasma is approximately 8 hours, its stability in cell culture media, which has a different composition, may vary.[2] For long-term experiments, it is best practice to replenish the medium with freshly prepared this compound every 24 to 72 hours to ensure a consistent and effective concentration of the compound.

Q4: What are the known mechanisms of acquired resistance to this compound in long-term cell culture?

A4: Studies have shown that cancer cells can develop resistance to this compound through various mechanisms. One key mechanism is the reactivation of the mTORC1 signaling pathway, which can occur despite continued AKT inhibition.[8] Other identified mechanisms include increased cap-dependent protein synthesis mediated by reduced 4EBP1 activity and, in some cases, a switch to fibroblast-like morphology, suggesting an epithelial-to-mesenchymal transition (EMT)-like process.[8]

Troubleshooting Guides

This section addresses common issues encountered during long-term cell culture experiments with this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Decreased drug efficacy over time 1. Compound Degradation: this compound may be degrading in the cell culture medium at 37°C over extended periods. 2. Cellular Resistance: Cells may be developing acquired resistance to this compound.1. Increase Media Refreshment Frequency: Change the culture medium with freshly prepared this compound every 24-48 hours. 2. Monitor Downstream Signaling: Periodically perform western blotting to check the phosphorylation status of AKT downstream targets (e.g., PRAS40, GSK3β) to confirm target engagement. A return of phosphorylation may indicate compound degradation or the development of resistance. 3. Assess for Resistance Mechanisms: If resistance is suspected, analyze protein expression levels of key players in resistance, such as 4EBP1, or look for changes in cell morphology.
High levels of cytotoxicity, even at low concentrations 1. Cell Line Sensitivity: The cell line being used may be exceptionally sensitive to AKT inhibition. 2. Off-target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.1. Perform a Detailed Dose-Response Curve: Determine the IC20 and IC50 values for your cell line to identify a suitable concentration for long-term treatment that maintains a balance between efficacy and viability. 2. Monitor Cell Health: Regularly assess cell morphology and viability using methods like trypan blue exclusion or a live/dead cell staining assay. 3. Control Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO).
Changes in cell morphology 1. Drug-induced Cytotoxicity: Prolonged exposure to this compound may induce stress and morphological changes. 2. Development of Resistance: Some resistant cell clones may exhibit altered morphology, such as a more fibroblast-like appearance.[8]1. Document Morphological Changes: Regularly capture images of the cells to track any changes over the course of the experiment. 2. Correlate with Viability Data: Compare morphological changes with cell viability data to determine if the changes are associated with cytotoxicity. 3. Isolate and Characterize Subpopulations: If distinct morphological subpopulations emerge, consider isolating them to investigate potential resistance mechanisms.

Data Presentation

Table 1: In Vitro Efficacy of this compound (IC50 Values for Proliferation)

Cancer TypeCell LineIC50 (µM)Additional Notes
Breast CancerBT474c~0.3 - 0.8HER2-positive, PIK3CA mutant
Gastric CancerHGS274.6
Gastric CancerAGS0.1
Gastric CancerN8714.18
Gastric CancerSNU-124.04
Gastric CancerMKN4530
Gastric CancerMGC80344.4

Note: IC50 values can vary between studies and experimental conditions. This table provides a general reference.[4]

Experimental Protocols

Protocol 1: Long-Term this compound Treatment in Cell Culture

Objective: To maintain a stable concentration of this compound in a long-term cell culture experiment to study its chronic effects.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • Sterile microcentrifuge tubes

  • Cell culture flasks or plates

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[7]

  • Cell Seeding:

    • Seed the cells at a low density in cell culture flasks or plates to allow for an extended period of growth without reaching confluency too quickly.

    • Allow the cells to adhere and resume logarithmic growth for 24 hours before starting the treatment.

  • Treatment Initiation:

    • On the day of treatment, thaw a fresh aliquot of the this compound stock solution.

    • Prepare the desired working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Long-Term Maintenance:

    • Media Refreshment: Due to the unknown long-term stability of this compound in culture medium, it is recommended to completely replace the medium with freshly prepared this compound-containing medium every 48 hours. This ensures a consistent drug concentration and replenishes nutrients for the cells.

    • Cell Passaging: When the cells reach approximately 70-80% confluency, they will need to be passaged.

      • Collect the cells by trypsinization.

      • Centrifuge the cell suspension and resuspend the cell pellet in fresh this compound-containing medium.

      • Seed the cells into new flasks or plates at a lower density to continue the long-term treatment.

  • Monitoring:

    • Regularly monitor the cells for changes in morphology, proliferation rate, and viability throughout the experiment.

    • At predetermined time points, harvest cells for downstream analysis (e.g., western blotting, RNA sequencing, or cell viability assays).

Protocol 2: Long-Term Cytotoxicity Assay (e.g., using a Resazurin-based reagent)

Objective: To assess the long-term cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates (black, clear bottom for microscopy)

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Microplate reader (fluorescence)

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low, predetermined optimal density and allow them to adhere overnight.

  • Treatment Initiation:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

  • Long-Term Incubation and Maintenance:

    • Incubate the plates at 37°C in a humidified incubator.

    • Every 48-72 hours, carefully perform a partial or full media change with freshly prepared drug-containing media to maintain a consistent drug concentration and provide fresh nutrients.

  • Viability Assessment at Multiple Time Points:

    • At each desired time point (e.g., day 3, 7, 10, 14):

      • Add the resazurin-based reagent to a set of wells for each condition according to the manufacturer's instructions.

      • Incubate for 1-4 hours at 37°C.

      • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.

    • Plot the cell viability against the this compound concentration for each time point to observe the long-term cytotoxic effects.

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP2 Dephosphorylates PIP3 to PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes This compound This compound This compound->AKT Inhibits mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes TSC1_2->mTORC1 Inhibits Long_Term_Culture_Workflow Start Start Seed_Cells Seed Cells at Low Density Start->Seed_Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Initiate_Treatment Initiate this compound Treatment Adherence->Initiate_Treatment Incubate Incubate (48h) Initiate_Treatment->Incubate Check_Confluency Check Cell Confluency Incubate->Check_Confluency Passage_Cells Passage Cells & Re-plate with Drug Check_Confluency->Passage_Cells >70% Confluent Refresh_Medium Refresh Medium with Fresh this compound Check_Confluency->Refresh_Medium <70% Confluent Harvest Harvest Cells for Downstream Analysis Check_Confluency->Harvest Endpoint Passage_Cells->Incubate Continue_Incubation Continue Incubation Refresh_Medium->Continue_Incubation Continue_Incubation->Incubate Troubleshooting_Logic Issue Decreased Drug Efficacy Check_Signaling Check p-AKT Downstream Targets Issue->Check_Signaling Signaling_OK Target Engagement OK Check_Signaling->Signaling_OK Yes Signaling_Not_OK Target Engagement Lost Check_Signaling->Signaling_Not_OK No Investigate_Resistance Investigate Acquired Resistance Mechanisms Signaling_OK->Investigate_Resistance Increase_Refresh Increase Media Refresh Frequency Signaling_Not_OK->Increase_Refresh Check_Morphology Assess Cell Morphology Investigate_Resistance->Check_Morphology

References

Technical Support Center: Overcoming Capivasertib Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Capivasertib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing clear guidance on overcoming solubility issues in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Water is not a suitable solvent as this compound is insoluble in aqueous solutions.[1]

Q2: I've seen different solubility values for this compound in DMSO from various suppliers. What is the correct value?

A2: It is common to see a range of solubility values for this compound in DMSO reported by different manufacturers. This can be due to slight variations in the purity of the compound, the hydration state of the DMSO used, and the methods employed for solubility determination. It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of this compound.[1] For best results, it is recommended to start with a lower, conservative concentration and gradually increase if needed, ensuring complete dissolution.

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: If you observe precipitation in your DMSO stock solution, gently warm the vial to 37°C and use sonication or vortexing to aid in redissolving the compound.[3] To prevent this, it is advisable to prepare fresh stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can I filter-sterilize my this compound stock solution in DMSO?

A4: While filter sterilization is a common practice, it is generally not recommended for concentrated stock solutions of compounds like this compound in DMSO. There is a risk of the compound precipitating out in the filter membrane, leading to a lower-than-expected concentration in the final solution. If sterile filtration is necessary, it should be performed on the final, diluted working solution in cell culture media, provided no precipitation is observed.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution into cell culture media.

Cause: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution.

Solution:

  • Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[4]

  • Use a stepwise dilution approach: Instead of directly adding the highly concentrated DMSO stock to the full volume of media, perform one or more intermediate dilutions in smaller volumes of pre-warmed media.

  • Ensure rapid mixing: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure immediate and thorough mixing. This prevents localized high concentrations of DMSO and this compound.

  • Maintain a low final DMSO concentration: Aim for a final DMSO concentration in your cell culture that is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.

Issue 2: The final working solution of this compound in media is cloudy or contains visible precipitate.

Cause: The concentration of this compound in the final working solution may have exceeded its solubility limit in the aqueous environment of the cell culture media, even with a low DMSO concentration. Components in the media, such as salts and proteins in fetal bovine serum (FBS), can also influence solubility.

Solution:

  • Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment.

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of FBS in the media can sometimes help to keep hydrophobic compounds in solution due to the binding of the compound to serum proteins like albumin.

  • Prepare fresh daily: Due to the potential for instability and precipitation over time in aqueous solutions, it is best to prepare the final working solution of this compound fresh for each experiment.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Supplier/SourceReported Solubility in DMSO
Selleck Chemicals88 mg/mL (205.16 mM)[1]
MedChemExpress125 mg/mL (291.43 mM)[3]
TargetMol130 mg/mL (303.09 mM)[5]

Note: These values are for guidance. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 428.92 g/mol ), you would need 4.29 mg of the compound.

  • Add the calculated volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (e.g., 1:100) by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture media in a sterile tube. This will result in a 100 µM intermediate solution. Mix thoroughly by gentle vortexing.

  • Prepare the final working solution (e.g., 1:10 dilution of the intermediate) by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture media. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix the final working solution well by gentle inversion.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Activates This compound This compound This compound->AKT Inhibits Cell_Processes Cell Survival, Growth, Proliferation Downstream->Cell_Processes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Media Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Redissolve_Stock Warm to 37°C and sonicate. Prepare fresh stock if needed. Check_Stock->Redissolve_Stock No Check_Dilution Was a stepwise dilution into pre-warmed media used? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Follow_Protocol Follow Protocol 2 for stepwise dilution and rapid mixing. Check_Dilution->Follow_Protocol No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Follow_Protocol->Check_Dilution Lower_Concentration Lower the final working concentration. Consider a dose-response experiment. Check_Concentration->Lower_Concentration Yes Solution_Clear Solution is Clear Check_Concentration->Solution_Clear No Lower_Concentration->Solution_Clear

Caption: A troubleshooting workflow for addressing this compound precipitation in media.

Logical_Relationships cluster_factors Factors Influencing Solubility Solubility This compound Solubility in Media Precipitation_Risk Risk of Precipitation DMSO_Purity Anhydrous DMSO DMSO_Purity->Solubility Increases Stock_Concentration Stock Solution Concentration Stock_Concentration->Precipitation_Risk Increases Dilution_Method Stepwise Dilution & Rapid Mixing Dilution_Method->Solubility Improves Media_Temperature Pre-warmed Media (37°C) Media_Temperature->Solubility Improves Final_DMSO Final DMSO Concentration (<0.5%) Final_DMSO->Precipitation_Risk Decreases Final_this compound Final this compound Concentration Final_this compound->Precipitation_Risk Increases

Caption: Key factors influencing the solubility of this compound in cell culture media.

References

Technical Support Center: Managing Capivasertib-Induced Hyperglycemia in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering capivasertib-induced hyperglycemia in mouse models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: this compound is a potent pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3.[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of glucose metabolism.[1] By inhibiting AKT, this compound disrupts downstream signaling necessary for glucose uptake in peripheral tissues and glycogen (B147801) synthesis, leading to elevated blood glucose levels.[2] This is considered an "on-target" effect of the drug.

Q2: How soon after this compound administration can I expect to see hyperglycemia in my mouse models?

A2: The onset of hyperglycemia can be rapid. Clinical data in humans shows that the median time to the first occurrence of hyperglycemia is 15 days, but it can occur as early as the first day of treatment.[3] In a case study, a patient developed grade 4 hyperglycemia on the second day of treatment.[4] A study in mice using a pan-AKT inhibitor showed a transient increase in blood glucose and insulin (B600854) levels.[5] Therefore, it is crucial to begin monitoring blood glucose levels shortly after the initial administration of this compound.

Q3: Is the hyperglycemia induced by this compound reversible?

A3: Yes, clinical evidence suggests that this compound-induced hyperglycemia is often transient and reversible upon discontinuation of the drug or with appropriate management.[6] Case reports have documented that blood glucose levels can return to baseline after stopping this compound treatment.[6]

Q4: What are the typical signs of hyperglycemia in mice?

A4: While mice may not exhibit all the same symptoms as humans, signs of significant hyperglycemia can include increased urination (polyuria), increased water consumption (polydipsia), weight loss despite normal or increased food intake, and lethargy. In severe cases, diabetic ketoacidosis (DKA) can occur, which is a life-threatening condition.

Q5: What is the recommended monitoring schedule for blood glucose in mice treated with this compound?

A5: A consistent and frequent monitoring schedule is critical. Based on clinical monitoring protocols and the rapid onset observed, a recommended schedule for mouse studies would be:

  • Baseline: Measure fasting blood glucose for 3 consecutive days before the first dose of this compound to establish a stable baseline.

  • Initial Dosing Period (First 2 weeks): Monitor fasting blood glucose daily or at least three times a week.

  • Subsequent Weeks: If blood glucose levels are stable, monitoring can be reduced to twice weekly.

  • Post-Dose Monitoring: On dosing days, consider measuring blood glucose at peak plasma concentrations of this compound (typically 1-2 hours post-dose) to capture transient hyperglycemic spikes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sudden, sharp increase in blood glucose (>250 mg/dL) after this compound administration. On-target effect of AKT inhibition.1. Confirm the reading with a second measurement. 2. Temporarily withhold the next dose of this compound. 3. Initiate rescue intervention with insulin as per the protocol below. 4. Increase the frequency of blood glucose monitoring to every 4-6 hours until levels stabilize. 5. Consider a dose reduction of this compound for subsequent treatments once glucose levels are controlled.
Consistently elevated fasting blood glucose (150-250 mg/dL) over several days. Developing insulin resistance due to chronic AKT inhibition.1. Consider prophylactic or therapeutic intervention with metformin (B114582). 2. Ensure consistent this compound dosing and blood glucose monitoring. 3. Evaluate the diet of the mice; a standard chow is recommended over high-sugar diets.
High variability in blood glucose readings. Inconsistent fasting times, stress during handling and blood collection, or variable drug absorption.1. Standardize the fasting period before blood glucose measurement (typically 4-6 hours for mice). 2. Acclimatize mice to handling and the blood collection procedure to minimize stress. 3. Ensure consistent administration of this compound (e.g., same time of day, consistent formulation). 4. Consider using continuous glucose monitoring for a more comprehensive understanding of glucose dynamics.[7][8]
Signs of severe hyperglycemia (e.g., lethargy, dehydration) despite intervention. Potential for diabetic ketoacidosis (DKA) or severe insulin resistance.1. Immediately measure blood glucose and ketones (if possible). 2. Administer subcutaneous fluids (e.g., saline) to address dehydration. 3. Administer a fast-acting insulin. 4. Discontinue this compound treatment. 5. Consult with a veterinarian for supportive care.

Data Presentation

Table 1: this compound Dosing and Expected Hyperglycemic Response in Mouse Models (Hypothetical)

This compound Dose (mg/kg, oral, daily) Expected Onset of Hyperglycemia Anticipated Severity Notes
507-14 daysMild to moderateMay be suitable for efficacy studies where severe hyperglycemia is undesirable.
1003-7 daysModerate to severeA dose likely to induce a clear hyperglycemic phenotype for management studies.
1501-3 daysSevereMay require prophylactic intervention and is at higher risk of inducing DKA.

Note: These are hypothetical values and should be determined empirically in your specific mouse strain and experimental conditions.

Table 2: Intervention Strategies for this compound-Induced Hyperglycemia in Mice

Intervention Agent Dosage and Administration Monitoring Frequency
Prophylactic/Mild Hyperglycemia Metformin200-250 mg/kg, oral gavage, once or twice daily.[9][10][11]Daily fasting blood glucose.
Moderate to Severe Hyperglycemia Insulin (Short-acting, e.g., Humalog)0.5-1.0 U/kg, subcutaneous injection.[12]Every 2-4 hours until blood glucose stabilizes.
Sustained Hyperglycemia Insulin (Long-acting, e.g., Lantus)0.1-0.25 U/mouse, subcutaneous injection, once daily.[12]At least twice daily (fasting and post-prandial).

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice
  • Fasting: Fast mice for 4-6 hours before blood glucose measurement. Ensure free access to water.

  • Restraint: Gently restrain the mouse.

  • Blood Collection: Make a small nick at the tip of the tail vein using a sterile lancet.

  • Measurement: Collect a small drop of blood onto a glucose test strip and read the blood glucose level using a calibrated glucometer.

  • Post-Procedure Care: Apply gentle pressure to the tail tip with a clean gauze to stop any bleeding.

Protocol 2: Metformin Administration for Hyperglycemia Management
  • Preparation: Prepare a fresh solution of metformin in sterile water or saline at the desired concentration.

  • Administration: Administer the metformin solution via oral gavage using a proper-sized feeding needle. A typical dose is 200-250 mg/kg.[9][10][11]

  • Timing: Administer metformin 30-60 minutes before this compound dosing.

  • Monitoring: Monitor blood glucose levels daily to assess the efficacy of metformin in controlling hyperglycemia.

Protocol 3: Insulin Administration for Acute Hyperglycemia
  • Preparation: Dilute short-acting insulin (e.g., Humalog) in sterile saline to the appropriate concentration for accurate dosing.

  • Administration: Inject the diluted insulin subcutaneously in the scruff of the neck. A starting dose of 0.75 U/kg can be used and titrated based on response.[13]

  • Monitoring: Monitor blood glucose levels every 2 hours for the first 6 hours post-injection to assess the response and avoid hypoglycemia.

  • Hypoglycemia Management: Have a 20% dextrose solution ready to administer orally or via intraperitoneal injection in case of hypoglycemia (blood glucose < 60 mg/dL).[13]

Visualizations

PI3K_AKT_Pathway_and_this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K InsulinReceptor Insulin Receptor InsulinReceptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3 GSK3β AKT->GSK3 inhibits FOXO FOXO AKT->FOXO inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 promotes This compound This compound This compound->AKT inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase inhibits Apoptosis Apoptosis FOXO->Apoptosis promotes

Caption: this compound inhibits AKT, blocking downstream signaling for glucose metabolism.

Experimental_Workflow Start Start: Acclimatize Mice Baseline Establish Baseline: Measure fasting blood glucose (3 days) Start->Baseline Dosing Initiate this compound Dosing Baseline->Dosing Monitoring Monitor Blood Glucose (Daily for first 2 weeks) Dosing->Monitoring Decision Hyperglycemia Detected? (>150 mg/dL) Monitoring->Decision End End of Experiment Monitoring->End NoHyperglycemia Continue Monitoring (Twice weekly) Decision->NoHyperglycemia No MildHyperglycemia Mild Hyperglycemia (150-250 mg/dL) Decision->MildHyperglycemia Yes SevereHyperglycemia Severe Hyperglycemia (>250 mg/dL) Decision->SevereHyperglycemia Yes NoHyperglycemia->Monitoring Metformin Administer Metformin MildHyperglycemia->Metformin Insulin Administer Insulin & Withhold this compound SevereHyperglycemia->Insulin Reassess Re-assess Glucose Levels Metformin->Reassess Insulin->Reassess Reassess->Monitoring

Caption: Workflow for managing this compound-induced hyperglycemia in mouse models.

References

Technical Support Center: Interpreting Off-Target Effects of Capivasertib in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor Capivasertib. It focuses on identifying and interpreting potential off-target effects observed in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as AZD5363) is a potent, orally active, ATP-competitive pan-AKT inhibitor. It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway that is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common occurrence in many cancers, making AKT a key therapeutic target.[2][5]

Q2: What are the known off-target effects of this compound?

While designed to be a selective AKT inhibitor, kinase inhibitors can sometimes interact with other kinases, particularly those with similar ATP-binding pockets.[2] Based on biochemical assays, this compound has shown some activity against other kinases, primarily within the AGC kinase family. Notable off-targets can include ROCK1, ROCK2, and to a lesser extent, P70S6K and PKA.[6] It is crucial to consider these potential off-target interactions when interpreting experimental results.

Q3: How can I differentiate between on-target AKT inhibition and off-target effects in my cellular assays?

Distinguishing on-target from off-target effects is a critical step in data interpretation. Here are several strategies:

  • Phospho-Protein Analysis: Use Western blotting or other immunoassays to check the phosphorylation status of well-established downstream substrates of AKT (e.g., GSK3β, PRAS40, FOXO transcription factors) and compare this with substrates of potential off-target kinases (e.g., MLC for ROCK).[7][8] On-target activity should show a dose-dependent decrease in the phosphorylation of AKT substrates.

  • Orthogonal Approaches: Employ structurally and mechanistically different AKT inhibitors. If another selective AKT inhibitor phenocopies the effects of this compound, it strengthens the evidence for on-target activity.

  • Rescue Experiments: In cell lines with a known dependency on AKT signaling, attempt to "rescue" the phenotype by introducing a constitutively active form of AKT.

  • Selectivity Profiling: Test this compound in a broad panel of kinase assays to empirically determine its selectivity profile under your specific experimental conditions.

Q4: My kinase assay results with this compound are ambiguous. What are the common causes?

Ambiguous results can stem from several factors unrelated to direct kinase inhibition.[9] These can include:

  • Compound Interference: The compound itself may interfere with the assay's detection system (e.g., fluorescence or luminescence).[10][11]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10]

  • Reagent Issues: Degradation of ATP, enzyme inactivity due to improper storage, or contaminated buffers can all lead to unreliable data.[9]

  • Incorrect Assay Conditions: Running the assay outside of the linear range of the enzyme or using an ATP concentration that is not suitable for determining an accurate IC50 can skew results.[9]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets (AKT isoforms) and selected off-target kinases. These values are derived from in vitro biochemical assays and serve as a guide for interpreting experimental outcomes.

Kinase TargetIC50 (nM)Target FamilyNotes
AKT1 3 AGC KinaseOn-Target [6][12][13]
AKT2 7 - 8 AGC KinaseOn-Target [6][12][13]
AKT3 7 - 8 AGC KinaseOn-Target [6][12][13]
ROCK256AGC KinaseOff-Target[6]
P70S6KSimilar to PKAAGC KinaseLower activity compared to AKT[6]
PKASimilar to P70S6KAGC KinaseLower activity compared to AKT[6]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on assay conditions (e.g., ATP concentration).

Signaling Pathway Diagrams

On-Target: The PI3K/AKT Signaling Pathway

This compound's primary mechanism of action is the inhibition of AKT, which blocks downstream signaling related to cell survival and proliferation.

AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (AKT1/2/3) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibition Inhibition of Apoptosis This compound This compound This compound->AKT Inhibits

This compound inhibits AKT, blocking survival and growth signals.
Off-Target Example: The Rho/ROCK Signaling Pathway

This compound may exert off-target effects by weakly inhibiting ROCK kinases, which are key regulators of the actin cytoskeleton.[7][14][][16]

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Activates MLCP MLC Phosphatase (MYPT1) ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits ActinStab Actin Filament Stabilization Contractility Stress Fiber Formation & Cell Contractility MLC->Contractility MLCP->MLC Dephosphorylates This compound This compound (Off-Target) This compound->ROCK Weakly Inhibits Troubleshooting_Workflow Start High Background or Unexpected Signal CheckInterference Run 'No Enzyme' Control: Add compound to assay without the kinase. Start->CheckInterference SignalPresent Is signal still present? CheckInterference->SignalPresent Interference Conclusion: Compound directly interferes with detection reagents. SignalPresent->Interference Yes CheckAggregation Run assay with 0.01% Triton X-100. Does this reduce inhibition? SignalPresent->CheckAggregation No InhibitionReduced Conclusion: Inhibition is likely due to compound aggregation. CheckAggregation->InhibitionReduced Yes ValidInhibition Proceed with further validation (e.g., orthogonal assays, cellular studies). CheckAggregation->ValidInhibition No

References

Capivasertib In Vivo Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Capivasertib in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize toxicities associated with this compound administration in your research animals, ensuring data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in in vivo models?

A1: Based on preclinical and clinical data, the most frequently observed toxicities with this compound are hyperglycemia, diarrhea, and cutaneous adverse reactions (rash).[1][2][3][4][5] Researchers should also monitor for general signs of poor health, such as weight loss and changes in behavior.

Q2: What is the mechanism behind this compound-induced hyperglycemia?

A2: this compound is a potent inhibitor of the AKT kinase, a central node in the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is crucial for insulin (B600854) signaling and glucose metabolism. By inhibiting AKT, this compound disrupts downstream signaling, leading to reduced glucose uptake by peripheral tissues and decreased glycogen (B147801) synthesis, which results in elevated blood glucose levels.[6][7]

Q3: At what dose can I expect to see toxicities in my animal models?

A3: The dose of this compound that induces toxicity can vary depending on the animal species, strain, and individual sensitivity. In preclinical studies, a dose of 480 mg/kg administered twice daily on a 4-days-on, 3-days-off schedule has been established as the recommended phase II dose for monotherapy.[2][3][4] Maternal and fetal toxicity have been observed in rats at a dose of 150 mg/kg/day.[8][9] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Q4: Can I combine this compound with other therapies in my in vivo experiments?

A4: Yes, this compound is often used in combination with other agents. Preclinical studies have shown its efficacy in combination with fulvestrant (B1683766) and paclitaxel.[2][10][11] When combining therapies, it is important to be aware of potential overlapping toxicities and consider dose adjustments. A lower dose of 400 mg/kg twice daily (4 days on, 3 days off) has been used in combination studies.[4]

Q5: Are there any specific recommendations for formulating this compound for oral administration in animals?

A5: While specific formulation details can be proprietary, it is essential to ensure that this compound is solubilized or suspended appropriately for consistent oral dosing. The vehicle used for administration should be well-tolerated by the animals and should not interfere with the absorption of the drug. Consult relevant literature for appropriate vehicle choices for oral gavage in your animal model.

Troubleshooting Guides

Issue 1: Hyperglycemia
  • Symptoms: Elevated blood glucose levels, increased water consumption, and increased urination. In severe cases, animals may appear lethargic.

  • Anticipated Cause: On-target inhibition of the AKT signaling pathway, leading to insulin resistance.[6][7]

  • Troubleshooting Steps:

    • Monitoring: Implement a regular blood glucose monitoring schedule. This should be done at baseline before starting this compound and then periodically throughout the study. For acute studies, monitoring may be required several times a day, especially during the initial days of treatment.

    • Dietary Modification: Consider providing a low-carbohydrate diet to the animals. Studies with other AKT inhibitors have shown that a low-carbohydrate or 0% carbohydrate diet can effectively reduce drug-induced hyperglycemia in mice.[6][7]

    • Fasting: Fasting prior to drug administration has been shown to attenuate hyperglycemia induced by AKT inhibitors by reducing baseline liver glycogen levels.[6][7]

    • Pharmacological Intervention: In cases of severe hyperglycemia, consultation with a veterinarian for the administration of insulin or other antihyperglycemic agents may be necessary. However, it's important to note that some studies have found that antidiabetic agents may not significantly affect AKT inhibitor-induced hyperglycemia in rodents.[6]

    • Dose Adjustment: If hyperglycemia is severe and persistent, consider reducing the dose of this compound or modifying the dosing schedule.

Issue 2: Diarrhea
  • Symptoms: Loose or watery stools, perianal staining, and potential weight loss due to dehydration and reduced nutrient absorption.

  • Anticipated Cause: Direct effects of the drug on the gastrointestinal tract, potentially altering gut integrity and normal secretory functions.[12]

  • Troubleshooting Steps:

    • Monitoring: Regularly observe the animals for signs of diarrhea and score the severity. Monitor body weight and hydration status closely.

    • Supportive Care: Ensure animals have free access to water to prevent dehydration. In cases of significant dehydration, subcutaneous or intraperitoneal fluid administration may be necessary after veterinary consultation.

    • Anti-diarrheal Medication: The use of anti-diarrheal agents like loperamide (B1203769) can be considered. Loperamide works by decreasing intestinal motility.[13] A veterinarian should be consulted for appropriate dosing in your animal model.

    • Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake and maintain nutritional status.

    • Dose Adjustment: If diarrhea is severe and leads to significant weight loss or dehydration, a dose reduction or temporary interruption of this compound treatment may be required.

Issue 3: Cutaneous Adverse Reactions (Rash)
  • Symptoms: Redness, inflammation, and in some cases, the formation of papules on the skin.

  • Anticipated Cause: Off-target effects of the kinase inhibitor on the skin.[14]

  • Troubleshooting Steps:

    • Monitoring: Visually inspect the animals regularly for any skin abnormalities. Document the location, size, and severity of any rashes.

    • Supportive Care: Keep the animal's environment clean to prevent secondary infections. Ensure bedding is soft and does not irritate the affected skin.

    • Topical Treatments: For localized and mild rashes, a veterinarian may recommend the application of a soothing topical cream to reduce inflammation.

    • Dose Adjustment: In cases of severe or widespread rash that causes distress to the animal, a dose reduction or discontinuation of this compound should be considered.

Quantitative Data Summary

ParameterSpeciesDoseObservationReference
Recommended Phase II Dose (Monotherapy) -480 mg/kg BID (4 days on/3 days off)Established in early clinical development.[2][3][4]
Recommended Phase II Dose (Combination) -400 mg/kg BID (4 days on/3 days off)Used in combination with other agents like fulvestrant.[4]
Maternal and Fetal Toxicity Rat150 mg/kg/dayReduced body weight gain, reduced food consumption, increased blood glucose in dams; embryo-fetal mortality and reduced fetal weights.[8][9]
Hyperglycemia (Clinical Incidence) Human400 mg BID (4 days on/3 days off)Grade ≥3 hyperglycemia occurred in 2.3% of patients.[11]
Diarrhea (Clinical Incidence) Human400 mg BID (4 days on/3 days off)Grade ≥3 diarrhea occurred in 9.3% of patients.[11]
Cutaneous Reactions (Clinical Incidence) Human400 mg BID (4 days on/3 days off)Grade ≥3 rash occurred in 12.1% of patients.[11]

Experimental Protocols

Protocol 1: Monitoring Blood Glucose in Mice Treated with this compound
  • Baseline Measurement: Prior to the first dose of this compound, measure baseline blood glucose from a tail vein blood sample using a calibrated glucometer.

  • Acclimatization: Acclimate the mice to the handling and blood collection procedure for several days before the start of the experiment to minimize stress-induced hyperglycemia.

  • Monitoring Schedule:

    • Acute Studies (first 1-2 weeks): Measure blood glucose 2-4 hours post-Capivasertib administration and then again at 8-12 hours post-dose for the first few days to capture peak glucose levels and subsequent decline.

    • Chronic Studies: After the initial intensive monitoring period, blood glucose can be monitored 2-3 times per week, consistently at the same time point post-dosing.

  • Intervention Thresholds: Establish clear intervention thresholds based on your institutional animal care and use committee (IACUC) guidelines. For example, if blood glucose exceeds a certain level (e.g., 400-500 mg/dL) for a sustained period, a veterinarian should be consulted.

  • Data Recording: Meticulously record all blood glucose measurements, along with the time of measurement, this compound dose, and any clinical observations.

Protocol 2: Management of this compound-Induced Diarrhea in Rodents
  • Fecal Scoring: Establish a fecal scoring system to objectively assess diarrhea. A common scale is: 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stools; 3 = watery diarrhea.

  • Daily Monitoring: Visually inspect the cages and animals daily for signs of diarrhea and assign a fecal score.

  • Body Weight and Hydration: Weigh the animals daily. Assess hydration status by checking for skin tenting and observing for signs of lethargy.

  • Supportive Care:

    • If diarrhea is observed (score ≥ 2), ensure easy access to drinking water and consider providing a hydrogel pack as a supplementary water source.

    • Provide a highly palatable, soft diet to encourage eating.

  • Pharmacological Intervention (with veterinary approval):

    • If diarrhea is severe (score of 3) or associated with significant weight loss (>15% of baseline), administer loperamide orally. The dose should be determined in consultation with a veterinarian.

  • Humane Endpoints: Define humane endpoints in your animal protocol, such as a body weight loss exceeding 20% or severe, unresponsive diarrhea, at which point the animal should be euthanized.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates via inhibiting TSC2 GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) TSC2 TSC2 TSC2->mTORC1 Inhibits S6K S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Cell_Cycle_Progression Cell Cycle Progression mTORC1->Cell_Cycle_Progression Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits FOXO->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_management Toxicity Management Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose) Animal_Acclimatization->Baseline_Measurements Tumor_Implantation Tumor Implantation (if applicable) Baseline_Measurements->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Capivasertib_Admin This compound Administration (e.g., Oral Gavage) Randomization->Capivasertib_Admin Daily_Monitoring Daily Monitoring (Clinical Signs, Body Weight, Fecal Score, Skin Integrity) Capivasertib_Admin->Daily_Monitoring Periodic_Monitoring Periodic Monitoring (Blood Glucose, Tumor Volume) Daily_Monitoring->Periodic_Monitoring Toxicity_Observed Toxicity Observed? Periodic_Monitoring->Toxicity_Observed No_Toxicity Continue Treatment and Monitoring Toxicity_Observed->No_Toxicity No Supportive_Care Implement Supportive Care (e.g., Fluids, Diet) Toxicity_Observed->Supportive_Care Yes No_Toxicity->Capivasertib_Admin Dose_Modification Dose Modification (Reduction or Interruption) Supportive_Care->Dose_Modification Dose_Modification->Daily_Monitoring If toxicity resolves Euthanasia Humane Endpoint Met: Euthanasia Dose_Modification->Euthanasia If toxicity persists or worsens

Caption: Experimental workflow for in vivo studies with this compound, including toxicity monitoring.

logical_relationship Capivasertib_Dose This compound Dose AKT_Inhibition AKT Inhibition Capivasertib_Dose->AKT_Inhibition Toxicity Potential for Toxicity (Hyperglycemia, Diarrhea, Rash) AKT_Inhibition->Toxicity Monitoring Proactive Monitoring Toxicity->Monitoring necessitates Management_Strategies Management Strategies (Dose Modification, Supportive Care) Monitoring->Management_Strategies informs Minimized_Toxicity Minimized Toxicity & Improved Animal Welfare Management_Strategies->Minimized_Toxicity Data_Integrity Improved Data Integrity Minimized_Toxicity->Data_Integrity

Caption: Logical relationship for minimizing this compound toxicity in vivo.

References

Technical Support Center: Optimizing Capivasertib Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Capivasertib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence incubation time?

A1: this compound is a potent and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling pathways that regulate cell growth, proliferation, and survival.[2][3] The choice of incubation time is critically dependent on the biological process being investigated. Short incubation times are typically sufficient to observe effects on proximal signaling events, such as the phosphorylation of direct AKT substrates. In contrast, longer incubation periods are necessary to detect downstream effects on cellular processes like cell viability and apoptosis.[4]

Q2: What is a good starting point for determining the optimal incubation time for this compound in my experiments?

A2: The optimal incubation time is dependent on the specific cell type and the experimental endpoint. A time-course experiment is the most effective method for determining the ideal duration.[5] Based on published data, here are some recommended starting ranges:

  • Signaling Assays (e.g., Western Blot for phospho-AKT substrates): For observing rapid changes in protein phosphorylation, shorter incubation times are recommended. A good starting point is to test a range of time points such as 1, 2, 4, 8, and 24 hours.[4] Some studies have shown modulation of the AKT pathway with this compound after just 4.5 days of treatment in clinical settings, suggesting that shorter in vitro times are appropriate for signaling studies.[2]

  • Cell Viability/Proliferation Assays (e.g., MTS, SRB, CellTiter-Glo): To observe significant effects on cell proliferation and viability, longer incubation times are generally required. It is recommended to test incubation times of 24, 48, and 72 hours.[4][6] Many studies have successfully used a 72-hour incubation period for assessing the anti-proliferative effects of this compound.

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations of the inhibitor may produce a measurable effect at earlier time points. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to see a significant biological response.[4] It is advisable to perform initial time-course experiments using a this compound concentration around the expected half-maximal inhibitory concentration (IC50) for your cell line.

Q4: Do I need to change the cell culture medium during long incubation periods with this compound?

A4: For experiments with incubation times longer than 48 hours, it is good practice to refresh the cell culture medium containing this compound. This helps to ensure that the concentration of the inhibitor remains stable throughout the experiment and that nutrients are not depleted, which could otherwise affect cell health and confound the results.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on cell viability. Incubation time is too short. The effects of this compound on cell proliferation can be cytostatic (inhibiting growth) rather than immediately cytotoxic (cell-killing).Extend the incubation period to 72, 96, or even 120 hours to allow for growth-inhibitory effects to become more pronounced.[7]
This compound concentration is too low. The IC50 of this compound can vary significantly between different cell lines.Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line.
Cell line is resistant to AKT inhibition. The proliferation of your chosen cell line may be driven by signaling pathways other than the PI3K/AKT pathway.Confirm the genetic background of your cell line. Cell lines with activating mutations in PIK3CA or loss of PTEN are often more sensitive to AKT inhibitors like this compound.
Compound instability. this compound may have degraded due to improper storage or handling.Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment.
High variability between replicate wells or experiments. Inconsistent cell seeding. Uneven cell distribution will lead to variability in the final readout.Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect the plates for even cell distribution. Avoid using the outermost wells of the plate to minimize "edge effects".
This compound precipitation. High concentrations of the inhibitor may precipitate out of the aqueous culture medium.Visually inspect the media after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (though DMSO is standard).
Unexpected toxicity in control wells. Solvent toxicity. The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final concentration of the solvent is non-toxic to the cells. Typically, the final DMSO concentration should be ≤ 0.1%. Run a vehicle-only control to confirm.[4]
Decrease in phospho-AKT is not observed in Western Blot. Incubation time is too short. The inhibitor may require more time to fully engage with its target within the cell.Perform a time-course experiment with shorter and more frequent time points (e.g., 15, 30, 60 minutes, and 2, 4, 6 hours) to capture the dynamics of AKT phosphorylation.
Incorrect this compound concentration. The concentration used may be insufficient to achieve significant target inhibition.Perform a dose-response experiment and assess the phosphorylation status of a direct AKT substrate (e.g., p-PRAS40 or p-GSK3β) to determine the IC50 for target engagement.
Feedback loop activation. Inhibition of AKT can sometimes lead to feedback activation of upstream signaling pathways, which can result in a rebound of AKT phosphorylation at later time points.Analyze earlier time points to capture the initial inhibitory effect before feedback mechanisms are engaged.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability Assays

Objective: To identify the optimal incubation duration for observing the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.

  • Incubation: Prepare separate plates for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., MTS, SRB, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.

    • Plot the percent viability against the log of the this compound concentration for each incubation time.

    • Use non-linear regression to determine the IC50 value at each time point.

    • The optimal incubation time is typically the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[4]

Protocol 2: Time-Course Experiment for Analyzing AKT Pathway Inhibition by Western Blot

Objective: To determine the optimal incubation time for observing the inhibition of AKT signaling by this compound.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use. A common starting concentration is 5-20 times the known IC50 value for the cell line.[1]

  • Time-Course Treatment:

    • Aspirate the old media from the cells.

    • Add the media containing this compound to the treatment wells.

    • Add media with the equivalent concentration of DMSO to the vehicle control wells.

    • Incubate the plates for varying durations (e.g., 1, 2, 4, 8, and 24 hours).[1]

  • Cell Lysis: At each time point, place the plate on ice, aspirate the media, and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT substrates (e.g., p-GSK3β, p-PRAS40), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal for each time point. The optimal incubation time is the point at which the ratio of phosphorylated to total protein is at its lowest.[1]

Visualizations

cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->AKT inhibits

Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.

cluster_1 Workflow for Optimizing this compound Incubation Time Start Start: Define Experimental Goal (Signaling vs. Viability) DoseResponse Perform Dose-Response Experiment to Determine IC50 Start->DoseResponse TimeCourse Perform Time-Course Experiment at a Fixed Concentration (e.g., IC50) DoseResponse->TimeCourse Signaling Signaling Assay (e.g., Western Blot) Short Time Points (0.5, 1, 2, 4, 8, 24h) TimeCourse->Signaling Viability Viability Assay (e.g., MTS, SRB) Long Time Points (24, 48, 72h) TimeCourse->Viability Analysis Analyze Data: - p-Protein/Total Protein Ratio - IC50 at each time point Signaling->Analysis Viability->Analysis OptimalTime Determine Optimal Incubation Time Analysis->OptimalTime

Caption: Experimental workflow for determining the optimal incubation time for this compound.

cluster_2 Troubleshooting Logic for No Observed Effect NoEffect No Effect of This compound Observed CheckTime Is Incubation Time Sufficient? NoEffect->CheckTime CheckConc Is Concentration High Enough? CheckTime->CheckConc Yes IncreaseTime Increase Incubation Time (e.g., 72h, 96h) CheckTime->IncreaseTime No CheckCell Is Cell Line Sensitive? CheckConc->CheckCell Yes IncreaseConc Increase Concentration (Perform Dose-Response) CheckConc->IncreaseConc No ChangeCell Use a More Sensitive Cell Line (e.g., PIK3CA mutant) CheckCell->ChangeCell No Success Effect Observed CheckCell->Success Yes IncreaseTime->Success IncreaseConc->Success ChangeCell->Success

Caption: A logical workflow for troubleshooting experiments where no effect of this compound is observed.

References

Capivasertib Technical Support Center: Troubleshooting Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Capivasertib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling of this compound, with a specific focus on the issue of precipitation in stock solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in a stock solution can compromise the accuracy and reproducibility of experiments. The following guide provides a systematic approach to resolving and preventing this issue.

Immediate Steps for Precipitated Stock Solutions

If you observe precipitation in your this compound stock solution, follow these steps:

  • Warm the Solution: Gently warm the solution in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the vial to aid in redissolving the precipitate.

  • Sonication: If warming is insufficient, sonicate the vial for 5-10 minutes. This can help break up particulate matter and facilitate dissolution.[1][2][3]

  • Solvent Addition: If precipitation persists, add a small volume of fresh, anhydrous DMSO to the solution to decrease the concentration and aid resolubilization. Ensure the final concentration remains suitable for your experimental needs.

Preventative Measures

To prevent future precipitation, adhere to the following best practices:

  • Use High-Quality Solvents: Always use fresh, anhydrous, research-grade DMSO to prepare stock solutions. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[4]

  • Adhere to Solubility Limits: Do not exceed the recommended maximum solubility of this compound in your chosen solvent.

  • Proper Storage: Store stock solutions at -20°C or -80°C as recommended.[1][5] Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in stock solutions?

A1: Several factors can contribute to this compound precipitation:

  • Solvent Quality: The use of old or hydrated DMSO is a primary cause. DMSO is hygroscopic and readily absorbs moisture from the air, which can decrease the solubility of this compound.[4]

  • Temperature Fluctuations: Storing solutions at improper temperatures or subjecting them to frequent freeze-thaw cycles can lead to precipitation.

  • Exceeding Solubility Limits: Preparing a stock solution at a concentration higher than the compound's solubility limit in the chosen solvent will inevitably lead to precipitation.

  • Improper Dissolution Technique: Insufficient vortexing or sonication during the initial preparation can result in a supersaturated solution that precipitates over time.

Q2: What is the recommended solvent and concentration for this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][2][4] The solubility in DMSO is reported to be in the range of 86 mg/mL to 130 mg/mL.[1][4] It is advisable to prepare stock solutions at a concentration well below the maximum solubility to ensure stability.

Q3: How should I properly store my this compound stock solution to prevent precipitation?

A3: For long-term storage, this compound stock solutions should be stored at -80°C.[1][5] For shorter-term storage, -20°C is acceptable.[5] To minimize the risk of precipitation due to temperature fluctuations, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q4: Can I still use a this compound stock solution if precipitation has occurred and I have redissolved it?

A4: If you have successfully redissolved the precipitate using the methods described in the troubleshooting guide (warming, sonication) and the solution appears clear and homogenous, it is generally acceptable for use. However, for highly sensitive quantitative assays, it is recommended to prepare a fresh stock solution to ensure accurate concentration and avoid any potential degradation of the compound.

Q5: Does the presence of a small amount of precipitate affect my experiment?

A5: Yes, even a small amount of precipitate indicates that the actual concentration of this compound in the supernatant is lower than the intended concentration. Using such a solution will lead to inaccurate dosing and unreliable experimental results. It is critical to ensure the compound is fully dissolved before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO86 - 130200.5 - 303.09Use of fresh, anhydrous DMSO is critical.[1][4] Sonication is recommended to aid dissolution.[1]
Ethanol~20~46.6-
WaterInsoluble--

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution
  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If any particulate matter is visible, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.[1][2][3]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][5]

Visualizations

G cluster_0 Experimental Workflow: Preparing this compound Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex check_clarity 4. Check for Clarity vortex->check_clarity sonicate 5. Sonicate if Needed check_clarity->sonicate Particulates Present filter 6. Sterile Filter (Optional) check_clarity->filter Completely Clear sonicate->filter aliquot 7. Aliquot into Vials filter->aliquot store 8. Store at -80°C aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

G cluster_1 This compound's Target: The PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

References

Mitigating the effects of Capivasertib on control group viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, Capivasertib. The focus is on mitigating unintended effects on control group viability to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as AZD5363) is a potent and selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is hyperactivated due to genetic alterations in components like PIK3CA, PTEN, or AKT itself.[1][2] this compound works by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and leading to decreased cancer cell proliferation and survival.[3]

Q2: Why am I observing decreased viability in my non-cancerous control cell line treated with this compound?

While this compound is targeted towards cancer cells with an overactive AKT pathway, the AKT signaling cascade is also essential for normal cellular processes.[1][2] Therefore, inhibition of AKT in non-cancerous cells can also lead to reduced proliferation, cell cycle arrest, or even apoptosis, although typically at higher concentrations than in sensitive cancer cell lines. It is crucial to establish a therapeutic window by performing a dose-response curve for both your cancer and control cell lines.

Q3: What are the known off-target effects of this compound?

Q4: How can I mitigate the effects of hyperglycemia observed in clinical trials in my in vitro experiments?

Hyperglycemia is a known side effect of this compound, as AKT plays a role in glucose metabolism.[1] In cell culture, this can be mimicked by altering the glucose concentration in the medium. To mitigate this, ensure your cell culture medium has a physiological glucose concentration (typically around 5.5 mM). If you suspect this compound is altering glucose uptake in your cells, you can measure glucose consumption and lactate (B86563) production in the media. For control groups, maintaining a stable and physiological glucose environment is key.

Q5: What could be causing a rash-like phenotype (e.g., cell morphology changes, increased cell detachment) in my cell culture?

Drug-induced skin rash is a complex immunological reaction.[4][5] While fully replicating this in vitro is challenging, you may observe cellular stress responses. This could be due to off-target effects, metabolic stress, or the induction of inflammatory signaling pathways. It's important to differentiate this from overt cytotoxicity.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity in Control Group

Possible Causes:

  • On-target toxicity in normal cells: The control cell line may be unexpectedly sensitive to AKT inhibition.

  • Off-target effects: At the concentration used, this compound may be inhibiting other essential kinases.

  • Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

  • Compound instability: The compound may have degraded, leading to toxic byproducts.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 for both your experimental and control cell lines to identify a concentration that inhibits the target in the experimental line while having a minimal effect on the control.

  • Use a Lower Concentration: If possible, use the lowest effective concentration of this compound that shows the desired on-target effect.

  • Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[6]

  • Assess On-Target Effect: Confirm target engagement in your experimental cells at the chosen concentration by Western blot for phosphorylated AKT substrates (e.g., p-PRAS40, p-GSK3β).[7]

  • Use a Structurally Unrelated AKT Inhibitor: If the phenotype persists with a different AKT inhibitor, it is more likely an on-target effect.

  • Check Compound Integrity: Use a fresh stock of this compound.

Problem 2: Sub-lethal Effects on Control Group Viability (e.g., reduced proliferation, altered morphology)

Possible Causes:

  • Cytostatic effects of AKT inhibition: Inhibition of AKT can lead to cell cycle arrest without causing cell death.

  • Metabolic stress: this compound may be altering cellular metabolism, particularly glucose uptake.

  • Induction of cellular stress pathways: The compound may be activating stress-response pathways.

Troubleshooting Steps:

  • Perform Cell Cycle Analysis: Use flow cytometry to determine if this compound is causing cell cycle arrest in your control cells.

  • Monitor Cellular Metabolism: Measure glucose consumption and lactate production from the cell culture medium to assess metabolic changes.

  • Assess Apoptosis Markers: Use assays for markers like cleaved caspase-3 or Annexin V to distinguish between apoptosis and cytostatic effects.

  • Time-Course Experiment: Evaluate the effects of this compound on control cells at different time points to understand the kinetics of the response.

Data Presentation

Table 1: On-Target Inhibitory Activity of this compound

TargetIC50 (nM)
AKT13
AKT27
AKT37

Data sourced from publicly available information.[8]

Table 2: Troubleshooting Summary for Control Group Viability Issues

IssuePossible CauseRecommended Action
High Cytotoxicity On-target toxicityPerform dose-response curve; use lower concentration.
Off-target effectsUse lowest effective concentration; confirm with another AKT inhibitor.
Solvent ToxicityInclude vehicle control; ensure low solvent concentration (e.g., DMSO ≤ 0.1%).
Reduced Proliferation Cytostatic effectsPerform cell cycle analysis.
Metabolic stressMonitor glucose consumption and lactate production.
Altered Morphology Cellular stressAssess markers of apoptosis and cellular stress.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for determining the effect of this compound on the viability of adherent cell lines.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Western Blot for On-Target Inhibition

This protocol is to confirm that this compound is inhibiting the AKT pathway in your experimental cells.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Mandatory Visualizations

G cluster_0 Upstream Activation cluster_1 PI3K/AKT Signaling cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PIP3->PTEN Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates GSK3β GSK3β AKT->GSK3β Inhibits FOXO FOXO AKT->FOXO Inhibits Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth Apoptosis Apoptosis GSK3β->Apoptosis Promotes FOXO->Apoptosis Promotes This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.

G cluster_0 Start cluster_1 Problem Identification cluster_2 Initial Checks cluster_3 Investigation of Cause cluster_4 Mitigation Strategies cluster_5 Resolution Start Start Unexpected_Viability_Decrease Unexpected Decrease in Control Group Viability Start->Unexpected_Viability_Decrease Check_Concentration Is Concentration Optimized? (Dose-Response) Unexpected_Viability_Decrease->Check_Concentration Check_Vehicle Is Vehicle Control Included and Viability Normal? Unexpected_Viability_Decrease->Check_Vehicle On_Target_Toxicity Potential On-Target Toxicity Check_Concentration->On_Target_Toxicity No Off_Target_Effect Potential Off-Target Effect Check_Concentration->Off_Target_Effect Yes Check_Vehicle->On_Target_Toxicity Yes Lower_Concentration Use Lowest Effective Concentration On_Target_Toxicity->Lower_Concentration Characterize_Phenotype Characterize Phenotype (Cell Cycle, Apoptosis) On_Target_Toxicity->Characterize_Phenotype Alternative_Inhibitor Test Structurally Different AKT Inhibitor Off_Target_Effect->Alternative_Inhibitor Resolved Resolved Lower_Concentration->Resolved Alternative_Inhibitor->Resolved Characterize_Phenotype->Resolved

References

Technical Support Center: Capivasertib Dosing for Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Capivasertib (also known as AZD5363). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (AZD5363) is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The PI3K/AKT signaling pathway is one of the most commonly dysregulated pathways in human cancers and plays a crucial role in cell growth, survival, proliferation, and metabolism[1]. In many tumors, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN[3]. This compound works by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, which in turn inhibits downstream signaling to effectors like mTOR, GSK3β, and PRAS40, ultimately leading to decreased tumor cell proliferation and survival[2][4][3].

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (AKT1, AKT2, AKT3) PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b PRAS40 PRAS40 AKT->PRAS40 This compound This compound (AZD5363) This compound->AKT Inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Q2: What are the recommended starting dosages for this compound in different xenograft models?

The optimal dose of this compound can vary significantly based on the xenograft model (cell-line derived vs. patient-derived), tumor type, and the specific dosing schedule (continuous vs. intermittent)[5]. Preclinical studies have explored a range of effective oral doses. It is strongly recommended to perform a tolerability study in your specific mouse strain before initiating efficacy experiments[5].

Below is a summary of dosages used in various published preclinical xenograft studies.

Tumor TypeXenograft ModelDosing ScheduleOral Dosage (mg/kg)Observed Effect
Breast Cancer BT474c (HER2+)Twice Daily (BID), Continuous50 - 150 mg/kgDose-dependent tumor growth inhibition[5]
Breast Cancer Various ModelsTwice Daily (BID), Intermittent (4 days on / 3 days off)100 - 200 mg/kgSignificant tumor growth inhibition[5]
Prostate Cancer mCRPC (in combination with docetaxel)Twice Daily (BID), Intermittent (4 days on / 3 days off)320 mg (human equivalent dose)Improved progression-free and overall survival[6]
Prostate Cancer mCRPC (in combination with enzalutamide)Twice Daily (BID), Intermittent (4 days on / 3 days off)400 mg (human equivalent dose)Investigated for composite response rate[7]
Prostate Cancer mHSPC (PTEN-deficient)Twice Daily (BID), Intermittent (4 days on / 3 days off)400 mg (human equivalent dose)Improved radiographic progression-free survival[8]

Note: Dosages listed for prostate cancer are often from clinical trials but inform preclinical dose-ranging studies. Direct mg/kg conversions should be done carefully.

Q3: Which dosing schedule is more effective: continuous or intermittent?

Both continuous and intermittent dosing schedules have demonstrated efficacy in preclinical models[5][9]. Intermittent dosing (e.g., 4 days on, 3 days off) was developed to maximize the therapeutic margin and manage potential toxicities, such as hyperglycemia, that can be associated with continuous AKT inhibition[9][10]. Studies suggest that modestly increased doses on an intermittent schedule can achieve equivalent antitumor activity to lower doses given continuously[9]. The choice of schedule may depend on the specific goals of the study, the combination agent being used, and the tolerability profile in the chosen animal model[9].

Q4: How should I prepare and administer this compound for a xenograft study?

This compound is an orally bioavailable small molecule[2]. For preclinical studies, it is typically administered via oral gavage.

General Preparation Protocol:

  • Vehicle Selection: The choice of vehicle is critical for drug suspension and bioavailability. While specific vehicles may vary between labs, a common and effective vehicle for this compound is a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in water.

  • Suspension Preparation:

    • Calculate the total amount of this compound needed for the study group and a small excess.

    • Weigh the required amount of this compound powder.

    • Gradually add the vehicle to the powder while continuously mixing (e.g., vortexing or stirring) to ensure a uniform suspension. Sonication may be used to aid in creating a fine, homogenous mixture.

    • Prepare the suspension fresh daily before administration to ensure stability and consistent dosing.

  • Administration:

    • Administer the suspension via oral gavage using an appropriately sized gavage needle for the age and weight of the mouse.

    • The volume administered is typically 100-200 µL (0.1-0.2 mL) for a standard mouse, but should be calculated based on the animal's body weight to deliver the precise mg/kg dose.

Troubleshooting Guide

Problem: My xenograft model is not responding to this compound monotherapy.
  • Check the Genetic Background: The sensitivity of tumors to this compound is significantly correlated with the genetic status of the PI3K/AKT pathway[5]. Models with activating mutations in PIK3CA or AKT1, or with loss of PTEN function, are most likely to respond[5][11]. Conversely, the presence of RAS mutations has been linked to resistance[3][5]. Verify the genetic profile of your cell line or PDX model.

  • Investigate Compensatory Pathways: Inhibition of the AKT pathway can lead to the activation of compensatory signaling pathways, such as the upregulation of receptor tyrosine kinases like HER2 and HER3, which can circumvent the blockade and promote resistance[1].

  • Consider Combination Therapy: this compound has shown enhanced antitumor activity when combined with other agents. For breast cancer xenografts, combinations with chemotherapy (docetaxel), anti-HER2 agents (trastuzumab, lapatinib), or endocrine therapy (fulvestrant) have proven effective[3][5][12].

  • Confirm Drug Exposure: Ensure the drug is being administered correctly and that the formulation is stable. If possible, perform pharmacokinetic analysis to confirm adequate plasma concentrations are being achieved in the animals.

Problem: I am observing significant toxicity (e.g., weight loss, hyperglycemia) in my study animals.
  • Perform a Tolerability Study: Tolerability can vary between different mouse strains[5]. Before a full-scale efficacy study, it is crucial to test the planned dose and schedule in a small cohort of non-tumor-bearing mice to establish the maximum tolerated dose (MTD).

  • Monitor Blood Glucose: Hyperglycemia is a known on-target effect of AKT inhibition due to the pathway's role in glucose metabolism[1][10]. Monitor fasting blood glucose levels regularly.

  • Adjust the Dosing Schedule: If toxicity is observed with continuous daily dosing, switch to an intermittent schedule (e.g., 4 days on/3 days off). This allows for recovery from on-target toxicities while often maintaining antitumor efficacy[9][10].

  • Implement Dose Reduction: If toxicity persists on an intermittent schedule, a dose reduction may be necessary. The recommended first dose reduction in clinical settings is from 400 mg to 320 mg, which can be a guide for preclinical adjustments[11][12].

General Experimental Protocol

The following provides a generalized workflow for conducting a this compound efficacy study using patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models.

Xenograft Study Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Analysis Cell_Culture 1. Cell Line Culture or PDX Tissue Prep Implantation 2. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Monitoring 3. Tumor Growth Monitoring Implantation->Monitoring Randomization 4. Randomization into Treatment Groups Monitoring->Randomization Treatment 5. Drug Administration (Vehicle vs. This compound) Randomization->Treatment Measurements 6. Regular Measurement (Tumor Volume & Body Weight) Treatment->Measurements Measurements->Treatment Repeat Cycle Endpoint 7. Endpoint Analysis (Pharmacodynamics, Tumor Weight) Measurements->Endpoint

Caption: General experimental workflow for a this compound xenograft study.

Detailed Methodologies:

  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID, NSG) for establishing xenografts[13]. Allow animals to acclimatize for at least one week before any procedures.

  • Tumor Implantation:

    • CDX Models: Subcutaneously inject a suspension of cultured cancer cells (typically 1-10 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.

    • PDX Models: Implant small, sterile fragments of patient tumor tissue subcutaneously or orthotopically into the relevant organ site (e.g., mammary fat pad for breast cancer)[13][14].

  • Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize animals into treatment cohorts (e.g., Vehicle control, this compound low dose, this compound high dose) ensuring an even distribution of tumor sizes across groups.

  • Drug Administration:

    • Prepare this compound suspension fresh daily as described in Q4.

    • Administer the drug or vehicle via oral gavage according to the selected dosing schedule (e.g., twice daily, 4 days on/3 days off).

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volume and animal body weight 2-3 times per week.

    • Monitor animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-AKT, p-PRAS40) or histopathology[3][5].

References

Troubleshooting poor Capivasertib efficacy in a known sensitive cell line

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Capivasertib in in vitro experiments. This resource is designed to provide clear and actionable troubleshooting guidance to address common challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AZD5363) is a potent and selective, orally active small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4] It functions by binding to the ATP-binding pocket of AKT, which prevents the phosphorylation and subsequent activation of the kinase.[1] This blockade disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of many cellular processes including cell growth, proliferation, survival, and metabolism.[1][5][6] Dysregulation of this pathway is a frequent event in many cancers, making it an important therapeutic target.[1][7]

Q2: In which cancer cell lines is this compound expected to be effective?

A2: this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines, particularly those with hyperactivation of the PI3K/AKT/mTOR pathway.[1][8] Sensitivity is often correlated with specific genetic alterations, such as:

  • Mutations in PIK3CA

  • Mutations in AKT1

  • Loss or inactivation of the tumor suppressor PTEN[3][4][9]

Preclinical studies have shown efficacy in breast, prostate, and ovarian cancer cell lines, among others.[1][3]

Q3: My known this compound-sensitive cell line is showing unexpected resistance. What are the first steps to troubleshoot?

A3: When a sensitive cell line fails to respond as expected, a systematic review of the experimental setup is crucial.[10] Initial checks should focus on three main areas: the drug, the cells, and the assay itself. This guide will walk you through these troubleshooting steps.

Troubleshooting Guide: Poor this compound Efficacy

If you are observing reduced or no effect of this compound in a cell line known to be sensitive, follow this step-by-step guide to identify the potential cause.

Step 1: Verify the Integrity and Activity of this compound

The first possibility to rule out is an issue with the compound itself.

Question: How can I confirm my this compound stock is active?

Answer:

  • Check Storage and Handling: Confirm that the powdered compound and stock solutions have been stored according to the manufacturer's recommendations (typically at -20°C or -80°C). Avoid multiple freeze-thaw cycles, which can degrade the compound.[10][11] It is best practice to aliquot stock solutions for single use.

  • Prepare Fresh Solutions: If there is any doubt, prepare a fresh stock solution from the powdered compound.[11][12] Ensure the correct solvent (usually DMSO) is used and that the compound is fully dissolved.

  • Confirm Target Engagement: The most definitive way to check for drug activity is to perform a Western blot to assess the phosphorylation status of AKT's direct downstream targets. Treatment of a sensitive cell line with active this compound should result in a marked decrease in the phosphorylation of proteins like PRAS40 and GSK3β.[3]

Step 2: Assess the Health and Identity of the Cell Line

Problems with the cells are a common source of experimental variability and unexpected results.

Question: What common cell culture issues can affect this compound efficacy?

Answer:

  • Cell Line Authentication: Ensure your cell line is authentic and not misidentified or cross-contaminated. Use short tandem repeat (STR) profiling to confirm the identity of your cell line stock.

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling pathways, affecting drug response. Regularly test your cultures for mycoplasma.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, potentially causing changes in drug sensitivity.[10]

  • Culture Conditions: Maintain consistent cell culture conditions, including media formulation, serum percentage, and incubator CO2 and temperature levels. Variations can impact cell growth rates and signaling activity.

Step 3: Evaluate and Optimize the Experimental Assay

The assay used to measure efficacy can also be a source of error.

Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) is giving inconsistent results. What should I check?

Answer:

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Overly confluent or sparse cultures can respond differently to treatment.[10][13]

  • Assay Compatibility: Ensure your chosen viability assay is appropriate for your experimental conditions. For example, assays that measure metabolic activity can be confounded by treatments that alter cellular metabolism without directly causing cell death.[10] Consider using an alternative method (e.g., direct cell counting with trypan blue, or an ATP-based assay like CellTiter-Glo®) to confirm results.[11]

  • Drug-Assay Interference: Some compounds can interfere with assay reagents. For example, colored compounds can affect absorbance readings in MTT assays. Run proper controls, including media-only, vehicle-only, and compound-only wells, to check for interference.

Step 4: Investigate Biological Mechanisms of Resistance

If technical issues have been ruled out, the cause may be a biological change in the cells.

Question: How can I verify that this compound is inhibiting the AKT pathway in my cells?

Answer: The most direct way is to measure the phosphorylation of AKT and its downstream targets via Western blot. A successful inhibition by this compound should show:

  • A significant decrease in phosphorylated GSK3β and PRAS40.[3]

  • A potential increase in the phosphorylation of AKT itself (at Ser473 and Thr308), which can be a feedback mechanism upon pathway inhibition.[14]

Question: Could my cells have acquired resistance to this compound?

Answer: Yes, prolonged exposure to a targeted inhibitor can lead to acquired resistance.[15] Mechanisms can include:

  • Pathway Reactivation: Cells may rewire signaling pathways to bypass AKT inhibition and reactivate downstream effectors like mTORC1.[16][17] This can involve the upregulation of other kinases.

  • Changes in Protein Expression: Studies have shown that acquired resistance can be associated with reduced expression of proteins like 4EBP1.[8][18]

If acquired resistance is suspected, you would need to perform more in-depth molecular analyses, such as phosphoproteomics or RNA sequencing, to identify the underlying changes.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive Cell Lines

The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, demonstrating the range of sensitivity.

Cell LineCancer TypeIC50 (µM)
NCI-H929Multiple Myeloma0.068
WSU-DLCL2B-cell Lymphoma0.096
MOLT-16T-cell Leukemia0.115
OCUB-MBreast Cancer0.147
LNCaPProstate Cancer0.158
SU-DHL-6B-cell Lymphoma0.172
MM1SMultiple Myeloma0.206
UACC-893Breast Cancer0.232
CCRF-CEMT-cell Leukemia0.313
(Data sourced from the Genomics of Drug Sensitivity in Cancer database)[19]

Visualizations

Capivasertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits This compound This compound This compound->AKT Inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream GSK3b->Downstream FOXO->Downstream

This compound inhibits AKT in the PI3K signaling pathway.

Troubleshooting_Workflow Start Observation: Poor this compound Efficacy Check_Drug Step 1: Verify Drug Integrity - Check storage - Prepare fresh stock - Test in control sensitive line Start->Check_Drug Drug_OK Is Drug Active? Check_Drug->Drug_OK Check_Cells Step 2: Assess Cell Health - Check passage number - Test for mycoplasma - Authenticate via STR Drug_OK->Check_Cells Yes Resolve_Drug Root Cause: Inactive Compound Drug_OK->Resolve_Drug No Cells_OK Are Cells Healthy? Check_Cells->Cells_OK Check_Assay Step 3: Evaluate Assay - Optimize cell density - Check for interference - Validate with another method Cells_OK->Check_Assay Yes Resolve_Cells Root Cause: Cell Culture Issue Cells_OK->Resolve_Cells No Assay_OK Is Assay Reliable? Check_Assay->Assay_OK Check_Bio Step 4: Investigate Biology - Western blot for p-AKT targets - Assess for acquired resistance Assay_OK->Check_Bio Yes Resolve_Assay Root Cause: Assay Problem Assay_OK->Resolve_Assay No Resolve_Bio Root Cause: Biological Resistance Check_Bio->Resolve_Bio

A systematic workflow for troubleshooting poor efficacy.

Key Experimental Protocols

Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay

This protocol determines the number of viable cells in culture based on the quantification of ATP.[20]

  • Cell Seeding: Prepare a cell suspension and seed the desired number of cells (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium into a 96-well opaque-walled plate. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x drug dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21][22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21][22]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Data Recording: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 2: Western Blot for Phospho-AKT (Ser473) and Total AKT

This protocol is used to assess the inhibition of the AKT signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time (e.g., 2-6 hours).

    • After treatment, place plates on ice and wash cells once with ice-cold PBS.[23]

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[23][24]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[23][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]

    • Load samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and run electrophoresis to separate proteins by size.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23][25]

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.[23][25]

    • Wash the membrane three times for 10 minutes each with TBST.[23][24]

    • Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[23]

    • Wash the membrane again three times for 10 minutes each with TBST.[23]

  • Detection:

    • Prepare an ECL substrate according to the manufacturer's instructions and incubate with the membrane.[23]

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped using a stripping buffer and re-probed with an antibody against total AKT, and subsequently a loading control like β-actin or GAPDH.[26]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.[23]

References

Best practices for long-term storage of Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Capivasertib

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound, alongside troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years. For shorter durations, it can be stored at 4°C for up to 2 years.[1] It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. In DMSO, this compound solutions can be stored at -80°C for up to 1 year or at -20°C for up to 6 months.[1] The stability of compounds in DMSO can be compound-specific, and for critical experiments, using freshly prepared solutions is advisable.[2]

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. A stability study in human plasma showed that at 22°C (room temperature), this compound is stable for at least 6 hours.[3] For any storage longer than a typical workday, refrigeration or freezing is recommended.

Q4: What are the signs that my this compound may have degraded?

A4: Visual signs of degradation in solid this compound can include a change in color or clumping of the powder. For solutions, precipitation upon thawing can indicate instability. The most reliable way to assess degradation is through analytical methods such as HPLC, which can reveal the presence of degradation products and a decrease in the purity of the parent compound. If you observe unexpected or inconsistent results in your experiments, improper storage and subsequent degradation of this compound should be considered as a potential cause.

Q5: What are the known degradation pathways for this compound?

A5: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative (peroxide), and thermal stress.[4][5][6] This suggests that exposure to strong acids, bases, oxidizing agents, and high temperatures should be avoided during storage and handling.

Troubleshooting Guide: Storage and Stability Issues

This guide is intended to help researchers troubleshoot experimental issues that may be related to the storage and handling of this compound.

G cluster_0 Troubleshooting Experimental Inconsistencies with this compound A Start: Inconsistent or unexpected experimental results B Was the solid this compound stored correctly? (-20°C for long-term, 4°C for short-term) A->B C Improper storage of solid compound. Order a new batch of this compound. Review storage protocols. B->C No D Was the this compound solution prepared and stored correctly? (e.g., in DMSO at -80°C or -20°C) B->D Yes K End: Implement corrective actions and repeat experiment C->K E Improper preparation or storage of solution. Prepare fresh solutions from a reliable solid stock. Aliquot to avoid freeze-thaw cycles. D->E No F Have the solutions been subjected to multiple freeze-thaw cycles? D->F Yes E->K G Potential degradation due to freeze-thaw cycles. Prepare fresh aliquots from a stock solution. F->G Yes H Is there any visible precipitation in the solution? F->H No G->K I Precipitation indicates poor solubility or degradation. Gently warm and vortex to redissolve. If precipitation persists, prepare a fresh solution. H->I Yes J Consider analytical verification of compound purity and concentration (e.g., HPLC, LC-MS). H->J No I->K J->K

Caption: Troubleshooting workflow for this compound storage issues.

Data Presentation: Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on available data.

FormSolventTemperatureDurationReference
Solid (Powder) N/A-20°C3 years[1][7]
N/A4°C2 years[1]
N/A20-25°C (68-77°F)Not specified for long-term; used for pharmaceutical products[8]
Solution DMSO-80°C1 year[1][7]
DMSO-20°C6 months[1]
Ethanol-80°C1 year[7]
Human Plasma-60°C1 month[3]
Human Plasma4°C24 hours[3]
Human Plasma22°C6 hours[3]

Experimental Protocols

1. Protocol for Stability-Indicating HPLC Method

This protocol is adapted from a validated method for the estimation of this compound and its degradation products.[4][5][9][10]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Kromasil C18 (150 mm x 4.6 mm, 5µm).[5][9]

  • Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and 0.1% Triethylamine, with the pH adjusted to 2.5 using Formic acid.[5][9]

  • Flow Rate: 1.2 mL/min.[5][9]

  • Detection Wavelength: 257 nm.[5][9]

  • Procedure:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., Methanol or the mobile phase).

    • Prepare working solutions by diluting the stock solution with the mobile phase to fall within the linear range of the assay (e.g., 50-300 µg/mL).[4][5]

    • Inject the sample into the HPLC system.

    • The retention time for this compound is approximately 3.35 minutes under similar conditions.[4]

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.

2. Protocol for Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to test the specificity of stability-indicating analytical methods.[6]

  • Preparation of Sample Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent to a known concentration.

  • Acid Degradation:

    • To an aliquot of the stock solution, add 0.1N HCl.

    • Reflux the solution at 50°C for 2 hours.

    • Cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.

    • Dilute to the final volume with the diluent.

  • Alkali Degradation:

    • To an aliquot of the stock solution, add 0.1N NaOH.

    • Reflux the solution at 50°C for 2 hours.

    • Cool the solution and neutralize it with an equivalent amount of 0.1N HCl.

    • Dilute to the final volume with the diluent.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to the final volume with the diluent.

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat at a specified temperature (e.g., 60°C) for a defined period.

    • Alternatively, reflux a solution of this compound at a high temperature.

    • Prepare a sample for analysis by dissolving the heat-treated solid or diluting the heated solution.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method (as described above) to separate and quantify the degradation products.

Signaling Pathway

This compound is a potent and selective pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[11] It functions by blocking the phosphorylation of downstream AKT substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[12][13][14]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (AKT1/2/3) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival This compound This compound This compound->Akt Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Optimizing Capivasertib Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Capivasertib kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2][3] It functions by competing with ATP to bind to the kinase's active site, thereby preventing the phosphorylation of AKT's downstream substrates.[1][4] this compound targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[1][4] By inhibiting AKT, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1]

Q2: Why is optimizing the ATP concentration critical for a this compound kinase assay?

As an ATP-competitive inhibitor, the measured IC50 value of this compound is highly dependent on the ATP concentration in the assay.[5][6] The relationship between IC50, the inhibitor's binding affinity (Ki), and ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km), where Km is the Michaelis constant of the kinase for ATP.[6][7] Running assays at the Km for ATP allows for a more direct measurement of the inhibitor's binding affinity.[6] However, using physiological ATP concentrations (typically in the millimolar range) can provide a better prediction of the inhibitor's efficacy in a cellular context.[6][7]

Q3: What is the role of Dithiothreitol (DTT) in a kinase assay buffer?

Dithiothreitol (DTT) is a reducing agent used to prevent the oxidation of cysteine residues within the kinase. This helps to maintain the enzyme's proper conformation and catalytic activity.[8] The presence of a reducing agent like DTT is important for the stability and activity of many kinases.[9]

Q4: Can the type of substrate used affect the kinase assay results?

Yes, the choice of substrate can significantly influence the outcome of the assay. It is recommended to use a substrate that is specifically and efficiently phosphorylated by the AKT kinase. A commonly used substrate for AKT assays is a synthetic peptide derived from GSK-3.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Non-specific binding of detection antibodies: In antibody-based assays, the antibody may bind non-specifically to the plate or other components. 2. High kinase autophosphorylation: The kinase may be phosphorylating itself at a high rate.[12] 3. Reagent contamination: Reagents may be contaminated with ATP or ADP.[12]1. Increase the number of wash steps and include a blocking agent like Bovine Serum Albumin (BSA) in the buffer.[12] 2. Run a control reaction without the substrate to quantify autophosphorylation. If it is high, consider reducing the enzyme concentration.[12] 3. Use fresh, high-purity reagents.[13]
Low or No Signal 1. Inactive kinase: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal reagent concentrations: The concentrations of ATP, substrate, or kinase may not be optimal.[12] 3. Incorrect buffer composition: The buffer may lack necessary cofactors (e.g., MgCl2) or have a suboptimal pH.[12]1. Ensure the kinase has been stored and handled correctly. Test its activity with a known activator if available. 2. Perform titration experiments to determine the optimal concentration for each reagent. 3. Verify that the buffer composition is appropriate for AKT kinase activity. A typical buffer includes Tris-HCl, MgCl2, and DTT.[10][14]
High Variability Between Replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Inconsistent incubation times or temperatures: Variations in these parameters can affect reaction rates. 3. Plate edge effects: Wells on the edge of the plate may experience different evaporation rates or temperature fluctuations.1. Use calibrated pipettes and ensure proper mixing. 2. Use a reliable incubator and be precise with timing. 3. Avoid using the outermost wells of the plate for critical samples.
IC50 Value is Higher Than Expected 1. High ATP concentration: As this compound is an ATP-competitive inhibitor, a high ATP concentration will increase the apparent IC50 value.[6] 2. Use of a truncated kinase: Some inhibitors require the full-length kinase for optimal binding.[15]1. Reduce the ATP concentration to the Km value for the kinase. If the Km is unknown, it may need to be determined experimentally.[6] 2. Ensure that you are using the full-length, active form of the AKT enzyme.

Experimental Protocols

Protocol: Determining the Optimal Enzyme Concentration
  • Prepare a serial dilution of the AKT enzyme in the kinase reaction buffer.

  • Add a fixed, saturating concentration of substrate and ATP to each well of a multi-well plate.

  • Add the different concentrations of the AKT enzyme to the wells to initiate the reaction.

  • Incubate the plate at the desired temperature for a fixed amount of time.

  • Stop the reaction and measure the signal according to your assay's detection method.

  • Plot the signal versus the enzyme concentration and select a concentration that falls within the linear range of the assay.

Protocol: ATP Titration (Determining ATP Km)
  • Prepare a serial dilution of ATP in the kinase reaction buffer.

  • Add a fixed, optimal concentration of the AKT enzyme and substrate to each well.

  • Add the different concentrations of ATP to the wells to initiate the reaction.

  • Incubate the plate for a time period that ensures the reaction is in the linear phase.

  • Stop the reaction and measure the kinase activity.

  • Plot the kinase activity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Data Presentation

Table 1: Recommended Starting Buffer Conditions for this compound AKT Kinase Assays

ComponentRecommended ConcentrationPurpose
Tris-HCl (pH 7.5) 25-50 mMBuffering agent to maintain optimal pH.[10][14]
MgCl2 5-20 mMEssential cofactor for kinase activity.[10][12]
Dithiothreitol (DTT) 1-2 mMReducing agent to maintain kinase stability and activity.[10]
Bovine Serum Albumin (BSA) 0.1 mg/mLReduces non-specific binding and stabilizes the enzyme.[14][16]
Na3VO4 0.1 mMA general phosphatase inhibitor to prevent dephosphorylation of the substrate.[10]
β-glycerophosphate 5 mMA general phosphatase inhibitor.[10]
ATP At or near the Km of AKTTo allow for sensitive detection of an ATP-competitive inhibitor.[6]
AKT Substrate At or above the KmTo ensure the substrate is not a limiting factor.

Visualizations

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits FOXO FOXO AKT->FOXO Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth GSK3B->Cell_Growth FOXO->Cell_Growth This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Assay Optimization Enzyme_Titration 1. Enzyme Titration Start->Enzyme_Titration ATP_Titration 2. ATP Titration (Determine Km) Enzyme_Titration->ATP_Titration Substrate_Titration 3. Substrate Titration ATP_Titration->Substrate_Titration Inhibitor_Assay 4. Perform this compound Assay Substrate_Titration->Inhibitor_Assay Data_Analysis 5. Data Analysis (Calculate IC50) Inhibitor_Assay->Data_Analysis End Optimized Assay Data_Analysis->End

Caption: A generalized workflow for optimizing a kinase assay.

Troubleshooting_Logic Problem Assay Problem (e.g., Low Signal) Check_Enzyme Is the kinase active? Problem->Check_Enzyme Check_Reagents Are reagent concentrations optimal? Problem->Check_Reagents Check_Buffer Is the buffer composition correct? Problem->Check_Buffer Solution_Enzyme Use fresh, properly stored enzyme. Check_Enzyme->Solution_Enzyme No Solution_Reagents Perform titration experiments. Check_Reagents->Solution_Reagents No Solution_Buffer Verify pH and cofactors. Check_Buffer->Solution_Buffer No

Caption: A decision tree for troubleshooting low signal in a kinase assay.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of the AKT Inhibitors Capivasertib and Ipatasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical focus due to its frequent dysregulation in various malignancies.[1] This pathway governs essential cellular processes including growth, proliferation, survival, and metabolism.[1][2] Two leading ATP-competitive pan-AKT inhibitors, Capivasertib (AZD5363) and Ipatasertib (GDC-0068), have emerged as promising therapeutic agents.[1] This guide provides an objective in vitro comparison of their performance, supported by experimental data, to aid in research and development decisions.

Mechanism of Action: Targeting a Central Signaling Hub

Both this compound and Ipatasertib are potent, orally bioavailable, small-molecule inhibitors that target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][3][4][5] They function by competitively binding to the ATP-binding pocket of AKT, which prevents the phosphorylation and activation of its downstream targets.[1][6] This blockade disrupts the entire signaling cascade, ultimately leading to decreased cell proliferation and survival, and the induction of apoptosis.[2][6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (1, 2, 3) PIP3->AKT Activation PTEN PTEN PTEN->PIP3 mTOR mTOR AKT->mTOR Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Inhibitors This compound Ipatasertib Inhibitors->AKT Inhibition

Caption: The PI3K/AKT signaling pathway, indicating inhibition by this compound and Ipatasertib.

Biochemical Potency: A Nuanced Comparison

In vitro biochemical assays reveal subtle differences in the inhibitory concentrations (IC50) of this compound and Ipatasertib against the three AKT isoforms. This compound generally shows slightly higher potency against AKT1 and AKT2, while both inhibitors exhibit comparable potency against AKT3.[1] Lower IC50 values indicate greater potency.

Inhibitor AKT1 IC50 (nM) AKT2 IC50 (nM) AKT3 IC50 (nM)
This compound 3[1][7][8][9][10]7-8[1][7][8][9]7-8[1][7][8][9]
Ipatasertib 5[1]18[1]8[1][11]
Table 1: Comparative biochemical potency of this compound and Ipatasertib against purified AKT isoforms. Data is derived from various cell-free kinase assays.

In Vitro Cellular Effects: Proliferation, Apoptosis, and Cell Cycle

The biochemical potency of these inhibitors translates into distinct effects on cancer cells in vitro.

Cell Proliferation and Viability

Both this compound and Ipatasertib inhibit cell proliferation in a dose-dependent manner across a range of cancer cell lines.[7][12][13] Sensitivity to these inhibitors is often heightened in cell lines harboring specific genetic alterations, such as PTEN loss or activating mutations in PIK3CA, which lead to hyperactivation of the AKT pathway.[7][14]

Inhibitor Cell Line Cancer Type Key Genetic Alteration IC50 (µM)
Ipatasertib ARK1Uterine Serous CarcinomaPTEN wild-type6.62[12]
SPEC-2Uterine Serous CarcinomaPTEN null2.05[12]
HEC-1AEndometrial Cancer-4.65[13]
ECC-1Endometrial Cancer-2.92[13]
This compound -Various Solid & Hematologic Tumors-< 3 (in 41 of 182 lines)[7]
Table 2: In vitro anti-proliferative activity (IC50) of Ipatasertib and this compound in selected cancer cell lines after 72-hour exposure.
Downstream Pathway Inhibition

Consistent with their mechanism of action, both drugs effectively inhibit the phosphorylation of downstream AKT substrates. Treatment with either inhibitor leads to a decrease in the phosphorylation of targets like S6 ribosomal protein (p-S6), a key component of the mTOR pathway.[8][9][12][13] Interestingly, treatment can lead to a compensatory increase in the phosphorylation of AKT itself at sites like Ser473, which is indicative of target engagement by the drug within the cell.[8][9][12][13]

Induction of Apoptosis and Cell Cycle Arrest

By disrupting the pro-survival signaling of the AKT pathway, both this compound and Ipatasertib effectively induce apoptosis.[2][15] Studies on Ipatasertib show a dose-dependent increase in the activity of cleaved caspases 3, 8, and 9, indicating activation of both intrinsic and extrinsic apoptotic pathways.[12][13] Furthermore, these inhibitors can cause cell cycle arrest, with Ipatasertib inducing G1 or G2 phase arrest depending on the cell line.[12][13] this compound has also been shown to induce apoptosis and alter cell cycle progression.[16][17]

Experimental Protocols

The characterization and comparison of AKT inhibitors rely on standardized in vitro assays. Below are generalized protocols for key experiments.

Experimental_Workflow cluster_assays Perform Assays start Start: Cancer Cell Line Culture treatment Treatment: Add serial dilutions of This compound or Ipatasertib start->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT / MTS) incubation->viability western Western Blot (for p-AKT, p-S6, etc.) incubation->western apoptosis Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis analysis Data Analysis: Calculate IC50, Quantify Protein Levels viability->analysis western->analysis apoptosis->analysis end End: Comparative Efficacy analysis->end

Caption: General experimental workflow for the in vitro comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Mobility Shift)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT.

  • Objective: To determine the IC50 value of the inhibitor against each AKT isoform.

  • Principle: Active recombinant AKT enzymes are incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying inhibitor concentrations. A microfluidic chip-based electrophoresis system (e.g., Caliper LabChip) separates the phosphorylated product from the non-phosphorylated substrate based on changes in charge. The degree of inhibition is quantified by measuring the reduction in the fluorescent product.[1][7]

  • Procedure Outline:

    • Prepare a reaction mixture containing assay buffer, active AKT1, AKT2, or AKT3 enzyme, a fluorescently-labeled peptide substrate, and ATP (at the Km concentration for each isoform).[7]

    • Add serial dilutions of this compound or Ipatasertib to the wells of a microplate.

    • Initiate the kinase reaction by adding the enzyme/substrate mixture.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction.

    • Analyze the samples using a mobility shift assay instrument to separate and quantify the substrate and product.[7]

    • Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To determine the IC50 value of the inhibitor on cancer cell proliferation.

  • Principle: Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure Outline:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.[7][13][18]

    • Replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control (e.g., DMSO).[7][18]

    • Incubate the plates for a specified duration (typically 72 hours).[7][12][13][19]

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[12][13][18]

    • If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[12][18]

    • Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12][13][18]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates, allowing for the assessment of target engagement and downstream pathway modulation.

  • Objective: To measure the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets (e.g., GSK3β, S6, PRAS40).

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (both total and phosphorylated forms).

  • Procedure Outline:

    • Seed cells and treat with the inhibitor for a defined period (e.g., 2-24 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][18]

    • Block the membrane to prevent non-specific antibody binding.[18][20]

    • Incubate the membrane with a primary antibody specific for the target of interest (e.g., anti-p-AKT Ser473, anti-total-AKT).[20]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18][20]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[18][20]

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation.[1]

Summary and Conclusion

Both this compound and Ipatasertib are highly potent, pan-AKT inhibitors that effectively suppress the PI3K/AKT signaling pathway in vitro, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

  • This compound demonstrates slightly greater biochemical potency against AKT1 and AKT2 isoforms.

  • Ipatasertib has been extensively characterized in various cancer cell lines, with its efficacy clearly linked to the genetic background of the cells, particularly PTEN status.

The choice between these inhibitors for research or therapeutic development may depend on the specific AKT isoform of interest, the cellular and genetic context of the cancer being studied, and the desired pharmacological profile. The provided experimental protocols offer a robust framework for conducting in vitro assays to further characterize and compare these and other AKT inhibitors.

References

Validating Capivasertib's In Vivo Target Engagement: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of Western blot and alternative methodologies for validating the in vivo target engagement of Capivasertib, a potent and selective pan-AKT inhibitor. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate technique for specific research needs.

This compound is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] By competitively binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Validating the engagement of this compound with AKT in vivo is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining the optimal dosing strategy.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473). Activated AKT then phosphorylates a variety of downstream substrates, including glycogen (B147801) synthase kinase 3 beta (GSK3β) and proline-rich AKT substrate of 40 kDa (PRAS40), leading to the activation of mTOR and subsequent promotion of cell growth and proliferation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (T308, S473) AKT->pAKT GSK3b GSK3β pAKT->GSK3b Phosphorylates PRAS40 PRAS40 pAKT->PRAS40 Phosphorylates This compound This compound This compound->pAKT Inhibits pGSK3b p-GSK3β (Ser9) GSK3b->pGSK3b pPRAS40 p-PRAS40 (T246) PRAS40->pPRAS40 mTORC1 mTORC1 pPRAS40->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Diagram 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Western Blot for In Vivo Target Engagement

Western blot is a widely used and robust technique to assess changes in protein expression and post-translational modifications, such as phosphorylation, providing a direct readout of target engagement for kinase inhibitors.[3] In the context of this compound, Western blot analysis of tumor lysates from in vivo studies can quantify the reduction in phosphorylation of key AKT downstream substrates.

Experimental Workflow for Western Blot

Western_Blot_Workflow cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Animal_Dosing Animal Dosing with This compound or Vehicle Tumor_Collection Tumor Tissue Collection at Defined Timepoints Animal_Dosing->Tumor_Collection Tissue_Lysis Tissue Lysis in Buffer with Protease/Phosphatase Inhibitors Tumor_Collection->Tissue_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Tissue_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Separation of Proteins Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking with BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (p-AKT, p-GSK3β, etc.) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis of Phospho- and Total Protein Bands Detection->Densitometry Normalization Normalization of Phospho-protein to Total Protein and Loading Control Densitometry->Normalization Method_Comparison cluster_WB_attr cluster_IHC_attr cluster_NanoBRET_attr cluster_CETSA_attr Capivasertib_Target This compound Target Engagement In Vivo Validation Western_Blot Western Blot Capivasertib_Target->Western_Blot Measures downstream phosphorylation IHC Immunohistochemistry (IHC) Capivasertib_Target->IHC Visualizes protein localization and abundance NanoBRET NanoBRET™ Assay Capivasertib_Target->NanoBRET Directly measures drug-target binding CETSA Cellular Thermal Shift Assay (CETSA®) Capivasertib_Target->CETSA Measures target stabilization upon binding WB_Adv Advantages: - Widely available - Provides size info WB_Dis Disadvantages: - Semi-quantitative - Lower throughput IHC_Adv Advantages: - Spatial information - In situ analysis IHC_Dis Disadvantages: - Subjective scoring - Quantification challenges NanoBRET_Adv Advantages: - Highly quantitative - Live-cell/in vivo NanoBRET_Dis Disadvantages: - Requires genetic modification - Tracer dependent CETSA_Adv Advantages: - Label-free - Direct binding evidence CETSA_Dis Disadvantages: - Can be lower throughput - Not all proteins suitable

References

Predicting Capivasertib Efficacy: A Comparative Guide to Biomarkers of Sensitivity and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Capivasertib, a potent and selective pan-AKT inhibitor, has emerged as a promising therapeutic agent in cancers characterized by aberrant PI3K/AKT/mTOR pathway signaling.[1] Its clinical development has underscored the critical importance of predictive biomarkers to identify patient populations most likely to benefit and to understand mechanisms of resistance. This guide provides a comprehensive comparison of biomarkers for this compound sensitivity versus resistance, supported by experimental data and detailed methodologies.

Predictive Biomarkers of this compound Sensitivity

The primary biomarkers predictive of sensitivity to this compound are genetic alterations within the PI3K/AKT pathway. These alterations lead to the constitutive activation of AKT, rendering cancer cells dependent on this signaling cascade for their growth and survival.

Table 1: Key Predictive Biomarkers for this compound Sensitivity

BiomarkerAlteration TypePrevalence in HR+/HER2- Breast CancerClinical Significance
PIK3CA Activating mutations~40%Associated with sensitivity to this compound in combination with fulvestrant (B1683766).[2][3]
AKT1 Activating mutations (e.g., E17K)~4-7%The AKT1 E17K mutation is a direct activator of the pathway and a strong predictor of response.[3][4]
PTEN Loss of function (mutations or protein loss)~5-34%PTEN loss leads to increased AKT activation and is associated with this compound sensitivity.[3][5]
Experimental Protocols for Detecting Sensitivity Biomarkers

Accurate and robust detection of these biomarkers is crucial for patient selection. The following are summaries of commonly employed experimental protocols.

1. Next-Generation Sequencing (NGS) for PIK3CA, AKT1, and PTEN Alterations:

  • Methodology: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue. A whole-genome shotgun library is constructed and subjected to hybridization-based capture of all coding exons from 324 cancer-related genes, including PIK3CA, AKT1, and PTEN.[9] The captured DNA is then sequenced using an Illumina NGS platform to a high uniform depth.[9]

  • Data Analysis: A proprietary bioinformatics pipeline is used to identify substitutions, insertions, deletions, copy number alterations, and select gene rearrangements.[9]

2. Droplet Digital PCR (ddPCR) for AKT1 E17K Mutation Detection:

ddPCR offers high sensitivity for detecting low-frequency mutations.

  • Methodology: DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA). The ddPCR reaction mix includes primers and fluorescently labeled probes specific for the wild-type and E17K mutant AKT1 alleles.[10] The reaction mix is partitioned into thousands of nanoliter-sized droplets, and PCR amplification is performed in each droplet.

  • Data Analysis: After amplification, the fluorescence of each droplet is measured to determine the presence of the mutant and wild-type alleles. The fraction of mutant alleles can then be quantified.[10]

3. Immunohistochemistry (IHC) for PTEN Protein Loss:

IHC is a widely available method to assess protein expression levels.

  • Methodology: 3-5 micron sections of FFPE tumor tissue are deparaffinized and rehydrated.[11] Antigen retrieval is performed, followed by blocking of endogenous peroxidase activity. The sections are incubated with a primary antibody against PTEN (e.g., clone 6H2.1).[1] A secondary antibody conjugated to a peroxidase-labeled polymer is then applied, followed by a chromogen to visualize the staining.

  • Scoring: PTEN expression is evaluated in tumor cells, with surrounding benign glands and/or stroma serving as an internal positive control. Loss of PTEN is determined by a significant decrease or complete absence of staining in tumor cells compared to the internal control.[12] A common cutoff for PTEN deficiency is <10% of tumor cells showing positive staining.[13]

Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic biomarkers are used to confirm that this compound is engaging its target and modulating downstream signaling pathways. These are typically assessed in "window-of-opportunity" studies or from pre- and on-treatment biopsies.

Table 2: Key Pharmacodynamic Biomarkers for this compound

BiomarkerChange with this compoundMethod of DetectionClinical Significance
pPRAS40 DecreaseImmunohistochemistry (IHC)Indicates inhibition of AKT downstream signaling.
pGSK3β DecreaseImmunohistochemistry (IHC)Confirms target engagement and pathway inhibition.
Ki67 DecreaseImmunohistochemistry (IHC)Indicates a reduction in tumor cell proliferation.
Experimental Protocols for Detecting Pharmacodynamic Biomarkers

1. Immunohistochemistry (IHC) for pPRAS40, pGSK3β, and Ki67:

  • Methodology: Similar to the PTEN IHC protocol, FFPE tumor sections are stained with primary antibodies specific for phosphorylated PRAS40, phosphorylated GSK3β, or Ki67.

  • Scoring:

    • pPRAS40 and pGSK3β: Staining intensity and the percentage of positive tumor cells are evaluated to generate an H-score. A significant decrease in the H-score from baseline to on-treatment biopsy indicates a pharmacodynamic response.

    • Ki67: The percentage of tumor cells with positive nuclear staining is calculated. A reduction in the Ki67 proliferation index indicates a therapeutic effect.[14][15] Global scoring methods, where multiple fields of view are assessed, are recommended to account for tumor heterogeneity.[14][15]

Mechanisms and Biomarkers of this compound Resistance

Resistance to this compound can be intrinsic or acquired. Understanding the molecular mechanisms of resistance is key to developing strategies to overcome it.

Table 3: Mechanisms and Biomarkers of Acquired Resistance to this compound

MechanismBiomarkerClinical Implication
Reactivation of mTORC1 signaling Sustained or increased pS6 despite AKT inhibitionSuggests a potential benefit of combination therapy with mTOR inhibitors.
Upregulation of Estrogen Receptor (ER) signaling Increased ER expression or activityProvides a rationale for combining this compound with ER-targeting therapies like fulvestrant.
Reduced 4EBP1 activity Low 4EBP1 expressionMay predict for acquired resistance.
Experimental Protocols for Investigating Resistance Mechanisms

1. Western Blotting for Phosphoprotein Analysis:

Western blotting is a standard laboratory technique to assess changes in protein phosphorylation.

  • Methodology: Protein lysates are extracted from tumor cells or tissues. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., AKT, S6). A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence or fluorescence.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins are quantified. A ratio of phosphorylated to total protein is calculated to assess changes in signaling activity.[16][17][18]

Performance Comparison with Alternative Therapies

This compound is often considered in the context of other PI3K/AKT/mTOR pathway inhibitors, particularly in HR+/HER2- breast cancer.

Table 4: Comparative Efficacy of this compound vs. Alpelisib and Everolimus in HR+/HER2- Advanced Breast Cancer

TherapyClinical TrialPatient PopulationMedian Progression-Free Survival (PFS)
This compound + Fulvestrant CAPItello-291PIK3CA/AKT1/PTEN-altered7.3 months
Placebo + Fulvestrant CAPItello-291PIK3CA/AKT1/PTEN-altered3.1 months
Alpelisib + Fulvestrant SOLAR-1PIK3CA-mutated11.0 months
Placebo + Fulvestrant SOLAR-1PIK3CA-mutated5.7 months
Everolimus + Exemestane BOLERO-2Overall population7.8 months
Placebo + Exemestane BOLERO-2Overall population3.2 months

Table 5: Comparative Safety Profile of this compound vs. Alpelisib

Adverse Event (Grade ≥3)This compound + FulvestrantAlpelisib + Fulvestrant
Diarrhea 9.3%6.7%
Rash 12.1%9.9%
Hyperglycemia 2.3%36.6%

Data from ASCO Rapid Recommendation Update.[19]

Signaling Pathways and Experimental Workflows

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits PDK1->AKT Activates mTORC2 mTORC2 mTORC2->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits This compound This compound This compound->AKT Inhibits CellCycle Cell Cycle Progression, Proliferation, Survival mTORC1->CellCycle Promotes GSK3b->CellCycle Inhibits FOXO->CellCycle Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Biomarker_Workflow cluster_patient Patient Selection cluster_biopsy Sample Acquisition cluster_analysis Biomarker Analysis cluster_decision Treatment Decision Patient Patient with Advanced Cancer Biopsy Tumor Biopsy (FFPE or ctDNA) Patient->Biopsy NGS NGS (e.g., FoundationOne CDx) Biopsy->NGS ddPCR ddPCR Biopsy->ddPCR IHC IHC Biopsy->IHC BiomarkerPositive Biomarker Positive (PIK3CA/AKT1/PTEN alt.) NGS->BiomarkerPositive Alteration Detected BiomarkerNegative Biomarker Negative NGS->BiomarkerNegative No Alteration ddPCR->BiomarkerPositive Mutation Detected ddPCR->BiomarkerNegative No Mutation IHC->BiomarkerPositive Protein Loss Detected IHC->BiomarkerNegative Protein Intact CapivasertibTx This compound-based Therapy BiomarkerPositive->CapivasertibTx AlternativeTx Alternative Therapy BiomarkerNegative->AlternativeTx

Caption: Experimental workflow for biomarker-driven patient selection for this compound therapy.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Capivasertib with other AKT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of the cross-resistance profile of Capivasertib (AZD5363), an ATP-competitive pan-AKT inhibitor, with other AKT inhibitors. By examining experimental data and detailing underlying mechanisms, this document serves as a critical resource for navigating the complexities of acquired resistance to AKT-targeted therapies.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in various cancers.[1][2] This has made AKT a prime target for therapeutic intervention. This compound is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3] However, as with many targeted therapies, the emergence of acquired resistance presents a significant clinical challenge.[4] This guide explores the cross-resistance patterns between this compound and other classes of AKT inhibitors, including other ATP-competitive inhibitors like Ipatasertib and allosteric inhibitors such as MK-2206.

Quantitative Analysis of Cross-Resistance

The development of this compound-resistant cancer cell lines has enabled the direct assessment of cross-resistance to other AKT inhibitors. The following table summarizes the 50% growth inhibition (GI50) values and resistance factors (RF) for this compound and other AKT inhibitors in a parental ovarian carcinoma cell line (A2780) and its this compound-resistant derivative (254Rp).[5]

CompoundClassA2780 Parental GI50 (µM)A2780 254Rp (this compound-Resistant) GI50 (µM)Resistance Factor (RF)
This compoundATP-competitive0.146.33~45
IpatasertibATP-competitive0.146.33~45
MK-2206Allosteric0.082.17~27

Data sourced from Jakubowski, J. M. (2019). Investigating mechanisms of acquired resistance to the AKT inhibitor this compound (AZD5363) [PhD thesis]. University of Kent.[5]

These data clearly demonstrate significant cross-resistance between this compound and another ATP-competitive inhibitor, Ipatasertib, in this model system. Notably, the this compound-resistant cell line also exhibits substantial resistance to the allosteric inhibitor MK-2206, suggesting a resistance mechanism that impacts both classes of inhibitors in this specific context.

Mechanisms of Resistance and Cross-Resistance

The landscape of cross-resistance is dictated by the specific molecular alterations that drive resistance to the primary inhibitor.

Resistance to ATP-Competitive Inhibitors (e.g., this compound, Ipatasertib):

Acquired resistance to ATP-competitive AKT inhibitors often involves the activation of bypass signaling pathways that circumvent the need for AKT activity.[6] This can lead to a broader cross-resistance profile. For instance, in some models, resistance to Ipatasertib is driven by the rewiring of compensatory signaling pathways, which can also render the cells resistant to allosteric inhibitors.[6]

Resistance to Allosteric Inhibitors (e.g., MK-2206):

In contrast, resistance to allosteric inhibitors is frequently associated with mutations within the AKT gene itself, particularly in the allosteric binding pocket.[6] A notable example is the AKT1 W80C mutation, which confers resistance to MK-2206.[6] Importantly, cells harboring this specific mutation may remain sensitive to ATP-competitive inhibitors like Ipatasertib, indicating a lack of cross-resistance in this scenario.[6] This highlights the target-centric nature of resistance to this class of inhibitors.

The following diagram illustrates the AKT signaling pathway and the distinct binding sites of ATP-competitive and allosteric inhibitors.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors AKT Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (T308) TSC2 TSC2 AKT->TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) mTORC1 mTORC1 TSC2->mTORC1 Inhibits S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Survival S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibits translation This compound This compound (ATP-competitive) This compound->AKT Binds to ATP pocket MK2206 MK-2206 (Allosteric) MK2206->AKT Binds to allosteric site

Caption: PI3K/AKT signaling pathway and inhibitor targets.

Experimental Protocols

To facilitate the replication and validation of cross-resistance studies, detailed methodologies for key experiments are provided below.

Generation of this compound-Resistant Cell Lines

A common method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of the drug over a prolonged period.

  • Initial Culture: Parental cancer cell lines (e.g., A2780 ovarian carcinoma) are cultured in standard growth medium.

  • Drug Exposure: Cells are treated with an initial sub-lethal concentration of this compound (e.g., starting at the GI20 concentration).

  • Dose Escalation: As cells adapt and resume proliferation, the concentration of this compound is gradually increased in a stepwise manner. This process is continued over several months until the cells can proliferate in a high concentration of the drug (e.g., 1-5 µM).[7]

  • Verification: The resistant phenotype is confirmed by comparing the GI50 value of the resistant cell line to the parental cell line using a cell viability assay.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of the AKT inhibitors (this compound, Ipatasertib, MK-2206) is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: For MTT assays, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 490-570 nm).[8]

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control, and GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis for AKT Pathway Activation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the AKT signaling pathway.

  • Cell Lysis: Cells are treated with AKT inhibitors for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against phosphorylated and total forms of AKT, and downstream targets like PRAS40 and S6 ribosomal protein.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Dual-Luciferase Reporter Assay for Cap-Dependent Translation

This assay can be used to investigate resistance mechanisms involving altered protein synthesis.

  • Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of a cap-dependent promoter and a Renilla luciferase control plasmid.

  • Drug Treatment: After transfection, cells are treated with this compound or other inhibitors.

  • Cell Lysis: Cells are lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in the same lysate using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase signal is first measured, then quenched, and the Renilla luciferase signal is initiated and measured.[10][11]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of cap-dependent translation.

Conclusion

The cross-resistance profile of this compound is complex and context-dependent. While significant cross-resistance is observed with other ATP-competitive AKT inhibitors, the pattern of resistance to allosteric inhibitors is more variable and is dictated by the specific molecular mechanisms of resistance. A thorough understanding of these resistance profiles, supported by robust experimental data, is crucial for the rational design of combination therapies and for the development of strategies to overcome resistance to AKT-targeted agents in the clinic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate these critical aspects of AKT inhibitor resistance.

References

The Synergistic Alliance of Capivasertib and Fulvestrant in Advanced Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The combination of Capivasertib, a potent AKT inhibitor, and fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic strategy for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer, particularly after progression on prior endocrine therapies. This guide provides a comprehensive comparison of the combination therapy against fulvestrant monotherapy, supported by key experimental data from pivotal clinical trials, detailed methodologies, and visualizations of the underlying biological pathways and study designs.

Comparative Efficacy: Insights from Clinical Trials

Key Quantitative Data from Clinical Trials

The following tables summarize the key efficacy data from the FAKTION and CAPItello-291 trials, highlighting the benefit of adding this compound to fulvestrant.

Table 1: Efficacy of this compound plus Fulvestrant in the FAKTION Trial (Phase II)

EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Overall Population
Median PFS10.3 months[7][9]4.8 months[7][9]0.56 (0.38–0.81)[9]0.0023[9]
Median OS29.3 months[7][9]23.4 months[7][9]0.66 (0.45–0.97)[9]0.035[9]
PI3K/AKT/PTEN-altered
Median PFS12.8 months[10]4.6 months[10]0.44 (0.26–0.72)[10]0.0014[10]
Median OS38.9 months[10]20.0 months[10]0.46 (0.27–0.79)[10]0.0047[10]

Table 2: Efficacy of this compound plus Fulvestrant in the CAPItello-291 Trial (Phase III)

EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Overall Population
Median PFS7.2 months[2][8]3.6 months[2][8]0.60 (0.51-0.71)[3]<0.001[11]
Objective Response Rate22.9%[2][8]12.2%[2][8]--
AKT pathway-altered
Median PFS7.3 months[8][12]3.1 months[8][12]0.50 (0.38-0.65)[11]<0.001[11]
Objective Response Rate28.8%[2][8]9.7%[2][8]--

Experimental Protocols

The robust clinical data supporting the synergistic effect of this compound and fulvestrant are derived from well-designed clinical trials. Below are the key aspects of the experimental protocols for the FAKTION and CAPItello-291 studies.

FAKTION Trial (Phase II)
  • Objective: To assess the efficacy and safety of adding this compound to fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had relapsed or progressed on an aromatase inhibitor.[7][13]

  • Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[13]

  • Patient Population: 140 postmenopausal women with HR-positive, HER2-negative advanced breast cancer resistant to aromatase inhibitors.[9][13] Previous treatment with a CDK4/6 inhibitor was not an inclusion criterion.[13]

  • Treatment Arms:

    • Arm 1: this compound plus fulvestrant.[9]

    • Arm 2: Placebo plus fulvestrant.[9]

  • Endpoints:

    • Primary: Progression-free survival (PFS).[6]

    • Secondary: Overall survival (OS), objective response rate (ORR), and safety.[9]

  • Biomarker Analysis: A prespecified examination of the effect of PI3K/AKT/PTEN pathway alterations was conducted.[13]

CAPItello-291 Trial (Phase III)
  • Treatment Arms:

  • Endpoints:

    • Key Secondary: Overall survival (OS), objective response rate (ORR), and safety.[14]

Visualizing the Science

To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound and Fulvestrant Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Estrogen Estrogen ER ER Estrogen->ER Binds & Activates Gene Transcription Gene Transcription ER->Gene Transcription Promotes Gene Transcription->Cell Proliferation & Survival This compound This compound This compound->AKT Inhibits Fulvestrant Fulvestrant Fulvestrant->ER Degrades

Caption: Dual inhibition of the PI3K/AKT and ER signaling pathways by this compound and Fulvestrant.

CAPItello-291 Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient Population HR+/HER2- Advanced Breast Cancer (Progressed on Aromatase Inhibitor +/- CDK4/6i) Biomarker Assessment Tumor Tissue Analysis for PIK3CA, AKT1, PTEN alterations Patient Population->Biomarker Assessment Randomization Randomization Biomarker Assessment->Randomization Arm A This compound + Fulvestrant Randomization->Arm A Arm B Placebo + Fulvestrant Randomization->Arm B PFS Assessment Primary Endpoint: Progression-Free Survival (Overall & AKT-pathway altered) Arm A->PFS Assessment Arm B->PFS Assessment Secondary Endpoints Overall Survival, Objective Response Rate, Safety PFS Assessment->Secondary Endpoints

Caption: High-level overview of the CAPItello-291 clinical trial design.

Conclusion

References

Comparative Analysis of Capivasertib's Off-Target Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Capivasertib's Kinase Selectivity Against Other AKT Inhibitors

This compound (AZD5363) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth, proliferation, survival, and metabolism, making it a key target in oncology[4][5]. While this compound has demonstrated clinical efficacy, particularly in breast cancer, a thorough understanding of its off-target kinase inhibition profile is crucial for predicting potential side effects and identifying opportunities for combination therapies[6][7][8]. This guide provides a comparative analysis of this compound's off-target profile against other AKT inhibitors, supported by experimental data and detailed methodologies.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro biochemical potency of this compound and the comparator AKT inhibitor, Ipatasertib (GDC-0068), against their primary targets and a panel of off-target kinases.

Table 1: On-Target Potency of AKT Inhibitors

InhibitorTargetIC50 (nM)
This compound (AZD5363) AKT13[1][9]
AKT27-8[1][9]
AKT37-8[1][9]
Ipatasertib (GDC-0068) AKT15[9]
AKT218[9]
AKT38[9]

Table 2: Comparative Off-Target Kinase Inhibition Profile

KinaseThis compound (AZD5363) IC50 (nM)Ipatasertib (GDC-0068) IC50 (nM)Ipatasertib (GDC-0068) % Inhibition @ 1µM
p70S6KSimilar to AKT isoforms860>70%
PKASimilar to AKT isoforms3100<70%
ROCK1470Not ReportedNot Reported
ROCK260Not ReportedNot Reported
PRKG1αNot Reported98>70%
PRKG1βNot Reported69>70%

Note: A comprehensive kinome scan for this compound with percentage inhibition against a broad kinase panel was not publicly available at the time of this analysis. The data for Ipatasertib is from a screen against 230 kinases, where only the three kinases listed showed greater than 70% inhibition at a 1µM concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

PI3K/AKT/mTOR Signaling Pathway

This pathway illustrates the central role of AKT and the mechanism of action for ATP-competitive inhibitors like this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth This compound This compound This compound->AKT Inhibits ATP Binding GF Growth Factor GF->RTK Binds PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

KINOMEscan Experimental Workflow

This diagram outlines the steps of the KINOMEscan competition binding assay used for kinase inhibitor profiling.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis node1 DNA-tagged Kinase Library node4 Incubate Kinase, Immobilized Ligand, and Test Compound node1->node4 node2 Immobilized Ligand (on solid support) node2->node4 node3 Test Compound (e.g., this compound) node3->node4 node5 Wash to remove unbound kinase node4->node5 node6 Quantify bound kinase via qPCR of DNA tag node5->node6 node7 Calculate % Inhibition or Kd value node6->node7

Caption: A generalized workflow for the KINOMEscan competition binding assay.

Caliper Mobility Shift Assay Workflow

This diagram illustrates the workflow for the Caliper mobility shift assay, a method to determine kinase activity and inhibition.

Caliper_MSA_Workflow cluster_reaction Kinase Reaction cluster_separation Microfluidic Separation cluster_detection Detection & Analysis node1 Prepare reaction mix: Kinase, Fluorescent Substrate, ATP node2 Add Test Compound (e.g., this compound) node1->node2 node3 Incubate at room temperature node2->node3 node4 Stop reaction (optional) node3->node4 node5 Load sample onto microfluidic chip node4->node5 node6 Apply electric field to separate Substrate and Product node5->node6 node7 Detect fluorescence of separated Substrate and Product peaks node6->node7 node8 Calculate % Conversion and % Inhibition node7->node8

Caption: A generalized workflow for the Caliper mobility shift kinase assay.

Experimental Protocols

KINOMEscan® Competition Binding Assay

The KINOMEscan® assay is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases. It is an ATP-independent assay, which provides a direct measure of the binding affinity (dissociation constant, Kd).

Principle: The assay is based on a competitive displacement of a proprietary, immobilized, broad-spectrum kinase inhibitor by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound (e.g., this compound) is incubated in solution with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding of the test compound. This can then be used to calculate a Kd value or percentage inhibition at a specific concentration.

Caliper Mobility Shift Kinase Assay

The Caliper Life Sciences mobility shift assay is a microfluidic-based method for measuring the activity of kinases. It separates the non-phosphorylated substrate from the phosphorylated product based on differences in their electrophoretic mobility.

Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The kinase phosphorylates the substrate, adding a negatively charged phosphate (B84403) group. This change in charge allows the substrate and product to be separated by electrophoresis in a microfluidic chip. The amount of product formed is proportional to the kinase activity.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a fluorescently labeled peptide substrate, and ATP. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase reaction buffer with either the test compound or a vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: The reaction can be stopped by adding a stop buffer containing EDTA.

  • Microfluidic Separation: Samples are introduced into a microfluidic chip on a LabChip® instrument. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the less negatively charged substrate.

  • Detection: As the substrate and product pass a detector, their fluorescence is measured, resulting in two distinct peaks.

  • Data Analysis: The area of the product and substrate peaks are used to calculate the percentage of substrate conversion. The percentage of inhibition is then calculated by comparing the conversion in the presence of the test compound to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Discussion of Off-Target Profile

In comparison, Ipatasertib (GDC-0068) has been profiled against a broad panel of 230 kinases. At a concentration of 1µM, it inhibited only three kinases—PRKG1α, PRKG1β, and p70S6K—by more than 70%. This suggests a high degree of selectivity for Ipatasertib. The off-target inhibition of p70S6K by both this compound and Ipatasertib is noteworthy, as p70S6K is a downstream effector in the PI3K/AKT/mTOR pathway. Inhibition of both AKT and p70S6K could potentially lead to a more complete blockade of this signaling cascade.

The inhibition of ROCK kinases by this compound is another important consideration. ROCK kinases are involved in regulating cell shape, motility, and contraction. Inhibition of these kinases could contribute to both therapeutic and adverse effects.

The lack of a comprehensive, publicly available kinome scan for this compound limits a direct, head-to-head comparison of its off-target profile with that of Ipatasertib. Such data would be invaluable for a more complete understanding of this compound's selectivity and for anticipating its full range of biological effects. Future studies providing a broad kinase inhibition profile for this compound will be crucial for refining its clinical use and for the rational design of combination therapies.

References

Overcoming Resistance: A Comparative Analysis of Capivasertib's Mechanism of Action in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Capivasertib, a potent and selective ATP-competitive pan-AKT inhibitor, has shown significant promise in clinical trials, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance is a critical challenge.[4][5] This guide provides a comparative analysis of this compound's mechanism of action in sensitive versus resistant cell lines, supported by experimental data, to elucidate the molecular underpinnings of resistance and explore strategies to overcome it.

Unraveling the Mechanisms of this compound Resistance

Acquired resistance to this compound is multifactorial, often involving the reactivation of downstream signaling pathways or the activation of bypass tracks that circumvent AKT inhibition. Understanding these mechanisms is paramount for developing effective combination therapies and identifying predictive biomarkers.

Key Resistance Mechanisms:
  • Reactivation of mTORC1 Signaling: A frequent mechanism of resistance involves the reactivation of the mTORC1 pathway, a key downstream effector of AKT.[4][6] In resistant breast cancer models, this can occur despite sustained inhibition of AKT, often through the upregulation of PDK1 and mTORC2.[4] This highlights the pathway's ability to rewire and bypass the intended therapeutic blockade.

  • Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer models with AKT1 mutations, acquired resistance to this compound has been linked to the upregulation of ER signaling.[4][6] This increased ER activity can, in turn, contribute to the reactivation of mTORC1, creating a feedback loop that sustains proliferation.

  • Increased Cap-Dependent Protein Synthesis: Studies in ovarian carcinoma cell lines have demonstrated that resistance can be driven by increased cap-dependent protein synthesis.[7][8] This is mediated by a reduction in the expression of 4EBP1, a key inhibitor of translation initiation.[7][8] Overexpression of 4EBP1 has been shown to resensitize these resistant cells to this compound.[7][8]

  • Upregulation of Anti-Apoptotic Proteins: In esophageal cancer, resistance to chemotherapy, which can be reversed by this compound, is associated with the upregulation of the anti-apoptotic protein Mcl-1.[9] This upregulation is linked to the activation of the AKT pathway, and this compound's inhibition of AKT leads to a decrease in Mcl-1 levels, thereby restoring chemosensitivity.[9]

Comparative Performance Data

The following tables summarize key quantitative data from studies investigating this compound resistance, comparing its effects in sensitive and resistant cell lines and the efficacy of combination therapies.

Cell Line ModelCancer TypeResistance MechanismFold Change in this compound ResistanceReference
A2780 254R-BOvarian CarcinomaReduced 4EBP1 expression, increased cap-dependent protein synthesisNot explicitly stated, but overexpression of 4EBP1 reduced resistance by 6-11 fold.[7]
AKT1 E17K mutant PDOsBreast CancerUpregulation of ER signaling, reactivation of mTORC1Not explicitly quantified in fold change.[4]
KYSE-70-REsophageal CancerUpregulation of Mcl-1Not explicitly quantified in fold change.[9]
Therapeutic StrategyCancer ModelOutcomeKey FindingsReference
This compound + Fulvestrant (B1683766) ER+ HER2- Breast Cancer (CAPItello-291 trial)Improved Progression-Free Survival (PFS)Median PFS of 7.2 months vs. 3.6 months with placebo + fulvestrant.[1]
mTOR Inhibition This compound-resistant AKT1 mutant breast cancer modelsResensitization to this compoundmTOR inhibition restored sensitivity to this compound.[4][6]
This compound + Cisplatin Chemo-resistant Esophageal CancerSynergistic anti-tumor effectCombination significantly inhibited tumor growth and extended overall survival in mouse models.[9]

Signaling Pathways in Sensitive vs. Resistant Cells

The following diagrams illustrate the key signaling pathways in cancer cells sensitive and resistant to this compound, highlighting the molecular alterations that drive resistance.

G cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4EBP1 mTORC1->FourEBP1 Proliferation_S Proliferation & Survival S6K->Proliferation_S eIF4E eIF4E FourEBP1->eIF4E eIF4E->Proliferation_S Capivasertib_S This compound Capivasertib_S->AKT RTK_R Receptor Tyrosine Kinase (RTK) PI3K_R PI3K RTK_R->PI3K_R PIP3_R PIP3 PI3K_R->PIP3_R PIP2 to PIP3 PIP2_R PIP2 AKT_R AKT PIP3_R->AKT_R mTORC1_R mTORC1 (Reactivated) AKT_R->mTORC1_R Mcl1 Mcl-1 (Upregulated) AKT_R->Mcl1 S6K_R S6K mTORC1_R->S6K_R FourEBP1_R 4EBP1 (Reduced) mTORC1_R->FourEBP1_R Proliferation_R Proliferation & Survival S6K_R->Proliferation_R eIF4E_R eIF4E FourEBP1_R->eIF4E_R eIF4E_R->Proliferation_R Capivasertib_R This compound Capivasertib_R->AKT_R Bypass Bypass Signaling (e.g., Upregulated ER) Bypass->mTORC1_R Mcl1->Proliferation_R

Figure 1. Simplified signaling pathways in this compound-sensitive versus -resistant cells.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a summary of the key methodologies employed in the cited studies to investigate this compound resistance.

Cell Culture and Development of Resistant Lines
  • Parental Cell Lines: Studies typically begin with well-characterized cancer cell lines known to be sensitive to this compound (e.g., A2780 ovarian cancer, various breast cancer cell lines).

  • Generation of Resistant Clones: Resistant cell lines are generated by chronically exposing the parental cells to gradually increasing concentrations of this compound over several months. The emergence of resistant colonies is monitored, and these are then isolated and expanded.

Molecular and Cellular Assays
  • Western Blotting: This technique is used to assess the protein expression and phosphorylation status of key components of the AKT/mTORC1 pathway (e.g., total AKT, phospho-AKT, 4EBP1, S6K, Mcl-1). Cell lysates from sensitive and resistant cells, treated with and without this compound, are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to determine the IC50 values of this compound in sensitive and resistant cell lines. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).

  • Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing are employed to measure changes in the mRNA levels of genes implicated in resistance, such as ESR1 (encoding the estrogen receptor) or EIF4EBP1 (encoding 4EBP1).

  • Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures derived from patient tumors that more accurately recapitulate the in vivo tumor microenvironment. These are used to assess drug sensitivity and resistance in a more clinically relevant model.[4]

In Vivo Tumor Models

  • Xenograft Models: Human cancer cell lines (both sensitive and resistant) are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, a combination therapy, or a vehicle control. Tumor growth is monitored over time to assess treatment efficacy.

G start Start with this compound-Sensitive Parental Cell Line culture Chronic Exposure to Increasing Concentrations of this compound start->culture isolate Isolate and Expand Resistant Colonies culture->isolate confirm Confirm Resistance (e.g., IC50 Shift) isolate->confirm characterize Molecular Characterization of Resistant vs. Sensitive Cells confirm->characterize functional Functional Assays confirm->functional western Western Blot (pAKT, pS6, 4EBP1) characterize->western qpcr qRT-PCR / RNA-seq (Gene Expression) characterize->qpcr end Identify Resistance Mechanisms & Effective Combination Strategies western->end qpcr->end viability Cell Viability (Combination Therapies) functional->viability invivo In Vivo Validation (Xenograft Models) functional->invivo viability->end invivo->end

Figure 2. General experimental workflow for studying this compound resistance.

Conclusion and Future Directions

The development of resistance to this compound is a complex process involving multiple molecular mechanisms, with the reactivation of the mTORC1 pathway being a central theme. The preclinical and clinical data strongly support the use of combination therapies to overcome or delay the onset of resistance. Strategies combining this compound with ER antagonists like fulvestrant or with mTOR inhibitors have shown considerable promise.

Future research should focus on:

  • Identifying robust biomarkers that can predict which patients are most likely to develop resistance and which combination therapies will be most effective.

  • Investigating the role of the tumor microenvironment in mediating resistance to AKT inhibition.

  • Developing novel therapeutic strategies that target the identified resistance mechanisms, potentially involving triplet combinations or next-generation inhibitors.

By continuing to dissect the intricate signaling networks that govern this compound resistance, the scientific community can pave the way for more durable and effective treatments for patients with advanced cancers.

References

Validating PIK3CA Mutations as a Predictive Biomarker for Capivasertib Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Capivasertib, an AKT inhibitor, with other therapeutic alternatives for cancers harboring PIK3CA mutations. It includes supporting experimental data from clinical trials, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.

This compound: An Overview

This compound (Truqap®) is a potent and selective inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in human cancers.[2] Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, leading to constitutive activation of the PI3K/AKT pathway.[2] this compound's mechanism of action involves inhibiting this aberrant signaling, thereby hindering cancer cell growth and survival.[3]

In November 2023, the U.S. Food and Drug Administration (FDA) approved this compound in combination with fulvestrant (B1683766) for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations, following progression on at least one endocrine-based regimen.[4][5] This approval was based on the results of the Phase III CAPItello-291 trial.[5][6]

Comparative Efficacy of this compound

The CAPItello-291 trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with this compound plus fulvestrant compared to placebo plus fulvestrant, particularly in the population with PIK3CA/AKT1/PTEN alterations.

Table 1: Progression-Free Survival (PFS) in the CAPItello-291 Trial
Patient PopulationTreatment ArmMedian PFS (months)Hazard Ratio (95% CI)p-value
PIK3CA/AKT1/PTEN-altered This compound + Fulvestrant (n=155)7.3[5][7][8]0.50 (0.38 - 0.65)[5][7]< 0.0001[5][7]
Placebo + Fulvestrant (n=134)3.1[5][7][8]
Overall Population This compound + Fulvestrant (n=355)7.2[8][9]0.60 (0.51 - 0.71)[9][10]< 0.001[9]
Placebo + Fulvestrant (n=353)3.6[8][9]
Biomarker-negative This compound + Fulvestrant5.3[11]0.79 (0.61 - 1.02)[5]Not Statistically Significant[8]
Placebo + Fulvestrant3.7[11]

Data sourced from the CAPItello-291 clinical trial.[5][7][8][9][11]

An exploratory analysis of patients without PIK3CA/AKT1/PTEN alterations showed a numerical but not statistically significant improvement in PFS, highlighting the importance of these mutations in predicting response to this compound.[5][8]

Comparison with an Alternative PI3K Inhibitor: Alpelisib (B612111)

Alpelisib (Piqray®) is a PI3Kα-specific inhibitor also approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[12] While direct head-to-head trial data is limited, a comparison of key clinical trial findings provides insight into their relative performance.

Table 2: Cross-Trial Comparison of this compound and Alpelisib
FeatureThis compound (CAPItello-291)Alpelisib (SOLAR-1)
Mechanism of Action Pan-AKT inhibitor[11]PI3Kα inhibitor[12]
Patient Population HR+/HER2- advanced breast cancer with PIK3CA/AKT1/PTEN alterations, post-endocrine therapy[4][5]HR+/HER2- advanced breast cancer with PIK3CA mutations, post-endocrine therapy
Median PFS (mutant population) 7.3 months[5][7][8]11.0 months
Hazard Ratio (vs. control) 0.50[5][7]0.65
Common Grade ≥3 Adverse Events Diarrhea (9%), Rash (17%), Hyperglycemia (2.8%)[10]Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)

Note: This is an indirect comparison and results should be interpreted with caution due to differences in trial design and patient populations.

Experimental Protocols

Detailed methodologies are crucial for validating the role of PIK3CA mutations in this compound response. Below are standardized protocols for key experiments.

PIK3CA Mutation Analysis
  • Objective: To identify activating mutations in the PIK3CA gene in tumor tissue or circulating tumor DNA (ctDNA).

  • Methodology:

    • Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or whole blood for ctDNA extraction.

    • DNA Extraction: Use of commercially available kits for DNA extraction from FFPE tissue or plasma.

    • Mutation Detection:

      • Next-Generation Sequencing (NGS): Targeted gene panels that include the PIK3CA gene are used for comprehensive mutation profiling. The FoundationOne®CDx assay is an FDA-approved companion diagnostic for this compound.[1][4][5]

      • PCR-based methods: Real-time PCR or digital droplet PCR (ddPCR) can be used for detecting specific known hotspot mutations in PIK3CA.

    • Data Analysis: Bioinformatics pipelines are used to call variants and annotate them based on known cancer mutation databases.

In Vitro Cell Viability Assays
  • Objective: To assess the dose-dependent effect of this compound on the viability of cancer cell lines with and without PIK3CA mutations.

  • Methodology:

    • Cell Culture: Culture PIK3CA-mutant and wild-type breast cancer cell lines in appropriate media.

    • Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.

    • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine sensitivity to this compound.

Western Blotting for Pathway Modulation
  • Objective: To confirm that this compound inhibits AKT signaling downstream of PI3K.

  • Methodology:

    • Protein Extraction: Treat PIK3CA-mutant cells with this compound for a short duration (e.g., 2-4 hours) and lyse the cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunodetection: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and downstream targets like phosphorylated PRAS40 (p-PRAS40). Use a loading control like GAPDH or β-actin to ensure equal protein loading.

    • Imaging: Detect antibody binding using chemiluminescence or fluorescence and image the blot.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

  • Methodology:

    • Animal Model: Implant PIK3CA-mutant human breast cancer cells subcutaneously into immunodeficient mice.

    • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Drug Administration: Administer this compound (e.g., orally, twice daily, 4 days on/3 days off) and a vehicle control to the respective groups.[13]

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PIK3CA_mutation PIK3CA Mutation PIK3CA_mutation->PI3K Constitutive Activation This compound This compound This compound->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Validation Cell_Lines PIK3CA-mutant and Wild-type Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (p-AKT Inhibition) Cell_Lines->Western_Blot Xenograft Xenograft Model (PIK3CA-mutant tumors) Viability_Assay->Xenograft Informs Western_Blot->Xenograft Informs Treatment This compound vs. Vehicle Control Xenograft->Treatment Patient_Selection Patient Selection (PIK3CA/AKT1/PTEN-altered) Xenograft->Patient_Selection Preclinical Evidence Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Clinical_Trial Phase III Clinical Trial (e.g., CAPItello-291) Patient_Selection->Clinical_Trial PFS_Analysis Progression-Free Survival Analysis Clinical_Trial->PFS_Analysis

Caption: Experimental workflow for validating this compound's efficacy in relation to PIK3CA mutations.

Conclusion

References

Comparative study of Capivasertib's effect on different AKT isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Capivasertib (AZD5363) on the three isoforms of the serine/threonine kinase AKT: AKT1, AKT2, and AKT3. This compound is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in numerous preclinical and clinical studies.[1][2][3] Understanding its differential activity against the AKT isoforms is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of all three AKT isoforms.[2][3] This prevents the phosphorylation and subsequent activation of AKT, thereby disrupting downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism, such as the PI3K/AKT/mTOR pathway.[2] By inhibiting all three isoforms, this compound provides a comprehensive blockade of AKT signaling.[2]

Comparative Inhibitory Activity

The inhibitory potency of this compound against each AKT isoform has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. While there are slight variations in the reported IC50 values across different studies, a consistent pattern of high potency against all three isoforms is observed.

AKT IsoformIC50 (nM) - Source A[4][5]IC50 (nM) - Source B[1]IC50 (nM) - Source C[3][6]
AKT1 330.1
AKT2 782
AKT3 782.6

Note: The variations in IC50 values may be attributable to differences in experimental conditions and assay formats.

PI3K/AKT Signaling Pathway and this compound Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[2] The following diagram illustrates this pathway and the point of intervention by this compound.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2/3 PIP3->AKT PDK1->AKT Phosphorylation (Thr308) TSC2 TSC2 AKT->TSC2 Downstream Downstream Effectors (e.g., GSK3β, FOXO, S6K) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) This compound This compound This compound->AKT Inhibition mTORC1 mTORC1 TSC2->mTORC1 mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

This compound inhibits all three AKT isoforms within the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of this compound against AKT isoforms.[1][4]

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human AKT1, AKT2, and AKT3.

Materials:

  • Active recombinant human AKT1, AKT2, and AKT3 enzymes.

  • Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled custom-synthesized peptide).

  • Adenosine triphosphate (ATP) at the Michaelis constant (Km) for each AKT isoform.

  • This compound (serially diluted).

  • Assay buffer: 100 mmol/L HEPES, 10 mmol/L MgCl2, 4 mmol/L DTT, 0.015% Brij-35.

  • Stop buffer: 100 mmol/L HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mmol/L EDTA, 5% DMSO.

  • Microplates.

  • Caliper LC3000 or similar microfluidic capillary electrophoresis system.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, combine the active AKT enzyme (1 to 3 nmol/L final concentration), the peptide substrate (1.5 µmol/L final concentration), and ATP at its Km for the specific isoform.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Incubate the reactions at room temperature for 1 hour.

  • Stop the reactions by adding the stop buffer.

  • Analyze the plates using a Caliper LC3000 system. This instrument separates the phosphorylated peptide product from the non-phosphorylated substrate via electrophoresis.

  • Quantify the amount of phosphorylated product by detecting the laser-induced fluorescence.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - AKT Enzymes (1, 2, 3) - Peptide Substrate - ATP - Assay Buffer Reaction Combine Reagents and This compound in Microplate Reagents->Reaction Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Reaction Incubation Incubate at Room Temperature for 1 hour Reaction->Incubation Stop Add Stop Buffer to Terminate Reaction Incubation->Stop Detection Separate and Quantify Phosphorylated Product (Caliper LC3000) Stop->Detection Calculation Calculate Percent Inhibition Detection->Calculation Plotting Plot Dose-Response Curve and Determine IC50 Calculation->Plotting

Workflow for the in vitro kinase assay to determine this compound's IC50 values.

Conclusion

This compound is a potent pan-AKT inhibitor with low nanomolar IC50 values against all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4][5][6] This broad-spectrum activity against the key nodes of the PI3K/AKT signaling pathway underscores its potential as a powerful anti-cancer therapeutic. The provided experimental protocol offers a robust framework for researchers to independently verify these findings or to evaluate the activity of other potential AKT inhibitors. Further research into the nuanced roles of each AKT isoform in different cancer types will continue to refine the clinical application of this compound and other targeted therapies.

References

Independent Validation of Capivasertib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capivasertib's performance with other alternatives, supported by experimental data from published research.

This compound (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[3] This guide synthesizes key findings from independent clinical trials and preclinical studies to provide a comprehensive overview of this compound's mechanism of action, clinical efficacy, safety profile, and comparison with other targeted therapies.

Clinical Efficacy in HR+/HER2- Breast Cancer

This compound, in combination with the estrogen receptor antagonist fulvestrant (B1683766), has demonstrated significant clinical benefit in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, particularly in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.

CAPItello-291 Phase III Trial

The pivotal, randomized, double-blind, placebo-controlled CAPItello-291 trial (NCT04305496) evaluated the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on or after aromatase inhibitor therapy.

Table 1: Key Efficacy Outcomes from the CAPItello-291 Trial

EndpointOverall Population (this compound + Fulvestrant vs. Placebo + Fulvestrant)PIK3CA/AKT1/PTEN-Altered Population (this compound + Fulvestrant vs. Placebo + Fulvestrant)
Median Progression-Free Survival (PFS) 7.2 months vs. 3.6 months (HR, 0.60; 95% CI, 0.51-0.71; P<0.001)[4]7.3 months vs. 3.1 months (HR, 0.50; 95% CI, 0.38-0.65; P<0.001)
Objective Response Rate (ORR) 22.9% vs. 12.2%28.8% vs. 9.7%

HR: Hazard Ratio; CI: Confidence Interval.

FAKTION Phase II Trial

The FAKTION trial provided earlier evidence for the efficacy of this compound in a similar patient population.

Table 2: Efficacy Data from the FAKTION Trial

EndpointOverall Population (this compound + Fulvestrant vs. Placebo + Fulvestrant)
Median Progression-Free Survival (PFS) 10.3 months vs. 4.8 months (HR, 0.58; 95% CI, 0.39-0.84)
Median Overall Survival (OS) 29.3 months vs. 23.4 months (HR, 0.66; 95% CI, 0.45-0.97)

Safety and Tolerability

The safety profile of this compound in combination with fulvestrant is considered manageable. The most common adverse events are summarized below.

Table 3: Common Adverse Events (Any Grade) in the CAPItello-291 Trial (this compound + Fulvestrant arm)

Adverse EventPercentage of Patients
Diarrhea72.4%
Rash38.0%
Nausea34.6%

Comparison with Other AKT Pathway Inhibitors

This compound is an ATP-competitive pan-AKT inhibitor. A key comparator in the clinical setting for HR+/HER2- breast cancer with PIK3CA mutations is the PI3Kα inhibitor, alpelisib.

Table 4: Comparison of this compound and Alpelisib in HR+/HER2- Breast Cancer

FeatureThis compound (in combination with Fulvestrant)Alpelisib (in combination with Fulvestrant)
Target Pan-AKT (AKT1, AKT2, AKT3)[1][2]PI3Kα
Biomarker for Efficacy PIK3CA, AKT1, or PTEN alterationsPIK3CA mutations
Median PFS (in biomarker-positive population) 7.3 months (CAPItello-291)11.0 months (SOLAR-1)
Key Grade ≥3 Adverse Events Rash (12.1%), Diarrhea (9.3%)Hyperglycemia (36.6%), Rash (9.9%)

Preclinical studies have also compared the biochemical potency of this compound with other pan-AKT inhibitors like Ipatasertib (GDC-0068).

Table 5: In Vitro Biochemical Potency (IC50) of Pan-AKT Inhibitors

InhibitorAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound 3[2]8[2]8[2]
Ipatasertib (GDC-0068) 5[2]18[2]8[2]

Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Cell Viability Assay (MTS Assay)

This protocol is based on methods used in preclinical studies to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.003 to 30 µM) or vehicle control (DMSO) for 72 hours.[3]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for AKT Pathway Inhibition

This protocol is used to validate the inhibition of AKT signaling by this compound.

  • Cell Lysis: Treat cancer cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (Ser473), total AKT, phosphorylated PRAS40, and a loading control like β-actin overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to 1:2000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathway

Capivasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits This compound This compound This compound->AKT Inhibits mTORC1 mTORC1 S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K->Proliferation _4EBP1->Proliferation Inhibits translation

Caption: this compound inhibits AKT phosphorylation, blocking downstream signaling.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Lines or Patient-Derived Xenografts treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability western Western Blot Analysis (p-AKT, p-PRAS40) treatment->western ic50 Determine IC50 Values viability->ic50 pathway Confirm Pathway Inhibition western->pathway end End: Data Analysis & Interpretation ic50->end pathway->end

Caption: Workflow for preclinical validation of this compound's activity.

Logical Relationship

Logical_Relationship akt_hyperactivation AKT Pathway Hyperactivation (e.g., PIK3CA/AKT1/PTEN alterations) cancer_progression Cancer Cell Proliferation and Survival akt_hyperactivation->cancer_progression Drives reduced_proliferation Reduced Tumor Growth & Improved PFS cancer_progression->reduced_proliferation Counteracted by capivasertib_treatment This compound Treatment akt_inhibition AKT Inhibition capivasertib_treatment->akt_inhibition Leads to akt_inhibition->reduced_proliferation Results in

Caption: The logical basis for this compound's therapeutic effect in cancer.

References

A Comparative Safety Analysis of AKT Inhibitors: Capivasertib, Ipatasertib, and MK-2206

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the safety profiles of three prominent AKT inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206, based on data from key clinical trials.

Quantitative Safety Comparison of AKT Inhibitors

The following table summarizes the most frequently reported adverse events (AEs) for this compound, Ipatasertib, and MK-2206, as observed in major clinical trials. This data is intended to provide a comparative overview of the toxicity profiles of these agents.

Adverse EventThis compound (with Fulvestrant)[1][2][3][4]Ipatasertib (with Abiraterone)[5][6][7]MK-2206 (with Paclitaxel)[8][9][10][11][12][13]
Gastrointestinal
Diarrhea72.4% (Grade ≥3: 9.3-12%)~78% (Grade ≥3: 9%)36-61% (Grade ≥3: Uncommon)
Nausea34.6-35% (Grade ≥3: 1.3%)Common, Grade 1-229-67% (Grade ≥3: Uncommon)
Stomatitis20-25% (Grade ≥3: 1.9-2.0%)Not frequently reportedCommon
Vomiting20.6-21% (Grade ≥3: 1.9%)Common, Grade 1-267% (Grade ≥3: Uncommon)
Dermatological
Rash (Cutaneous Adverse Reactions)38-58% (Grade ≥3: 12.1-17%)Common36-51.5% (Maculopapular/Acneiform) (Grade ≥3: 8.6-14%)
Metabolic
Hyperglycemia57% (random glucose) (Grade ≥3: 9%)Common21-67% (Grade ≥3: 17-23%)
General
Fatigue20.8-38% (Grade ≥3: 1.9%)Common, Grade 1-229-48% (Grade ≥3: 11%)
Decreased Appetite17%CommonNot frequently reported
Hematological
Decreased Lymphocytes47% (Grade ≥3: 11%)Not frequently reportedNot frequently reported
Decreased Hemoglobin45%Not frequently reportedNot frequently reported
Renal
Renal Injury11% (Grade ≥3: 2.6%)Not frequently reportedNot frequently reported
Discontinuation due to AEs 9.3-10%18-21%Not frequently reported

Key Experimental Protocols

This compound: The CAPItello-291 Trial

The CAPItello-291 trial was a Phase III, double-blind, randomized study evaluating the efficacy and safety of this compound in combination with fulvestrant (B1683766) for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[14][15][16][17]

  • Patient Population: Adult patients with HR+/HER2- locally advanced (inoperable) or metastatic breast cancer. Patients were required to have progressed on an aromatase inhibitor-based treatment.[3][15]

  • Treatment Arms:

    • Experimental Arm: this compound (400 mg, orally, twice daily for 4 days on, 3 days off) plus fulvestrant (500 mg, intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[3]

    • Control Arm: Placebo plus fulvestrant.[14]

  • Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a population with alterations in the PIK3CA, AKT1, or PTEN genes.[14]

  • Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Ipatasertib: The IPATential150 Trial

The IPATential150 trial was a Phase III, randomized, double-blind, placebo-controlled study assessing the efficacy and safety of Ipatasertib in combination with abiraterone (B193195) and prednisone/prednisolone (B192156) in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6][7][18][19][20][21][22]

  • Patient Population: Asymptomatic or mildly symptomatic patients with previously untreated mCRPC. A key stratification was based on tumor PTEN loss status.[18][19]

  • Treatment Arms:

    • Experimental Arm: Ipatasertib (400 mg, orally, once daily) plus abiraterone (1000 mg, orally, once daily) and prednisone/prednisolone (5 mg, orally, twice daily).[18]

    • Control Arm: Placebo plus abiraterone and prednisone/prednisolone.[18]

  • Primary Endpoints: Radiographic progression-free survival (rPFS) in the overall population and in the subpopulation with PTEN loss tumors.[21]

  • Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug, with AEs graded using CTCAE.[22]

MK-2206: The I-SPY 2 Trial

The I-SPY 2 TRIAL is an adaptively randomized Phase II platform trial designed to evaluate novel agents in the neoadjuvant setting for women with high-risk, early-stage breast cancer.[13][23][24]

  • Patient Population: Women with newly diagnosed, locally advanced, invasive breast cancer (tumor size ≥2.5 cm). Patients were stratified based on hormone receptor (HR) and HER2 status.[23]

  • Treatment Arms:

    • Experimental Arm: MK-2206 (135 mg, orally, weekly) in combination with standard neoadjuvant chemotherapy (paclitaxel, with trastuzumab if HER2-positive), followed by doxorubicin (B1662922) and cyclophosphamide (B585) (AC).[11][13]

    • Control Arm: Standard neoadjuvant chemotherapy (paclitaxel followed by AC, with trastuzumab for HER2-positive patients).[11]

  • Primary Endpoint: Pathologic complete response (pCR) in the breast and lymph nodes.[23]

  • Safety Assessment: Toxicities were monitored and graded throughout the treatment period.[11]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits BAD BAD AKT->BAD Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Cycle\nProgression Cell Cycle Progression GSK3b->Cell Cycle\nProgression Apoptosis Apoptosis FOXO->Apoptosis Cell Survival Cell Survival BAD->Cell Survival PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway.

The following diagram outlines a typical workflow for a clinical trial evaluating an AKT inhibitor.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Tumor_Biopsy Tumor Biopsy (Biomarker Analysis, e.g., PTEN, PIK3CA) Patient_Screening->Tumor_Biopsy Randomization Randomization Tumor_Biopsy->Randomization Treatment_Arm_A Treatment Arm A: AKT Inhibitor + Standard of Care Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Placebo + Standard of Care Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST) Treatment_Cycle->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Data_Analysis Data Analysis (PFS, ORR, Safety) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Data_Analysis->Results

Caption: Generalized workflow of a randomized clinical trial for an AKT inhibitor.

References

A Comparative Guide to Biomarkers for Capivasertib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel biomarkers for predicting the efficacy of Capivasertib, a potent pan-AKT inhibitor. The information presented is based on clinical trial data and preclinical research, offering insights to guide patient selection and future biomarker validation studies.

Introduction to this compound and the Need for Predictive Biomarkers

This compound is a targeted therapy that inhibits all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1]. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common driver of tumorigenesis and resistance to standard therapies in various cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer[2]. This compound, in combination with fulvestrant, has demonstrated significant clinical benefit in this patient population, especially in tumors harboring alterations in the PI3K/AKT pathway[3][4][5][6][7]. The identification of robust predictive biomarkers is crucial for selecting patients most likely to respond to this compound and for the development of personalized cancer therapies.

Established Biomarkers: The PIK3CA/AKT1/PTEN Alteration Panel

The combination of alterations in PIK3CA, AKT1, and PTEN has been established as the primary predictive biomarker panel for this compound efficacy. Clinical trials have consistently shown that patients with tumors harboring one or more of these alterations derive the most significant benefit from this compound treatment.

Data Presentation: Efficacy of this compound in Biomarker-Defined Subgroups

The following tables summarize the key efficacy data from the pivotal CAPItello-291 and the supportive FAKTION clinical trials, comparing the performance of this compound in patients with and without PIK3CA/AKT1/PTEN alterations.

Table 1: Progression-Free Survival (PFS) in the CAPItello-291 Phase III Trial [3][6]

Patient SubgroupThis compound + Fulvestrant (Median PFS, months)Placebo + Fulvestrant (Median PFS, months)Hazard Ratio (95% CI)p-value
Overall Population 7.23.60.60 (0.51-0.71)<0.001
PIK3CA/AKT1/PTEN-altered 7.33.10.50 (0.38-0.65)<0.001
PIK3CA/AKT1/PTEN non-altered 7.14.90.79 (0.61-1.02)-

Table 2: Overall Survival (OS) and Progression-Free Survival (PFS) in the FAKTION Phase II Trial (Updated Analysis) [1][8][9][10]

Patient SubgroupThis compound + Fulvestrant (Median Survival, months)Placebo + Fulvestrant (Median Survival, months)Hazard Ratio (95% CI)p-value
Overall Survival (OS) - Pathway-altered 39.020.00.46 (0.27-0.79)0.005
Progression-Free Survival (PFS) - Pathway-altered 12.84.60.44 (0.26-0.72)0.001
Overall Survival (OS) - Pathway non-altered 26.025.20.86 (0.49-1.52)0.60
Progression-Free Survival (PFS) - Pathway non-altered 7.74.90.70 (0.40-1.25)0.23

A Novel Biomarker on the Horizon: mTORC1-Driven Protein Translation

Recent research suggests that while the PIK3CA/AKT1/PTEN alteration panel is effective, it may not capture all determinants of this compound response. Increased mTORC1-driven protein translation has emerged as a potential mechanism of intrinsic resistance to this compound, even in tumors with PI3K pathway alterations[11][12][13][14][15].

Comparative Analysis and Future Directions

A study investigating the proteomic profiles of tumors from a Phase I trial of this compound monotherapy found that increased mTORC1-driven translation was associated with a lack of clinical benefit in patients with PIK3CA-altered tumors[11][12][13][14][15]. This suggests that assessing mTORC1 activation could be a valuable addition to the current biomarker panel to further refine patient selection. However, direct head-to-head comparisons of the predictive power of mTORC1 activation versus the established genetic biomarker panel in large clinical trials are needed to validate its clinical utility.

Experimental Protocols

Accurate and reproducible biomarker testing is paramount for the clinical implementation of personalized therapies. Below are detailed methodologies for the detection of the discussed biomarkers.

A. Detection of PIK3CA, AKT1, and PTEN Alterations

1. Next-Generation Sequencing (NGS) of Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue

  • Purpose: To identify somatic mutations and copy number alterations in PIK3CA, AKT1, and PTEN genes.

  • Protocol:

    • DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections using a commercially available kit optimized for FFPE samples. Quantify and assess the quality of the extracted DNA.

    • Library Preparation: Prepare sequencing libraries from the extracted DNA using a targeted gene panel that includes the full coding regions of PIK3CA, AKT1, and PTEN. This process typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

    • Target Enrichment: Enrich for the target regions using hybrid capture-based or amplicon-based methods.

    • Sequencing: Sequence the enriched libraries on a high-throughput sequencing platform.

    • Data Analysis: Align the sequencing reads to the human reference genome. Call variants (single nucleotide variants, insertions, and deletions) and copy number alterations using validated bioinformatics pipelines. Annotate the identified alterations for their potential clinical significance.

2. Immunohistochemistry (IHC) for PTEN Protein Expression

  • Purpose: To assess the loss of PTEN protein expression in tumor tissue.

  • Protocol:

    • Sectioning: Cut 4-5 µm thick sections from FFPE tumor blocks.

    • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

    • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block solution.

    • Primary Antibody Incubation: Incubate the sections with a validated primary antibody against PTEN.

    • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB chromogen substrate.

    • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

    • Interpretation: Score the percentage of tumor cells with positive PTEN staining. A common cutoff for PTEN loss is <10% of tumor cells showing any staining intensity.

3. Droplet Digital PCR (ddPCR) for AKT1 E17K Mutation in Circulating Tumor DNA (ctDNA)

  • Purpose: To detect the AKT1 E17K mutation in plasma-derived ctDNA.

  • Protocol:

    • Plasma Collection and cfDNA Extraction: Collect whole blood in specialized tubes that stabilize cfDNA. Separate plasma by centrifugation and extract cfDNA using a dedicated kit.

    • ddPCR Reaction Setup: Prepare a reaction mix containing the extracted cfDNA, ddPCR supermix, and a specific primer/probe assay for the AKT1 E17K mutation and the wild-type allele.

    • Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.

    • PCR Amplification: Perform PCR amplification of the DNA within the droplets.

    • Droplet Reading and Analysis: Read the fluorescence of each droplet to determine the number of positive droplets for the mutant and wild-type alleles. Calculate the fractional abundance of the AKT1 E17K mutation.

B. Assessment of Pharmacodynamic and Novel Biomarkers

1. Western Blot for Phosphorylated GSK3β (pGSK3β) and PRAS40 (pPRAS40)

  • Purpose: To measure the levels of phosphorylated GSK3β and PRAS40 as pharmacodynamic indicators of AKT pathway inhibition.

  • Protocol:

    • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies specific for pGSK3β (Ser9) and pPRAS40 (Thr246), as well as total GSK3β and PRAS40.

    • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

2. Immunofluorescence for Nuclear FOXO3a Localization

  • Purpose: To assess the nuclear translocation of FOXO3a, a downstream target of AKT, as an indicator of pathway inhibition.

  • Protocol:

    • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound or control.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Blocking and Antibody Incubation: Block non-specific binding and incubate with a primary antibody against FOXO3a.

    • Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of FOXO3a.

Visualizing the Pathways

The following diagrams illustrate the signaling pathways relevant to this compound's mechanism of action and potential resistance.

Capivasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP3 dephosphorylates AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO3a FOXO3a AKT->FOXO3a This compound This compound This compound->AKT CellGrowth Cell Growth & Survival mTORC1->CellGrowth GSK3b->CellGrowth FOXO3a->CellGrowth

Caption: this compound inhibits AKT, blocking downstream signaling and promoting apoptosis.

Capivasertib_Resistance_Pathway AKT AKT mTORC1 mTORC1 (Hyperactivation) AKT->mTORC1 This compound This compound This compound->AKT S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E mTORC1->eIF4E Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Resistance Drug Resistance Protein_Synthesis->Resistance

Caption: Hyperactivation of mTORC1 can lead to resistance to this compound.

References

Head-to-head preclinical trial design for Capivasertib vs. new AKT inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The serine/threonine kinase AKT is a pivotal node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a compelling target for therapeutic intervention. Capivasertib (AZD5363), a potent pan-AKT inhibitor, has demonstrated clinical activity and recently gained regulatory approval in certain settings. This guide provides a head-to-head preclinical comparison between this compound and CCT128930, a novel and selective ATP-competitive AKT inhibitor, to aid researchers in understanding their relative preclinical profiles.

Data Presentation

In Vitro Kinase Inhibitory Activity
CompoundAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)PKA IC50 (nM)p70S6K IC50 (nM)Mechanism of Action
This compound 3[1][2]8[1][2]8[1][2]Similar to AKT[3]Similar to AKT[3]ATP-competitive[2]
CCT128930 -6[4][5]-168[3][5]120[3][5]ATP-competitive[4]
Cellular Proliferation (GI50/IC50)
Cell LineCancer TypePTEN StatusPIK3CA StatusThis compound IC50 (µM)CCT128930 GI50 (µM)
U87MGGlioblastomaNull[6]--6.3[6]
LNCaPProstate CancerNull[6]--0.35[6]
PC3Prostate CancerNull[6]--1.9[6]
HCT116Colon CancerWild-TypeMutant[7]--
BT474Breast CancerWild-TypeMutant[6]--
AGSGastric Cancer--0.1[8]-
N87Gastric Cancer--14.18[8]-
SNU-1Gastric Cancer--24.04[8]-
MKN45Gastric Cancer--30.0[8]-
MGC803Gastric Cancer--44.4[8]-
In Vivo Xenograft Studies
CompoundXenograft ModelDosingTumor Growth Inhibition
This compound BT474c (Breast Cancer)100-300 mg/kg, p.o., BID for 2 weeksDose-dependent inhibition[8]
CCT128930 U87MG (Glioblastoma)25 mg/kg, i.p., QD for 5 daysSignificant antitumor activity[6][7]
CCT128930 BT474 (Breast Cancer)40 mg/kg, i.p., BID for 5 daysSignificant antitumor effects[6][7]

Experimental Protocols

In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay for this compound)

Active recombinant AKT isoforms (1-3 nM) are incubated with a 5-FAM-labeled peptide substrate (1.5 µM) and varying concentrations of this compound in a buffer containing ATP at the Km for each isoform, 10 mM MgCl₂, 4 mM DTT, 100 mM HEPES, and 0.015% Brij-35. The reaction proceeds for 1 hour at room temperature and is terminated by adding a stop buffer containing 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, and 5% DMSO. The separation of the peptide substrate and phosphorylated product is achieved by electrophoresis on a Caliper LC3000 instrument, with detection and quantification via laser-induced fluorescence.[1]

In Vitro Kinase Assay (Radiometric Filter Binding Assay for CCT128930)

The kinase reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP to a reaction mixture containing the respective kinase, substrate, and serially diluted CCT128930. The final ATP concentration is equivalent to the apparent Km for each kinase. The reaction is incubated for a defined period (e.g., 20 minutes) at 30°C and then stopped by the addition of phosphoric acid. The reaction mixture is transferred to a 96-well filter plate that binds the phosphorylated substrate. Unincorporated [γ-³³P]ATP is removed by washing the filter plate multiple times with phosphoric acid. The radioactivity retained on the filter plate is measured using a scintillation counter.[9]

Cell Proliferation Assay (MTS)

Cells are seeded in 96-well plates (e.g., 5,000 cells/well) and allowed to attach overnight.[10] The cells are then treated with a range of inhibitor concentrations (e.g., 0.003 to 30 µM for this compound, 0.1 to 50 µM for CCT128930) for 72 hours.[1][10] Following incubation, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is measured using a microplate reader, with the amount of formazan (B1609692) product being proportional to the number of viable cells.[10][11]

Western Blotting

Cells are treated with the AKT inhibitor at the desired concentrations and for the specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an ECL substrate and an imaging system.[3][12]

In Vivo Tumor Xenograft Study

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are subcutaneously injected with a suspension of tumor cells (e.g., 1 x 10⁶ cells).[13] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.[6] The control group receives the vehicle, while the treatment groups receive the AKT inhibitor at the specified dose and schedule. Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²)/2.[13] At the end of the study, tumors may be excised for further analysis.[6]

Mandatory Visualization

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream This compound This compound This compound->AKT CCT128930 New AKT Inhibitor (CCT128930) CCT128930->AKT Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Assay (IC50) ProlifAssay Proliferation Assay (GI50/IC50) KinaseAssay->ProlifAssay CellLines Cancer Cell Lines CellLines->ProlifAssay WesternBlot Western Blot (Pathway Modulation) CellLines->WesternBlot Xenograft Tumor Xenograft Model ProlifAssay->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI PD Pharmacodynamics (Biomarkers) Xenograft->PD

Caption: Preclinical experimental workflow for AKT inhibitor comparison.

Trial_Design_Logic Hypothesis Hypothesis: New AKT inhibitor shows comparable or superior preclinical activity to this compound InVitro In Vitro Comparison Hypothesis->InVitro InVivo In Vivo Comparison Hypothesis->InVivo Kinase Kinase Potency (IC50) InVitro->Kinase Cellular Cellular Potency (GI50/IC50) InVitro->Cellular Pathway Pathway Modulation (Western Blot) InVitro->Pathway Efficacy Antitumor Efficacy (Xenografts) InVivo->Efficacy Tolerability Tolerability (Body Weight) InVivo->Tolerability Conclusion Conclusion: Comparative preclinical profile of the new AKT inhibitor Kinase->Conclusion Cellular->Conclusion Pathway->Conclusion Efficacy->Conclusion Tolerability->Conclusion

Caption: Logical flow of the head-to-head preclinical trial design.

References

Capivasertib in Clinical Trials: A Meta-Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis and comparison of clinical trials involving Capivasertib, a potent and selective pan-AKT inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a critical resource for professionals in the field of oncology drug development.

Abstract

This compound, an inhibitor of the serine/threonine kinase AKT, has demonstrated significant antitumor efficacy in combination with chemotherapy or hormonal therapy across various solid tumors. A meta-analysis of randomized clinical trials indicates that this compound improves overall survival in the intent-to-treat (ITT) population.[1][2][3] This guide synthesizes findings from a pivotal meta-analysis and key clinical trials to objectively evaluate the performance of this compound against alternative therapeutic strategies.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

This compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common oncogenic driver in many cancers. By inhibiting AKT, this compound effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival/Proliferation Cell Survival/Proliferation Downstream Effectors->Cell Survival/Proliferation This compound This compound This compound->AKT inhibits Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Meta-Analysis of this compound Clinical Trials

A systematic review and meta-analysis pooling data from four randomized controlled trials (RCTs) involving 540 patients with solid tumors provides a high-level overview of this compound's efficacy and safety.[1][2][3]

Efficacy Data

The primary efficacy endpoints evaluated were Progression-Free Survival (PFS) and Overall Survival (OS). The meta-analysis demonstrated a statistically significant improvement in OS for the overall patient population (Intent-to-Treat, ITT) receiving this compound combinations.[1][2][3] Interestingly, while a trend towards improved PFS was observed in patients with alterations in the PI3K/AKT/PTEN pathway, it did not reach statistical significance in the pooled analysis.[1][2][3]

PopulationEndpointHazard Ratio (HR) (95% CI)p-valueCitation
ITT PopulationProgression-Free Survival (PFS)0.75 (0.62 - 0.90)0.002[1][2][3]
ITT PopulationOverall Survival (OS)0.61 (0.47 - 0.78)0.0001[1][2][3]
PI3K/AKT/PTEN-alteredProgression-Free Survival (PFS)0.61 (0.32 - 1.16)0.13[1][2][3]
Safety and Tolerability

The meta-analysis also assessed the safety profile of this compound. The most significant finding was a higher rate of treatment discontinuation due to adverse events (AEs) in the this compound arm compared to placebo.

OutcomeMetricRelative Risk (RR) (95% CI)p-valueCitation
Discontinuation due to AE2.37 (1.37 - 4.10)0.002[1][2][3]

Key Clinical Trial Comparison: CAPItello-291 and FAKTION

Two key phase III and phase II trials, respectively, provide more specific insights into the clinical utility of this compound in hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

Experimental Protocols

A generalized workflow for these clinical trials is depicted below.

Clinical_Trial_Workflow Patient Screening Patient Screening Eligibility Assessment Eligibility Assessment Patient Screening->Eligibility Assessment Informed Consent Informed Consent Eligibility Assessment->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A 1:1 Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Administration Treatment Administration Treatment Arm A->Treatment Administration Treatment Arm B->Treatment Administration Follow-up & Data Collection Follow-up & Data Collection Treatment Administration->Follow-up & Data Collection Endpoint Analysis Endpoint Analysis Follow-up & Data Collection->Endpoint Analysis Results Results Endpoint Analysis->Results

Caption: Generalized workflow of a randomized controlled clinical trial.

FeatureCAPItello-291FAKTION
Phase Phase 3Phase 2
Patient Population HR+/HER2- advanced breast cancer, recurrence/progression on or after aromatase inhibitor therapy.Postmenopausal women with ER+/HER2- metastatic or locally advanced inoperable breast cancer, relapsed or progressed on an aromatase inhibitor.
Intervention Arm This compound + Fulvestrant (B1683766)This compound + Fulvestrant
Control Arm Placebo + FulvestrantPlacebo + Fulvestrant
Primary Endpoint Progression-Free Survival (PFS)Progression-Free Survival (PFS)
Key Inclusion Criteria Histologically confirmed HR+/HER2- breast cancer. Progression on or within 12 months of (neo)adjuvant aromatase inhibitor, or during first-line aromatase inhibitor for advanced disease.Postmenopausal status. ER+ and/or PgR+ breast cancer. Relapsed or progressed on an aromatase inhibitor.
Key Exclusion Criteria Prior treatment with fulvestrant, PI3K/AKT/mTOR inhibitors, or chemotherapy for advanced disease. Symptomatic visceral disease.More than one prior chemotherapy regimen for metastatic breast cancer. Prior treatment with fulvestrant or any PI3K/AKT/mTOR inhibitor.
Dosage This compound 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days.This compound 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days.
Performance Data from FAKTION Trial

The FAKTION trial demonstrated a significant improvement in progression-free survival with the addition of this compound to fulvestrant.

EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (HR) (95% CI)p-value
Median PFS10.3 months4.8 months0.58 (0.39 - 0.84)0.004

Conclusion

The available evidence from a meta-analysis of randomized controlled trials and specific data from key studies like FAKTION strongly supports the clinical benefit of this compound in combination with hormonal therapy for patients with solid tumors, particularly in HR+/HER2- advanced breast cancer. The improvement in overall survival is a significant finding. While the safety profile indicates a higher rate of discontinuation due to adverse events, these are generally considered manageable. The data presented in this guide underscores the potential of this compound as a valuable addition to the therapeutic armamentarium in oncology, especially for patient populations with activated PI3K/AKT pathway signaling. Further research is warranted to refine patient selection and optimize combination strategies.

References

Safety Operating Guide

Navigating the Final Steps: A Researcher's Guide to the Proper Disposal of Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of an investigational drug extends beyond its experimental application to its safe and compliant disposal. Capivasertib, an inhibitor of the serine/threonine kinase AKT, requires meticulous handling not only in the laboratory but also at the end of its use. Adherence to proper disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance.

This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for investigational pharmaceutical waste.

Step-by-Step Disposal Protocol for this compound

The disposal of investigational drugs like this compound is governed by stringent federal, state, and local regulations. While specific procedures may vary by institution, the following steps provide a comprehensive framework for its safe disposal.

1. Initial Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it may cause damage to organs through prolonged or repeated exposure and may damage fertility or the unborn child. Therefore, appropriate PPE, including gloves, lab coat, and eye protection, should be worn.[1][2]

2. Waste Segregation and Containerization

This compound waste, including expired, unused, or partially used drug product, as well as contaminated materials (e.g., vials, syringes, PPE), should be segregated as hazardous or pharmaceutical waste, in accordance with institutional and regulatory guidelines.

  • Do not discard with household garbage or into the sewage system.

  • Place all this compound waste into a designated, compatible hazardous waste container.[3][4] This is often a specifically colored and labeled container, such as a white 5-gallon screw-top container for hazardous waste.[4]

  • Original containers, such as vials or ampules, do not need to be emptied and can be disposed of "as is" within the designated waste container.[3]

3. Labeling of Waste Containers

Proper labeling is critical for tracking and compliant disposal. The hazardous waste container must be clearly labeled.[3] While specific requirements may vary, the label should generally include:

  • The words "Hazardous Waste"

  • The name of the active ingredient (this compound) and its concentration[3]

  • The name and contact information of the Principal Investigator (PI)[3]

  • The location (building and room number) where the waste is stored[3]

4. Storage in a Satellite Accumulation Area (SAA)

Labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) until they are collected for disposal.[3]

  • The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub.[3]

  • The SAA must be registered with the institution's Environmental Health and Safety (EHS) department.[3]

  • Regular inspections of the SAA, often weekly, are required and must be documented.[3]

5. Arranging for Disposal

The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.

  • Contact your institution's EHS department to initiate the disposal process.[3][5]

  • The EHS department will coordinate with an approved vendor for the transportation and incineration of the pharmaceutical waste.[4][5]

  • Incineration is the generally accepted method for the final destruction of pharmaceutical waste to prevent environmental contamination.[4][5][6]

Summary of Key Disposal Parameters

While specific quantitative data for this compound disposal is not available in public documentation, the procedural requirements are clearly defined by regulatory standards for investigational drugs.

ParameterGuidelineSource
Waste Category Investigational Pharmaceutical Waste; potentially hazardous.[3]
Disposal Method Incineration via a licensed hazardous waste facility.[4][5][6]
Container Type Compatible, labeled hazardous waste container.[3][4]
On-site Storage Secure, registered Satellite Accumulation Area (SAA).[3]
Key Regulation Resource Conservation and Recovery Act (RCRA).[5][6][7]

Experimental Protocols and Signaling Pathways

The scope of this document is to provide procedural guidance on the safe disposal of this compound. Detailed experimental protocols for studies involving this compound are specific to the research being conducted and are not pertinent to disposal procedures. Similarly, while this compound is known to target the PI3K/AKT signaling pathway, a diagram of this pathway is beyond the scope of this disposal guide.[8] The workflow for the disposal process itself is the most relevant visualization for this context.

This compound Disposal Decision Workflow

start This compound Waste Generated (Unused, Expired, Contaminated Material) consult_sds Consult Safety Data Sheet (SDS) and Institutional Policy start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) consult_sds->wear_ppe segregate Segregate as Pharmaceutical/ Hazardous Waste wear_ppe->segregate no_sewer Do NOT dispose in regular trash or sewer segregate->no_sewer containerize Place in Compatible, Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup Request store->contact_ehs end Disposal via Licensed Vendor (Incineration) contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capivasertib
Reactant of Route 2
Capivasertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。